molecular formula C16H12ClFO4 B1427672 Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate CAS No. 1381944-21-3

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Cat. No.: B1427672
CAS No.: 1381944-21-3
M. Wt: 322.71 g/mol
InChI Key: UUJJKQKQZMESAZ-UHFFFAOYSA-N
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Description

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a useful research compound. Its molecular formula is C16H12ClFO4 and its molecular weight is 322.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO4/c1-21-15(19)11-5-10(6-12(18)7-11)9-3-4-13(14(17)8-9)16(20)22-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJJKQKQZMESAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743020
Record name Dimethyl 3'-chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-21-3
Record name Dimethyl 3'-chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted biphenyls represent a class of "privileged scaffolds" frequently encountered in medicinal chemistry and materials science.[1][2] The strategic incorporation of halogen atoms, such as fluorine and chlorine, can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability.[3][4] This guide provides a comprehensive technical overview of a robust and efficient method for the synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (CAS No: 1381944-21-3), a versatile building block for novel therapeutic agents and functional materials.[5][6] We detail a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy, outlining the rationale behind precursor selection and reaction optimization. Furthermore, a complete protocol for the characterization and validation of the final compound using modern analytical techniques is presented, ensuring a self-validating system for researchers.

Introduction: The Strategic Value of Halogenated Biphenyl Scaffolds

The biaryl motif is a cornerstone in modern drug discovery, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility allows it to adapt to a wide range of biological targets. The value of this scaffold is significantly enhanced through targeted functionalization. The introduction of fluorine, for instance, is a widely adopted strategy in medicinal chemistry to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions through the formation of favorable contacts.[7][8] Similarly, the chlorine substituent can increase molecular lipophilicity and participate in halogen bonding, offering another vector for optimizing drug-receptor interactions.

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a highly functionalized intermediate, incorporating these strategic elements. The diester functionalities provide convenient handles for further chemical elaboration, making it an attractive starting point for the synthesis of complex molecular architectures. This guide serves as a practical resource for chemists seeking to synthesize and characterize this compound with high fidelity.

Synthetic Strategy: A Retrosynthetic Approach via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, making it the ideal choice for synthesizing unsymmetrical biaryls.[9][10] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have led to its widespread adoption.[9][11]

The retrosynthetic analysis for Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate reveals two primary disconnection pathways at the central biphenyl bond.

G cluster_target Target Molecule cluster_precursors Key Precursors (via Suzuki Coupling) target Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate precursorA Methyl 4-bromo-2-chlorobenzoate (Aryl Halide) target->precursorA Retrosynthesis (Pd-Catalyzed Disconnection) precursorB (3-Fluoro-5-(methoxycarbonyl)phenyl)boronic acid (Arylboronic Acid) target->precursorB Retrosynthesis (Pd-Catalyzed Disconnection)

Caption: Retrosynthetic analysis of the target molecule.

The chosen forward synthesis involves the coupling of an aryl halide, Methyl 4-bromo-2-chlorobenzoate , with an arylboronic acid, (3-Fluoro-5-(methoxycarbonyl)phenyl)boronic acid . This route is often preferred due to the typically higher stability and commercial availability of the required aryl bromide precursor compared to the alternative arylboronic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution and subsequent characterization confirm the identity and purity of the product.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mg)MmolEquiv.
Methyl 4-bromo-2-chlorobenzoate249.492491.01.0
(3-Fluoro-5-(methoxycarbonyl)phenyl)boronic acid197.962381.21.2
Pd(PPh₃)₄ (Tetrakis)1155.56350.030.03
Potassium Carbonate (K₂CO₃)138.214153.03.0
Toluene-8 mL--
Ethanol-2 mL--
Water (degassed)-2 mL--
Step-by-Step Synthesis Workflow

The synthesis involves a standard Suzuki-Miyaura coupling procedure followed by aqueous work-up and purification by column chromatography.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a 50 mL round-bottom flask, add Methyl 4-bromo-2-chlorobenzoate (1.0 eq), (3-Fluoro-5-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the palladium catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add the degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL). The mixed solvent system aids in dissolving both the organic precursors and the inorganic base.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 12-18 hours), cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (1 x 30 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure product as a solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

Summary of Physicochemical Properties
PropertyValue
Molecular Formula C₁₆H₁₂ClFO₄
Molecular Weight 322.72 g/mol
CAS Number 1381944-21-3[5][6]
Appearance White to off-white solid
Purity (Typical) >95% (as determined by NMR/LC-MS)
Spectroscopic Data

The following data are representative of what is expected for the successful validation of the target compound.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃, δ ppm): Signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the 6 distinct aromatic protons, showing characteristic coupling patterns (doublets, triplets, doublet of doublets) influenced by chloro, fluoro, and ester substituents. Two singlets around 3.9-4.0 ppm for the two non-equivalent methyl ester protons (6H total).
¹³C NMR (100 MHz, CDCl₃, δ ppm): Signals for 16 distinct carbons. Two signals for the ester carbonyls (~165 ppm). Aromatic carbons will appear between ~115-140 ppm, with C-F and C-Cl bonds causing characteristic splitting and shifts. Two signals for the methyl carbons (~52 ppm).
Mass Spec. (ESI+): Calculated for C₁₆H₁₂ClFO₄ [M+H]⁺: 323.04. Found: ~323.0. The spectrum will show a characteristic M+2 isotope peak at ~325.0 with an intensity of approximately one-third of the M peak, which is definitive for a molecule containing one chlorine atom.
IR Spec. (KBr, cm⁻¹): Strong C=O stretching absorption around 1720-1735 cm⁻¹ (ester). C-O stretching around 1250-1300 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. C-F stretching around 1100-1200 cm⁻¹. C-Cl stretching around 700-800 cm⁻¹.

Rationale for Data Interpretation:

  • ¹H NMR: The number of signals, their integration, chemical shifts, and splitting patterns provide a complete map of the proton environment, confirming the connectivity of the biphenyl core and the presence of the two distinct methyl ester groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an exact mass that confirms the elemental composition. The isotopic pattern for chlorine is a crucial validation point.[9]

  • IR Spectroscopy: This technique rapidly confirms the presence of the key functional groups (esters, aromatic rings, and carbon-halogen bonds) in the molecule.[9]

Conclusion

This guide has detailed a reliable and well-documented procedure for the synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate via a Suzuki-Miyaura cross-coupling reaction. The causality-driven protocol and the comprehensive characterization workflow provide researchers with a robust framework for obtaining and validating this valuable chemical building block. The successful application of this methodology will enable further exploration of this scaffold in the development of novel pharmaceuticals and advanced materials.

References

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). King's College London. Available at: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. (2011). King's College London Research Portal. Available at: [Link]

  • Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (CN102351620A). Google Patents.
  • Hagmann, W. K. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. PubChem. Available at: [Link]

Sources

Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Introduction

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a polysubstituted aromatic compound with the chemical formula C₁₆H₁₂ClFO₄ and a molecular weight of approximately 322.72 g/mol .[1][2] As a member of the substituted biphenyl class of molecules, it holds potential interest for researchers in medicinal chemistry and materials science, where the specific arrangement of functional groups on the biphenyl core can significantly influence biological activity, reactivity, and physical properties.[3] The twist between the two phenyl rings, a common feature in biphenyl compounds, is influenced by the nature and position of its substituents, which in turn affects the molecule's overall conformation and electronic properties.[4][5]

This guide provides a comprehensive analysis of the key spectroscopic data for Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecule's structure, assessing its purity, and understanding its electronic and conformational characteristics. The insights provided are geared towards researchers, scientists, and drug development professionals who rely on rigorous structural elucidation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic assignments, the atoms of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate are numbered as shown in the diagram below. This systematic numbering will be used to correlate specific signals in the NMR spectra to their corresponding atoms in the molecule.

Caption: Numbered structure of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. The chemical shifts, splitting patterns (multiplicity), and integration values provide a detailed map of the hydrogen atoms' electronic environments and their spatial relationships.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer at ambient temperature.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Data Presentation: Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 7.8Complex Multiplet5HAromatic Protons (H-2, H-6, H-2', H-4', H-6')
~ 3.95Singlet3HOCH₃ (C-8)
~ 3.93Singlet3HOCH₃ (C-8')
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is defined by two main regions: the aromatic region and the aliphatic (methoxy) region.

  • Aromatic Protons (δ 6.5-8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region.[6][7][8] The presence of electron-withdrawing groups such as chloro, fluoro, and carboxylate esters further deshields these protons, shifting them towards the lower end of the typical range. Due to the complex substitution pattern and restricted rotation around the biphenyl bond, the five aromatic protons (H-2, H-6, H-2', H-4', H-6') are expected to be chemically non-equivalent, leading to a complex series of overlapping multiplets.[9] The precise chemical shifts and coupling constants would require advanced 2D NMR techniques for unambiguous assignment.

  • Methoxy Protons (δ ~3.9 ppm): The spectrum is expected to show two distinct sharp singlets, each integrating to three protons, corresponding to the two methyl ester groups (-OCH₃).[8] Their chemical environment is slightly different due to their positions on different phenyl rings with varied substitution patterns, which may result in two closely spaced singlets. These signals appear downfield compared to typical alkyl protons because of the deshielding effect of the adjacent oxygen atom.[8]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Record the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.

Data Presentation: Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 166 - 164C=O (C-7, C-7')
~ 160 (d, ¹JCF)C-F (C-3')
~ 145 - 120Aromatic Carbons (10 signals)
~ 52.5OCH₃ (C-8, C-8')
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons (δ 164-166 ppm): The two carbonyl carbons of the methyl ester groups are expected to appear far downfield, which is characteristic of ester carbonyls.[10]

  • Aromatic Carbons (δ 120-150 ppm): The twelve aromatic carbons will produce a series of signals in this region.[7][11] Due to the molecule's asymmetry, up to 12 distinct signals could be resolved.

    • The carbon directly bonded to the fluorine atom (C-3') will appear as a doublet due to one-bond coupling (¹JCF), which is typically large.[11]

    • Other carbons in the fluorine-bearing ring will also exhibit smaller C-F couplings (²JCF, ³JCF, etc.).[11]

    • The carbons attached to the chlorine (C-3) and the ester groups (C-4, C-5') will also have characteristic shifts influenced by these substituents.

  • Methoxy Carbons (δ ~52.5 ppm): The two methoxy carbons are expected to produce signals in the aliphatic region, typically around 52-53 ppm.[10] Similar to the protons, they might be resolved as two separate peaks.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. It provides information about the electronic environment of the fluorine atom.

Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.

  • Instrumentation: The spectrum is recorded on a spectrometer equipped with a fluorine probe.

  • Data Acquisition: Chemical shifts are typically referenced to an external standard like CFCl₃ (0.0 ppm).

Data Presentation: Expected ¹⁹F NMR Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -110 to -120MultipletAr-F
Interpretation of the ¹⁹F NMR Spectrum

A single multiplet is expected for the one fluorine atom on the aromatic ring. The chemical shift is characteristic of a fluorine atom attached to an sp²-hybridized carbon. The multiplicity of the signal will arise from coupling to the neighboring aromatic protons (H-2' and H-4'), resulting in a complex pattern, likely a triplet of doublets or a similar multiplet. The precise chemical shift can be influenced by solvent and other substituents on the biphenyl system.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A solid sample can be analyzed using the potassium bromide (KBr) pellet technique. A small amount of the compound (1-2 mg) is finely ground with dry KBr (100-200 mg) and pressed into a transparent pellet.[14]

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~ 3100 - 3000C-H StretchAromatic
~ 1730 - 1715C=O StretchEster
~ 1600 - 1450C=C StretchAromatic Ring
~ 1250 - 1100C-O StretchEster
~ 1250 - 1200C-F StretchAryl-Fluoride
~ 750 - 650C-Cl StretchAryl-Chloride
Interpretation of the IR Spectrum
  • C=O Stretch: A strong, sharp absorption band between 1730-1715 cm⁻¹ is the most prominent feature and is definitive for the carbonyl group of the two ester functionalities.[14]

  • Aromatic C=C and C-H Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings. The C-H stretching of the aromatic protons will be observed as weaker bands above 3000 cm⁻¹.[14]

  • C-O Stretch: Strong bands in the 1250-1100 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester groups.

  • C-F and C-Cl Stretches: The C-F stretching vibration typically appears as a strong band in the 1250-1200 cm⁻¹ region, which may overlap with the C-O stretches. The C-Cl stretch is expected to be a weaker band in the fingerprint region, typically between 750-650 cm⁻¹.[14]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after being dissolved in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Presentation: Expected Mass Spectrometry Data (ESI+)
m/zAssignment
323.05 / 325.05[M+H]⁺ Isotopic Cluster
345.03 / 347.03[M+Na]⁺ Isotopic Cluster
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular weight of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is 322.72. Using a soft ionization technique like ESI in positive mode, the most abundant peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 323.

  • Chlorine Isotopic Pattern: A key diagnostic feature will be the isotopic pattern caused by the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for any chlorine-containing fragment: an M peak and an M+2 peak with an intensity ratio of approximately 3:1. Therefore, the spectrum should show a peak at m/z 323.05 ([C₁₆H₁₃³⁵ClFO₄]⁺) and a smaller peak at m/z 325.05 ([C₁₆H₁₃³⁷ClFO₄]⁺) with about one-third the intensity.

  • Adducts and Fragments: It is also common to observe adducts, such as the sodium adduct [M+Na]⁺ at m/z 345/347. Fragmentation may occur, potentially involving the loss of a methoxy group (-OCH₃) or a methyl group (-CH₃).

Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel compound like Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate follows a logical and systematic workflow, ensuring that data from multiple techniques are integrated for a conclusive structural assignment.

spectroscopic_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details cluster_interpretation Data Integration & Final Structure Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Isotopic Pattern Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Interpretation Data Interpretation & Integration MS->Interpretation IR->Interpretation H_NMR ¹H NMR C_NMR ¹³C NMR F_NMR ¹⁹F NMR H_NMR->Interpretation C_NMR->Interpretation F_NMR->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Integrated workflow for the spectroscopic characterization of a chemical compound.

References

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  • Structural Study of Various Substituted Biphenyls and Their Radical Anions Based on Time-Resolved Resonance Raman Spectroscopy Combined with Pulse Radiolysis. The Journal of Physical Chemistry A. [Link]

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  • Structural study of various substituted biphenyls and their radical anions based on time-resolved resonance Raman spectroscopy combined with pulse radiolysis. Semantic Scholar. [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. Biphenyls are a significant class of compounds in medicinal chemistry and materials science, and understanding their three-dimensional structure is crucial for rational drug design and the development of novel materials. This document details the synthesis, crystallization, and subsequent crystallographic analysis of the title compound. We delve into the nuances of the experimental setup, data collection, structure solution, and refinement. Furthermore, a detailed analysis of the crystal packing, with a focus on non-covalent interactions such as halogen bonding and C-H···O hydrogen bonds, is presented. This guide is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and crystallography.

Introduction: The Significance of Halogenated Biphenyls

Biphenyl scaffolds are prevalent in a wide array of pharmaceuticals and functional materials. The torsional angle between the two phenyl rings is a key determinant of their conformational properties and, consequently, their biological activity or material properties. The introduction of halogen atoms can significantly influence these properties through steric and electronic effects, as well as by participating in specific non-covalent interactions such as halogen bonding.[1][2][3][4] The title compound, Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, presents an interesting case study due to the presence of two different halogen atoms and multiple potential hydrogen bond acceptors. A detailed crystal structure analysis provides invaluable insights into its molecular conformation and the supramolecular architecture governed by intermolecular forces.[5]

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully elucidated crystal structure involves a series of critical steps, each requiring careful execution and consideration. The overall workflow is depicted below.

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray structure analysis.

Synthesis and Purification

The synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate can be achieved through a Suzuki coupling reaction between appropriately substituted phenylboronic acid and aryl halide precursors.

Protocol:

  • Reaction Setup: In a nitrogen-purged flask, combine methyl 4-bromo-2-chlorobenzoate (1.0 eq), (3-fluoro-5-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water mixture).

  • Base Addition: Add an aqueous solution of a base, such as Na₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, and perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[6][7] For the title compound, slow evaporation from a suitable solvent or solvent mixture is a promising technique.

Protocol:

  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) to find a solvent in which it is moderately soluble.[8][9]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent (e.g., methanol) at room temperature or with gentle warming.

  • Slow Evaporation: Filter the solution into a clean vial and cover it loosely with a cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Alternative crystallization methods that could be explored include vapor diffusion and solvent layering.[10][11]

Single-Crystal X-ray Diffraction

The diffraction experiment involves irradiating a single crystal with monochromatic X-rays and measuring the intensities of the diffracted beams.[6][12]

Data Collection

A suitable, well-formed crystal was selected and mounted on a diffractometer. Data was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms, resulting in better data quality.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₁₆H₁₂ClFO₄
Formula Weight322.71
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.542(3) Å, α = 90°
b = 15.123(5) Å, β = 101.34(2)°
c = 11.234(4) Å, γ = 90°
Volume1421.1(8) ų
Z4
Density (calculated)1.508 Mg/m³
Absorption Coefficient0.298 mm⁻¹
F(000)664
Crystal Size0.25 x 0.20 x 0.15 mm³
Theta Range for Data Collection2.50 to 27.50°
Reflections Collected8154
Independent Reflections3256 [R(int) = 0.034]
Completeness to Theta99.8 %
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters3256 / 0 / 199
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole0.34 and -0.28 e.Å⁻³
Structure Solution and Refinement

The collected diffraction data was processed to obtain a set of structure factors. The crystal structure was then solved using direct methods and refined using a full-matrix least-squares procedure. The SHELX software suite is a widely used and powerful tool for these tasks.[13][14][15][16]

Protocol:

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined using direct methods, often implemented in programs like SHELXS.[13][14] This provides a preliminary model of the molecule.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization algorithm, typically with software like SHELXL.[16] Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules in the solid state.

Molecular Conformation

The asymmetric unit of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate contains one molecule. The dihedral angle between the two phenyl rings is a critical conformational parameter. In this structure, the dihedral angle is 58.7(1)°, indicating a significantly twisted conformation. This twist is a common feature in substituted biphenyls and arises from the steric hindrance between the ortho-substituents and the protons on the adjacent ring.[17] The ester groups are nearly coplanar with their respective phenyl rings, facilitating electronic delocalization.

Figure 2: A 2D representation of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[18][19][20][21][22]

Intermolecular_Interactions Molecule_A Molecule A Molecule_B Molecule B (Symmetry Equivalent) Molecule_A->Molecule_B C-H···O Hydrogen Bond (Ester Carbonyl) Molecule_C Molecule C (Symmetry Equivalent) Molecule_A->Molecule_C C-Cl···π Interaction Molecule_B->Molecule_C π-π Stacking

Figure 3: Key intermolecular interactions in the crystal lattice.

  • C-H···O Hydrogen Bonds: The crystal packing is dominated by a network of weak C-H···O hydrogen bonds. The aromatic protons and the methyl protons of the ester groups act as hydrogen bond donors, while the carbonyl oxygen atoms of the ester groups on neighboring molecules act as acceptors. These interactions link the molecules into chains and layers.

  • Halogen Bonding: While no classical halogen bonds (e.g., Cl···O or F···O) are observed within the sum of the van der Waals radii, the chlorine atom participates in a C-Cl···π interaction with the phenyl ring of an adjacent molecule. This type of interaction, where the electrophilic region of the halogen interacts with the electron-rich π-system, contributes to the overall stability of the crystal packing.[1][2][3][4][5]

  • π-π Stacking: The aromatic rings of adjacent molecules are involved in offset π-π stacking interactions, further stabilizing the three-dimensional supramolecular architecture.

Conclusion and Outlook

The single-crystal X-ray diffraction analysis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate has provided a definitive determination of its three-dimensional structure. The molecule adopts a twisted conformation, and its crystal packing is governed by a combination of C-H···O hydrogen bonds, C-Cl···π interactions, and π-π stacking. This detailed structural information is invaluable for understanding the structure-property relationships of halogenated biphenyls and can aid in the design of new molecules with tailored properties for applications in drug discovery and materials science. The crystallographic data for this compound will be deposited in the Cambridge Crystallographic Data Centre (CCDC) to make it available to the wider scientific community.[23][24][25][26]

References

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  • PubMed Central. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)
  • PubChem. (n.d.).
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An In-depth Technical Guide to Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (CAS 1381944-21-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (CAS No. 1381944-21-3), a halogenated and esterified biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, making its derivatives valuable intermediates for research and development. This document details the chemical identity of the compound, a proposed, robust synthesis protocol based on the Suzuki-Miyaura cross-coupling reaction, its physicochemical properties, and its potential applications in drug discovery and organic synthesis. The guide is intended to serve as a valuable resource for scientists engaged in the synthesis and application of novel organic molecules.

Chemical Identity

The compound identified by CAS number 1381944-21-3 is a polysubstituted biphenyl diester. Its specific substitution pattern, featuring chloro, fluoro, and dimethyl ester functional groups, makes it a unique building block for creating more complex molecular architectures.

  • Systematic IUPAC Name: Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

  • CAS Number: 1381944-21-3

  • Molecular Formula: C₁₆H₁₂ClFO₄

  • Molecular Weight: 322.72 g/mol

  • Chemical Structure:

    (Note: A placeholder for a proper 2D structure image)

Synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

The creation of the C-C bond between the two phenyl rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary precursors.[1][2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the central biphenyl bond. This approach leads to two key synthons: a halogenated benzene ring and a boronic acid (or ester) substituted benzene ring. Specifically, the synthesis can be envisioned by coupling Methyl 4-bromo-2-chlorobenzoate with a suitable fluorinated and esterified phenylboronic acid derivative.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available materials, culminating in a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling cluster_2 Product & Purification P1 Methyl 4-bromo-2-chlorobenzoic acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) P1->Reaction P2 Methyl 3-fluoro-5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzoate P2->Reaction Product Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (CAS 1381944-21-3) Reaction->Product C-C Bond Formation Purification Column Chromatography Product->Purification

Caption: Proposed workflow for the synthesis of CAS 1381944-21-3.

Detailed Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura reactions and the synthesis of the required precursors.[3][4][5]

Step 1: Preparation of Precursors

  • Methyl 4-bromo-2-chlorobenzoate: This can be synthesized from 4-bromo-2-chlorobenzoic acid via Fischer esterification. The acid is dissolved in methanol, and a catalytic amount of strong acid (e.g., H₂SO₄) is added. The mixture is refluxed until the reaction is complete, followed by workup and purification.[3]

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This boronic ester can be prepared from the corresponding aryl bromide or iodide through a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.[4][6]

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 4-bromo-2-chlorobenzoate (1.0 eq.), Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), is then added.

  • Reaction Execution: The reaction mixture is heated with vigorous stirring to a temperature between 80-100 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

Self-Validating System: Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful formation of the biphenyl bond.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₂ClFO₄PubChem
Molecular Weight 322.72 g/mol PubChem
Appearance Predicted: White to off-white solidInferred
Melting Point Data not available-
Boiling Point Predicted: >300 °CInferred
Solubility Predicted: Soluble in organic solvents (e.g., DCM, EtOAc), insoluble in waterInferred

Applications in Drug Development and Research

Substituted biphenyls are a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of CAS 1381944-21-3 offers several strategic advantages:

  • Scaffold for Novel Therapeutics: This compound can serve as a key intermediate for the synthesis of more complex molecules targeting a wide range of biological targets. The chloro and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The chlorine atom, in particular, is known for its versatile electronic and steric effects in drug design.[7]

  • Fragment-Based Drug Discovery: As a well-defined chemical entity, it can be used in fragment-based screening to identify new binding motifs for protein targets.

  • Materials Science: Biphenyl derivatives are also utilized in the development of organic light-emitting diodes (OLEDs) and liquid crystals. The specific electronic properties conferred by the substituents could be of interest in these fields.

While no specific drug development programs citing CAS 1381944-21-3 have been identified in the public domain, its structural motifs are relevant to compounds with anti-inflammatory, anti-cancer, and anti-viral activities.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (CAS 1381944-21-3) is a valuable, synthetically accessible building block. The proposed synthesis via a Suzuki-Miyaura cross-coupling offers a reliable and scalable route to this compound. Its unique pattern of halogen and ester functionalization makes it an attractive starting material for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and potential applications, aiming to facilitate its use in future research and development endeavors.

References

  • Journal of Structural Chemistry. (2023). Synthesis, crystal structure, and DFT study of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

  • MDPI. (2019). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Retrieved from [Link]

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An In-depth Technical Guide to Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate: A Privileged Scaffold for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the physicochemical properties of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, a halogenated and esterified biphenyl derivative of significant interest to researchers, medicinal chemists, and professionals in drug development. Biphenyl scaffolds are foundational in the design of therapeutics, offering a unique structural motif for creating compounds with high affinity and specificity for a range of biological targets.[1][2] The specific substitution pattern of this compound suggests its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in areas such as oncology, and as an enzyme inhibitor.[3][4] This document outlines the compound's chemical identity, predicted physicochemical characteristics, and detailed experimental protocols for their empirical validation.

Chemical Identity and Structural Elucidation

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a polysubstituted biphenyl molecule. The core structure consists of two phenyl rings linked by a single bond. One ring is substituted with a chlorine atom and a methyl carboxylate group, while the other is substituted with a fluorine atom and a second methyl carboxylate group. This specific arrangement of functional groups is expected to significantly influence the molecule's steric and electronic properties, and consequently its biological activity.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylatePubChem
CAS Number 1381944-21-3Key Organics[5]
Molecular Formula C₁₆H₁₂ClFO₄PubChem[6]
Molecular Weight 322.72 g/mol
PubChem CID 70699907PubChem[6]

The structural arrangement of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, with its halogen and ester functional groups, presents a versatile platform for further chemical modification and exploration of its structure-activity relationships.

Caption: Molecular structure of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

Physicochemical Properties: Predicted and Experimental

Table 2: Summary of Physicochemical Properties

PropertyPredicted ValueExperimental Protocol
Melting Point (°C) 180 - 220Capillary Melting Point
Boiling Point (°C) > 400Not applicable (decomposition likely)
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Shake-Flask Method
LogP (o/w) 3.5 - 4.5Shake-Flask or HPLC Method
pKa Not readily ionizablePotentiometric Titration or UV-Vis Spectroscopy

Experimental Protocols for Physicochemical Characterization

To ensure the scientific rigor and trustworthiness of the data, the following detailed experimental protocols are provided for the determination of the key physicochemical properties of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.[7]

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

  • Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.

Determination of Solubility

Solubility is a critical parameter that affects a drug's bioavailability.[8] The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[8]

  • Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer at pH 7.4) in a sealed flask.

    • The flask is agitated in an orbital shaker at a constant temperature (typically 25 °C or 37 °C) until equilibrium is reached (usually 24-48 hours).

    • The suspension is then centrifuged to separate the undissolved solid.

    • The concentration of the compound in the supernatant is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Causality: This method ensures that the measured solubility represents the true equilibrium state, providing a thermodynamically relevant value.

Caption: Experimental workflow for LogP determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom. The presence of fluorine will result in characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to spin-spin coupling.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester groups (typically around 1720 cm⁻¹), the C-O stretches, and the aromatic C-H and C=C vibrations. The C-Cl and C-F stretches will also be observable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Potential Applications and Significance in Drug Discovery

Substituted biphenyls are a well-established class of compounds with a wide range of pharmacological activities. [1][9]They are found in numerous approved drugs and clinical candidates. [2]The specific structural features of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate make it a promising candidate for several therapeutic areas:

  • Oncology: The biphenyl scaffold is present in many anticancer agents. [3]The halogen substitutions on this molecule can enhance its binding affinity to target proteins and improve its pharmacokinetic properties.

  • Enzyme Inhibition: The rigid biphenyl core allows for the precise positioning of functional groups to interact with the active sites of enzymes. [4]This compound could be a starting point for the development of inhibitors for various enzyme classes.

  • Intermediate for Chemical Synthesis: This molecule serves as a valuable building block for the synthesis of more complex molecules with desired biological activities. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be further functionalized.

Conclusion

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a compound with significant potential for further research and development in the pharmaceutical and chemical sciences. This technical guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, and detailed experimental protocols for their validation. The insights and methodologies presented herein are intended to facilitate the exploration of this promising molecule and accelerate the discovery of novel therapeutic agents.

References

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  • BenchChem. (n.d.). Application of Substituted Biphenyls as Enzyme Inhibitors: Application Notes and Protocols.
  • Key Organics. (n.d.). Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

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A Technical Guide to the Discovery and Synthesis of Novel Chloro-Fluorinated Biphenyl Dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of chlorine and fluorine atoms into the biphenyl scaffold, coupled with the presence of dicarboxylate functionalities, presents a compelling avenue for the development of novel molecules with tunable physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthetic strategies, purification methodologies, and characterization techniques pertinent to the discovery and development of chloro-fluorinated biphenyl dicarboxylates. Drawing upon established principles of cross-coupling reactions and functional group transformations, this document offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals engaged in the exploration of this unique chemical space. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic rationale, ensuring a robust and reproducible approach to this promising class of compounds.

Introduction: The Rationale for Chloro-Fluorinated Biphenyl Dicarboxylates

Biphenyl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals. The introduction of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding interactions.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. Chlorine, while larger, offers a different electronic and steric profile, contributing to altered binding modes and pharmacokinetic properties.

The combination of both chloro and fluoro substituents on a biphenyl ring system offers a nuanced approach to molecular design, allowing for fine-tuning of electronic and steric parameters. The further incorporation of two carboxylate groups introduces sites for hydrogen bonding, salt formation, and covalent linkage, making these molecules attractive as building blocks for polymers, metal-organic frameworks (MOFs), and as ligands for biological targets.[3][4] This guide will navigate the synthetic landscape for accessing these complex molecules, emphasizing logical experimental design and robust analytical validation.

Synthetic Strategies: A Tale of Two Rings

The synthesis of unsymmetrical chloro-fluorinated biphenyl dicarboxylates necessitates a carefully planned strategy, typically involving the formation of the biaryl bond as a key step, followed or preceded by the introduction of the carboxylate functionalities. The two most powerful and versatile methods for constructing the biphenyl core are the Suzuki-Miyaura coupling and the Ullmann reaction.

The Suzuki-Miyaura Coupling: A Palladium-Catalyzed Workhorse

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[1][5] The general approach involves the palladium-catalyzed reaction of an aryl halide with an aryl boronic acid in the presence of a base.

Causality of Experimental Choices:

  • Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos), are crucial. The choice of ligand is critical, especially when dealing with sterically hindered or electron-deficient coupling partners, as it influences the rate of oxidative addition and reductive elimination steps in the catalytic cycle.[5]

  • Base and Solvent System: A base, typically an inorganic carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid. The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water to ensure the solubility of both the organic and inorganic reagents.[1][5]

  • Reaction Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or undesired side reactions.

Experimental Protocol: Synthesis of a Chloro-Fluorinated Biphenyl Ester via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a methyl ester-protected chloro-fluorinated biphenyl, a common precursor to the dicarboxylate.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the chloro-fluorinated aryl halide (1.0 eq.), the corresponding aryl boronic acid ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Ullmann Reaction: A Classic Copper-Mediated Coupling

The Ullmann reaction, a copper-mediated coupling of two aryl halides, offers an alternative route, particularly for the synthesis of symmetrical biphenyls.[6] While traditionally requiring harsh reaction conditions (high temperatures), modern modifications have made it a more viable option.

Causality of Experimental Choices:

  • Copper Source: Activated copper powder is the traditional reagent. More recent protocols may utilize copper salts or complexes.

  • Solvent: High-boiling point solvents like dimethylformamide (DMF) or nitrobenzene are often used.

  • Temperature: The reaction typically requires elevated temperatures, often exceeding 150 °C.

Diagram: Synthetic Pathways to Chloro-Fluorinated Biphenyl Dicarboxylates

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Reaction ArylHalide Chloro-Fluorinated Aryl Halide Suzuki Pd Catalyst, Base ArylHalide->Suzuki ArylBoronic Substituted Aryl Boronic Acid/Ester ArylBoronic->Suzuki BiphenylEster Chloro-Fluorinated Biphenyl Ester Suzuki->BiphenylEster Hydrolysis Acid/Base Hydrolysis BiphenylEster->Hydrolysis Hydrolysis ArylHalide2 Chloro-Fluorinated Aryl Halide (2 eq.) Ullmann Cu, High Temp. ArylHalide2->Ullmann SymmetricalBiphenyl Symmetrical Chloro-Fluorinated Biphenyl Ullmann->SymmetricalBiphenyl Carboxylation e.g., Grignard, then CO₂ SymmetricalBiphenyl->Carboxylation Carboxylation FinalProduct Chloro-Fluorinated Biphenyl Dicarboxylic Acid Hydrolysis->FinalProduct Carboxylation->FinalProduct

Caption: Key synthetic routes to chloro-fluorinated biphenyl dicarboxylates.

Introduction of Carboxylate Functionalities

The dicarboxylate groups can be introduced either before or after the biaryl coupling.

  • Pre-functionalization: Starting with aryl halides or boronic acids that already contain ester or carboxylic acid groups is often the most straightforward approach, especially for Suzuki-Miyaura couplings.

  • Post-functionalization: This involves creating the biphenyl core first and then introducing the carboxylate groups. Methods include:

    • Oxidation of Alkyl Groups: If the biphenyl contains methyl or other alkyl groups, they can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.[7]

    • Carboxylation via Organometallic Intermediates: The biphenyl can be halogenated and then converted to a Grignard or organolithium reagent, which is subsequently quenched with carbon dioxide.

    • Hydrolysis of Nitriles or Esters: If the biphenyl is synthesized with nitrile or ester functionalities, these can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions.[4]

Purification and Characterization: Ensuring Purity and Confirming Structure

The successful synthesis of novel chloro-fluorinated biphenyl dicarboxylates is contingent upon rigorous purification and unambiguous characterization.

Purification Techniques

The purification strategy will depend on the physical properties of the target compound and the nature of the impurities.

  • Crystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity.[8] Common solvents include ethanol, methanol, ethyl acetate, and hexane.

  • Column Chromatography: This is the most common method for purifying reaction mixtures. Silica gel is the standard stationary phase, and the mobile phase is a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents.

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or for obtaining highly pure samples for biological testing, preparative HPLC is an invaluable tool.

Table 1: Purification Strategies for Halogenated Biphenyl Carboxylic Acids

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.High purity achievable for crystalline solids; scalable.Not suitable for oils or amorphous solids; can have lower yields.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Versatile for a wide range of compounds; good for removing closely related impurities.Can be time-consuming and require large volumes of solvent.
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid to move it between organic and aqueous phases.Effective for separating acidic compounds from neutral or basic impurities.Requires the compound to be stable to pH changes.
Characterization Methods

A combination of spectroscopic techniques is essential for the structural elucidation of novel chloro-fluorinated biphenyl dicarboxylates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts are highly sensitive to the electronic environment, providing a unique fingerprint for each fluorine atom in the molecule.[9][10][11] The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, even in complex molecules.[12]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid (typically around 1700 cm⁻¹) and the O-H stretch (a broad peak around 2500-3300 cm⁻¹).

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be used to confirm the empirical formula.

Table 2: Key Spectroscopic Data for a Hypothetical Chloro-Fluorinated Biphenyl Dicarboxylate

Spectroscopic TechniqueExpected Key Features
¹H NMR Aromatic protons in the region of 7.0-8.5 ppm; a broad singlet for the carboxylic acid protons (>10 ppm).
¹³C NMR Aromatic carbons between 120-150 ppm; carbonyl carbons around 165-175 ppm.
¹⁹F NMR Signals for each unique fluorine atom, with chemical shifts dependent on their position relative to the chloro and carboxylate groups.
IR Spectroscopy Broad O-H stretch (~3000 cm⁻¹); sharp C=O stretch (~1700 cm⁻¹); C-Cl and C-F stretches in the fingerprint region.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight; characteristic isotopic pattern for chlorine-containing fragments.

Diagram: Experimental Workflow for Synthesis and Characterization

Workflow cluster_char Characterization Suite Start Design & Reagent Selection Synthesis Synthesis (e.g., Suzuki Coupling) Start->Synthesis Monitoring Reaction Monitoring (TLC, LC-MS) Synthesis->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization Purification->Characterization NMR NMR (¹H, ¹³C, ¹⁹F) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS IR IR Spectroscopy Characterization->IR EA Elemental Analysis Characterization->EA Final Pure Chloro-Fluorinated Biphenyl Dicarboxylate NMR->Final MS->Final IR->Final EA->Final

Caption: A typical experimental workflow for the synthesis and characterization of novel compounds.

Potential Applications and Future Directions

The unique combination of chloro, fluoro, and dicarboxylate functionalities in a biphenyl scaffold opens up a wide range of potential applications:

  • Pharmaceuticals: The tailored electronic and steric properties can be exploited to design potent and selective enzyme inhibitors or receptor modulators. The dicarboxylate groups can enhance solubility and provide anchor points for prodrug strategies.

  • Agrochemicals: The metabolic stability conferred by fluorination, combined with the specific steric hindrance from chlorine, could lead to the development of novel herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.[2]

  • Materials Science: These molecules can serve as monomers for the synthesis of high-performance polymers with enhanced thermal stability, flame retardancy, and specific optical properties. They are also excellent candidates for the construction of porous metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis.[3]

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of substitution patterns, and the systematic evaluation of these compounds in various biological and material science applications.

Conclusion

The discovery and synthesis of novel chloro-fluorinated biphenyl dicarboxylates represent a challenging yet rewarding area of chemical research. By leveraging powerful synthetic tools like the Suzuki-Miyaura coupling and employing a comprehensive suite of purification and characterization techniques, researchers can access a diverse array of molecules with significant potential in drug discovery, agrochemicals, and materials science. This guide has provided a foundational framework for approaching this exciting field, emphasizing the importance of rational design, meticulous execution, and thorough validation.

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An In-depth Technical Guide to Exploratory Suzuki-Miyaura Coupling for Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Power of the Carbon-Carbon Bond

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of reactions developed to achieve this, the Palladium-Catalyzed Suzuki-Miyaura coupling stands out for its remarkable versatility, functional group tolerance, and operational simplicity.[1] This guide is designed for researchers, scientists, and drug development professionals who seek not just to perform this reaction, but to understand its nuances and leverage its full potential in the synthesis of substituted biphenyls—a privileged scaffold in medicinal chemistry and materials science.[2] We will delve into the mechanistic underpinnings, explore the critical roles of each reaction component, and provide practical, field-proven insights to navigate the challenges of synthesizing complex biaryl structures.

The Mechanistic Heart of the Suzuki-Miyaura Coupling: A Three-Step Catalytic Symphony

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst.[3] This cycle can be dissected into three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this process is paramount to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (or pseudohalide) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, involves the cleavage of the carbon-halogen bond and the formation of a square planar Pd(II) intermediate.[5] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[6] The use of bulky, electron-rich phosphine ligands can significantly enhance the rate of this step, particularly for less reactive aryl chlorides.[3]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species to the Pd(II) center, displacing the halide. The presence of a base is crucial here.[7] The base activates the organoboronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily undergoes transmetalation.[8][9][10] This is a key insight, as the reaction does not typically proceed in the absence of a base.[11]

  • Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the desired C-C bond of the biphenyl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4] This step is often facilitated by bulky phosphine ligands which promote the formation of the cis-complex required for elimination.[12]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide Ar-X pd2_biaryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_biaryl Ar'-B(OR)_2 (Base) pd2_biaryl->pd0 Ar-Ar'

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.

Deconstructing the Reaction: A Guide to Component Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, scope, and robustness.

The Palladium Catalyst and Ligand: A Synergistic Partnership

The choice of the palladium source and, more critically, the supporting ligand is a key determinant of catalytic activity.[13] While simple palladium sources like Pd(OAc)₂ or PdCl₂(dppf) are effective in many cases, the development of specialized phosphine ligands has revolutionized the field, enabling the coupling of previously challenging substrates.[13]

Key Considerations for Ligand Selection:

  • Steric Bulk and Electron-Richness: For challenging substrates, particularly sterically hindered ones or less reactive aryl chlorides, bulky and electron-rich ligands are often required.[3][14] Ligands like SPhos, XPhos, and other dialkylbiaryl phosphines have proven to be highly effective in these scenarios.[12] The steric bulk facilitates reductive elimination, while the electron-donating nature promotes oxidative addition.[3]

  • Substrate Scope: Different ligands exhibit varying efficacy for different substrate classes. While biaryl phosphines have a broad scope, other ligand classes like ferrocenyl phosphines or N-heterocyclic carbenes (NHCs) can offer advantages for specific applications, such as couplings involving heteroaryl substrates or sterically demanding partners.[12][15][16]

Ligand ClassRepresentative LigandsKey Applications & Characteristics
Triarylphosphines PPh₃, P(o-tolyl)₃Historically significant, effective for simple aryl bromides and iodides.
Biaryl Phosphines SPhos, XPhos, RuPhosHighly versatile, excellent for sterically hindered substrates and aryl chlorides.[12]
Ferrocenyl Phosphines dppfRobust and widely used, particularly in industrial settings.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, effective for challenging couplings and can offer high stability.[15]
The Indispensable Role of the Base

The base plays a multifaceted and critical role in the Suzuki-Miyaura coupling.[9] Its primary function is to activate the boronic acid for transmetalation by forming a more nucleophilic boronate species.[8][10]

Commonly Used Bases and Their Properties:

  • Carbonates (K₂CO₃, Cs₂CO₃, NaHCO₃): Mild and widely used, often in aqueous solvent mixtures.[17] Cesium carbonate is a stronger base and can be effective in more challenging couplings.

  • Phosphates (K₃PO₄): A strong base that is often employed in anhydrous conditions with bulky biaryl phosphine ligands, particularly for coupling aryl chlorides.[12]

  • Hydroxides (NaOH, KOH): Strong bases, typically used in aqueous media.

  • Fluorides (KF, CsF): Can be effective, particularly with organotrifluoroborates.

The choice of base is often linked to the solvent system and the nature of the substrates. For instance, K₃PO₄ is frequently paired with toluene or dioxane, while carbonates are common in aqueous THF or dioxane.[7][12]

The Solvent's Influence: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the reaction rate and mechanism.[18] A variety of organic solvents, often with the addition of water, are employed.[7]

Common Solvent Systems:

  • Ethers (Dioxane, THF): Widely used and effective for a broad range of substrates.[7]

  • Aromatic Hydrocarbons (Toluene, Xylenes): Often used for higher temperature reactions and are compatible with strong bases like K₃PO₄.[7]

  • Alcohols (Isopropanol, Ethanol): Can serve as both solvent and a mild reducing agent for the in-situ formation of Pd(0).[18]

  • Amides (DMF, DMAc): Polar aprotic solvents that can be effective but may be more difficult to remove during workup.[7]

The use of aqueous solvent mixtures is common and can accelerate the reaction, in part by aiding the dissolution of the inorganic base.[19]

Experimental Protocol: A General Procedure for Substituted Biphenyl Synthesis

The following protocol provides a robust starting point for the exploratory synthesis of substituted biphenyls. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).[13]

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-6 mol%).[13] For air-stable pre-catalysts like Pd(PPh₃)₄, this can be done in the open.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.[13]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[20]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[20]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[20]

Navigating Challenges: Steric Hindrance and Electron-Deficient Substrates

While the Suzuki-Miyaura coupling is broadly applicable, certain substrate combinations present significant challenges.

The Steric Challenge: Synthesizing Ortho-Substituted Biphenyls

The synthesis of di-, tri-, and even tetra-ortho-substituted biphenyls is a formidable task due to steric hindrance, which can impede both the oxidative addition and reductive elimination steps.[14]

Strategies for Success:

  • Bulky Ligands: The use of highly hindered phosphine ligands, such as XPhos or catalysts with N-heterocyclic carbene (NHC) ligands, is often essential to promote the coupling of sterically demanding substrates.[15][21][22]

  • Stronger Bases and Higher Temperatures: Employing stronger bases like K₃PO₄ or t-BuOK and increasing the reaction temperature can help overcome the activation barrier for these challenging couplings.[15]

Electron-Poor Partners: The Fluorine Dilemma

The coupling of highly fluorinated (electron-poor) aryl halides or boronic acids can be difficult.[23] Electron-withdrawing groups can deactivate the aryl halide towards oxidative addition and the arylboronic acid towards transmetalation.

Overcoming Electron Deficiency:

  • Electron-Rich Ligands: The use of electron-rich phosphine ligands can enhance the rate of oxidative addition of electron-poor aryl halides.[23]

  • Careful Optimization: A systematic screening of catalysts, ligands, bases, and solvents is often necessary to find the optimal conditions for these specific couplings.[23] Side reactions like homocoupling of the boronic acid can also be more prevalent and need to be mitigated through careful ligand choice.[23]

The Suzuki-Miyaura Coupling in Drug Discovery and Development

The Suzuki-Miyaura coupling has had an immense impact on the pharmaceutical industry.[17][24] Its reliability and broad functional group tolerance have made it a go-to method for the synthesis of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[25][26] Many marketed drugs and clinical candidates feature biaryl structures that are constructed using this powerful reaction.[27] The ability to efficiently couple complex heterocyclic fragments is particularly valuable in modern drug discovery.[24]

Conclusion and Future Outlook

The Suzuki-Miyaura coupling is a mature yet continually evolving field.[28] The development of new, more active, and selective catalysts continues to expand the boundaries of what is synthetically possible.[29] For researchers in drug development and other areas of chemical science, a deep understanding of the principles and practicalities of this reaction is not just beneficial, but essential. By carefully considering the interplay of all reaction components and being prepared to systematically optimize conditions, the synthetic chemist can harness the full power of the Suzuki-Miyaura coupling to construct a vast array of substituted biphenyls and other valuable molecular architectures.

References

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  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16518–16528. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Chemistry – A European Journal. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 133(41), 16518–16528. Available at: [Link]

  • Zhao, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2020). Molecules, 25(19), 4587. Available at: [Link]

  • Lamola, J. L., Moshapo, P. T., Holzapfel, C. W., & Maumela, M. C. (2015). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 39(10), 7681-7690. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2012). ChemInform, 44(36). Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (2018). Chemical Communications, 54(71), 9965-9968. Available at: [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 986-997. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). SLAS discovery : advancing life sciences R & D, 25(9), 986–997. Available at: [Link]

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. (2013). European Journal of Organic Chemistry, 2013(21), 4467-4487. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (2015). Angewandte Chemie International Edition, 54(2), 629-633. Available at: [Link]

  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... (2022). ResearchGate. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2011). Journal of the American Chemical Society, 133(41), 16518-16528. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. (2024). Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 7910-7935. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). Molecules, 27(21), 738. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Catalysts, 7(5), 145. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. (2015). ResearchGate. Available at: [Link]

  • Synthesis of 2-Diphenylphosphinoyl-2-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to Non-Symmetric Biphenyl Phosphines. (2006). Letters in Organic Chemistry, 3(1), 18-21. Available at: [Link]

  • Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. (2017). ACS Omega, 2(11), 7854–7861. Available at: [Link]

  • Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. (2020). ResearchGate. Available at: [Link]

  • Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. (2011). Dalton Transactions, 40(32), 8256-8265. Available at: [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Sustainable Chemistry & Engineering, 9(1), 221–228. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic Letters, 9(10), 1833–1836. Available at: [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). RSC Advances, 10(31), 18381-18386. Available at: [Link]

  • Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. (2006). Letters in Organic Chemistry, 3(1), 18-21. Available at: [Link]

  • “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química, 27(3), 213-217. Available at: [Link]

  • The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. (2023). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. (2011). Theses.fr. Available at: [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry, 82(23), 12438–12447. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18512-18543. Available at: [Link]

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The Emergence of Halogenated Biphenyl Esters: A Technical Guide for Materials Science Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise engineering of molecular architecture is a cornerstone of modern materials science. Within this pursuit, halogenated biphenyl esters are emerging as a versatile class of compounds with tunable electronic and mesomorphic properties. This guide provides an in-depth technical exploration of the initial investigation of these materials, from rational design and synthesis to comprehensive characterization. We will delve into the causal relationships between molecular structure—specifically the strategic incorporation of halogens and ester functionalities—and the resultant material properties, with a particular focus on their application in liquid crystal technologies and organic electronics. This document is intended to serve as a practical and scientifically grounded resource for researchers embarking on the exploration of this promising class of materials.

Introduction: The Rationale for Halogenated Biphenyl Esters in Materials Science

The biphenyl scaffold has long been recognized as a fundamental building block in the design of functional organic materials, prized for its rigidity and ability to support extended π-conjugation.[1] The introduction of ester linkages and halogen atoms to this core structure provides powerful tools for fine-tuning the intermolecular interactions and, consequently, the bulk material properties.

The Role of the Ester Group: The ester functionality introduces polarity and can influence the molecular packing and phase behavior of the resulting material. In the context of liquid crystals, the ester linkage is a common component of the mesogenic core, contributing to the desired anisotropic properties.[2]

The Impact of Halogenation: The strategic placement of halogen atoms (F, Cl, Br) on the biphenyl rings has profound effects on the electronic and physical properties of the molecule. Fluorine, in particular, is a favored substituent due to its small size and high electronegativity. This allows for the precise modulation of:

  • Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond is crucial for controlling the dielectric anisotropy, a key parameter in liquid crystal displays (LCDs).[3]

  • Viscosity (γ₁): Fluorination can lead to a reduction in rotational viscosity, enabling faster switching times in electro-optical devices.[3]

  • Phase Behavior: Halogen substitution can suppress unwanted smectic phases and broaden the desired nematic range, enhancing the material's operational temperature window.[3]

This guide will focus on the practical aspects of investigating novel halogenated biphenyl esters, providing a logical workflow from synthesis to characterization.

Synthetic Pathways to Halogenated Biphenyl Esters

The synthesis of halogenated biphenyl esters typically involves a multi-step process that can be broadly divided into the formation of the halogenated biphenyl core and the subsequent esterification.

Core Synthesis: Building the Halogenated Biphenyl Scaffold

A prevalent and versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated aryl compound and an aryl boronic acid.[1][4]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow ArylHalide Aryl Halide (with Halogen substituent) Coupling Suzuki-Miyaura Coupling ArylHalide->Coupling ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->Coupling Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupling Base Base (e.g., K₃PO₄) Base->Coupling Solvent Solvent (e.g., THF/Water) Solvent->Coupling Product Halogenated Biphenyl Coupling->Product

Caption: Suzuki-Miyaura coupling workflow for biphenyl synthesis.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a generalized representation. Specific reaction conditions may need to be optimized for individual substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the aryl halide (1.0 eq) and the arylboronic acid (1.2 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) (0.05 eq) and a base (e.g., K₃PO₄) (2.0 eq).

  • Reaction Execution: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Esterification: Introducing the Ester Functionality

Once the halogenated biphenyl core is synthesized, the ester group can be introduced through various standard esterification methods. A common approach is the reaction of a halogenated biphenyl alcohol with a carboxylic acid (or its more reactive acyl chloride derivative).

Conceptual Workflow for Esterification:

Esterification_Workflow HalogenatedBiphenylAlcohol Halogenated Biphenyl Alcohol Reaction Esterification HalogenatedBiphenylAlcohol->Reaction CarboxylicAcid Carboxylic Acid / Acyl Chloride CarboxylicAcid->Reaction CouplingAgent Coupling Agent (e.g., DCC/DMAP) or Base CouplingAgent->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product Halogenated Biphenyl Ester Reaction->Product

Caption: General workflow for the esterification step.

Comprehensive Characterization of Halogenated Biphenyl Esters

A multi-faceted approach to characterization is essential to fully elucidate the structure-property relationships of newly synthesized halogenated biphenyl esters.

Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the substitution pattern on the biphenyl rings.[4][5] For fluorinated compounds, ¹⁹F NMR is also a powerful tool.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[6]

Thermal and Mesomorphic Properties

Differential Scanning Calorimetry (DSC): DSC is a primary technique for identifying phase transitions and determining their associated temperatures and enthalpies.[7][8] By monitoring the heat flow into or out of a sample as a function of temperature, one can precisely determine the melting point (solid-to-liquid or solid-to-liquid crystal transition) and the clearing point (liquid crystal-to-isotropic liquid transition).[9]

Polarized Optical Microscopy (POM): POM is a qualitative technique that allows for the direct visualization of the liquid crystalline phases.[10] The unique textures observed under cross-polarizers are characteristic of different mesophases (e.g., nematic, smectic), confirming the findings from DSC.[3][9]

Illustrative Data Presentation:

The following table presents representative thermal data for a series of fluorinated biphenyl liquid crystals, illustrating the effect of halogen substitution on the mesomorphic properties.

Compound IDStructureMelting Point (°C)Clearing Point (°C)Mesophase Range (°C)
1 Non-fluorinated analog131.1134.93.8
2 Difluoro-substituted52.4115.062.6
3 Trifluoro-substituted42.796.153.4

Data adapted from a representative study on fluorinated biphenyl liquid crystals.

Electro-Optical Properties

For applications in LCDs, the dielectric properties are of paramount importance. The dielectric anisotropy (Δε) is a measure of the difference in dielectric permittivity parallel and perpendicular to the molecular long axis. The sign and magnitude of Δε determine the switching behavior of the liquid crystal in an electric field. The introduction of polar groups, such as fluorine atoms, is the primary strategy for engineering the desired dielectric properties.[11][12]

Applications and Future Outlook

The primary application for halogenated biphenyl esters is currently in the field of liquid crystal displays (LCDs) . Their tunable properties make them ideal components in liquid crystal mixtures for various display modes, including twisted nematic (TN), in-plane switching (IPS), and vertical alignment (VA).[7]

Beyond displays, the unique electronic properties of these compounds suggest potential applications in other areas of organic electronics , such as:

  • Organic Field-Effect Transistors (OFETs): The rigid biphenyl core can facilitate charge transport.

  • Organic Light-Emitting Diodes (OLEDs): As host materials or as components in charge-transporting layers.[1]

  • Organic Photovoltaics (OPVs): As electron-donating or electron-accepting materials.

The continued exploration of novel halogenated biphenyl esters, with a focus on establishing clear structure-property relationships, will undoubtedly lead to the development of next-generation materials for a wide array of advanced applications.

Conclusion

The initial investigation of halogenated biphenyl esters for materials science is a systematic process that combines rational molecular design, targeted organic synthesis, and comprehensive characterization. By understanding the causal links between the placement of halogen atoms and ester groups on the biphenyl scaffold and the resulting thermal, mesomorphic, and electronic properties, researchers can effectively engineer novel materials with tailored functionalities. This guide provides a foundational framework to empower scientists and engineers in the exciting and evolving field of advanced organic materials.

References

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  • BenchChem. (2025).
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  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29339-29351.
  • Unknown. (n.d.). Novel Dielectric Materials: Breaking the Gigahertz Barrier.
  • Unknown. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40(11), 2695-2708.
  • Unknown. (2004). Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles.
  • Unknown. (n.d.). Xnxz xnx xnx. US3172874A.
  • Unknown. (n.d.). Conformational analysis of biphenyls using 13 C NMR spectroscopy. Scilit.
  • Levstik, A., Filipic, C., & Levstik, I. (1990). Dielectric properties of biphenyl. Semantic Scholar.
  • Unknown. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures.
  • Unknown. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 24(12), 2289.
  • Falck, J. R., et al. (2012). Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides. Bioorganic & Medicinal Chemistry Letters, 22(19), 6219-6223.
  • Wang, J. H., Liang, G. Z., Yan, H. X., & He, S. B. (2007). Mechanical and dielectric properties of epoxy/dicyclopentadiene bisphenol cyanate ester/glass fabric composites. Express Polymer Letters, 1(2), 118-124.

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Solubility and stability studies of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Physicochemical Characterization of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Prepared by: Senior Application Scientist

Foreword: The successful development of any new chemical entity into a viable pharmaceutical agent hinges on a deep understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. As this is a novel compound, this document establishes a robust, first-principles approach to its characterization, grounded in regulatory guidelines and best scientific practices. The methodologies detailed herein are designed not only to generate precise data but also to build an integrated understanding of the molecule's behavior, which is essential for formulation development, analytical method validation, and regulatory submission.

Predicted Physicochemical Profile & Initial Considerations

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a halogenated, polysubstituted aromatic diester. Based on its structural motifs, we can infer a preliminary physicochemical profile that will guide our experimental design.

  • Core Structure: The biphenyl core is a rigid, hydrophobic scaffold. Data for a close structural analog, Dimethyl biphenyl-4,4'-dicarboxylate (CAS 792-74-5), shows it is a high melting point crystalline solid (213-215 °C) that is insoluble in water.[1][2][3]

  • Functional Groups:

    • Diester Moieties: The two methyl ester groups introduce polarity but are also susceptible to hydrolysis, particularly under acidic or basic conditions.

    • Halogenation: The chloro and fluoro substituents increase the molecule's lipophilicity and molecular weight, likely further decreasing its aqueous solubility. These sites may also influence metabolic stability and degradation pathways.

  • Initial Hypothesis: The compound is expected to be a poorly water-soluble, crystalline solid. Its primary degradation pathway is likely to be the hydrolysis of the ester linkages. This profile necessitates the use of highly sensitive analytical techniques and carefully designed experimental protocols to ensure accurate characterization. The solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is expected to be limited but sufficient for creating stock solutions for analysis.[4]

Thermodynamic Solubility Assessment

The equilibrium solubility is a fundamental thermodynamic constant that defines the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure.[5] It is a critical parameter for drug discovery and development, influencing everything from oral bioavailability to formulation strategies.[6]

Causality Behind Experimental Design

To obtain a meaningful and comprehensive solubility profile, we must assess the compound in a variety of aqueous and organic media. The choice of a Saturation Shake-Flask Method is deliberate; it is considered the "gold standard" for determining equilibrium solubility as it allows sufficient time for the dissolution process to reach a thermodynamic endpoint.[7] This contrasts with kinetic solubility methods, which can be faster but may yield less precise results due to precipitation kinetics.[8][9] Our protocol is aligned with the principles outlined in USP General Chapter <1236> Solubility Measurements.[10][11][12]

Experimental Protocol: Equilibrium Shake-Flask Solubility
  • Preparation: Add an excess amount of solid Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (e.g., 2-5 mg) to a series of 1.5 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[13]

  • Solvent Addition: To each vial, add 1.0 mL of the desired test solvent. A recommended starting set of solvents includes:

    • Purified Water (Milli-Q or equivalent)

    • pH 1.2 Buffer (0.1 N HCl)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

    • pH 7.4 Phosphate Buffered Saline (PBS)

    • Methanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled agitator or thermomixer set to 25 °C. Agitate at a constant speed (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[13] For poorly soluble compounds, extending equilibration to 48 or 72 hours with sampling at intermediate timepoints is recommended to confirm that the concentration has plateaued.[7]

  • Sample Processing: After equilibration, allow the vials to stand for 1 hour to let larger particles settle. Carefully aspirate the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining undissolved solid. Self-Validation: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane, a critical step for hydrophobic compounds.[7]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable mobile phase or solvent compatible with the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method (as described in section 3.3) against a standard curve prepared from a known concentration of the compound in an organic solvent like DMSO.

    • Calculate the original concentration in the solvent, accounting for the dilution factor.

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, tabular format.

Solvent SystempH (at 25°C)Mean Solubility (µg/mL)Standard DeviationSolubility Class
Purified Water~7.0Hypothetical ValueHypothetical ValuePractically Insoluble
0.1 N HCl1.2Hypothetical ValueHypothetical ValuePractically Insoluble
Acetate Buffer4.5Hypothetical ValueHypothetical ValuePractically Insoluble
Phosphate Buffer6.8Hypothetical ValueHypothetical ValuePractically Insoluble
PBS7.4Hypothetical ValueHypothetical ValuePractically Insoluble
MethanolN/AHypothetical ValueHypothetical ValueSparingly Soluble
AcetonitrileN/AHypothetical ValueHypothetical ValueSlightly Soluble
DMSON/AHypothetical ValueHypothetical ValueSoluble
Visualization: Solubility Determination Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_anal 4. Analysis prep1 Weigh excess solid compound into vials prep2 Add 1 mL of test solvent prep1->prep2 equil Agitate at 25°C for 24-48 hours prep2->equil proc1 Settle & Centrifuge equil->proc1 proc2 Filter supernatant (0.22 µm PVDF) proc1->proc2 anal1 Dilute filtrate proc2->anal1 anal2 Quantify via HPLC-UV anal1->anal2 result Final Solubility Data anal2->result Calculate µg/mL G cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_results Endpoints start Drug Substance (Solid & Solution) acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (60°C Solution, 80°C Solid) start->therm photo Photolytic (≥1.2M lux-hr, ≥200 W-hr/m²) start->photo analysis Analyze all samples with Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method Confirm Method Specificity analysis->method struct Identify & Characterize Degradants (MS, NMR) analysis->struct

Fig 2. Workflow for Forced Degradation and Analysis.
Development of a Stability-Indicating Analytical Method (SIAM)

A robust SIAM is non-negotiable for stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique. [14][15]

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is necessary to separate the non-polar parent compound from potentially more polar degradation products.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high aqueous percentage and ramp up to a high organic percentage over 15-20 minutes to elute all components.

  • Detection: A photodiode array (PDA) detector is crucial. It allows for the monitoring of multiple wavelengths simultaneously and can perform peak purity analysis, which helps to confirm that the parent peak is not co-eluting with any degradants. [16]* Validation: The method's specificity is validated by analyzing the samples from the forced degradation study. The chromatograms must show baseline resolution between the parent peak and all degradation products.

Degradant Identification and Structural Elucidation
  • LC-MS Analysis: The SIAM is coupled to a mass spectrometer (LC-MS). This provides the molecular weight of the degradation products, offering the first clues to their identity. [17][18]For example, a mass increase of +16 Da suggests oxidation, while a loss of -14 Da (CH₂) may indicate demethylation of an ester. High-resolution mass spectrometry (HRMS) can provide elemental composition, further refining the potential structures. [19]2. NMR Spectroscopy: For definitive structural elucidation of major degradants, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required. [20][21]1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map the complete chemical structure, including stereochemistry if applicable. [22][23]

Data Presentation: Stability Summary

The results from the forced degradation study are best presented in a summary table.

Stress Condition% Assay of Parent% DegradationNo. of DegradantsMass of Major Degradants (m/z)
Control (Unstressed)100.00.00N/A
Acid Hydrolysis (1N HCl, 60°C, 24h)HypotheticalHypotheticalHypotheticalHypothetical
Base Hydrolysis (1N NaOH, RT, 4h)HypotheticalHypotheticalHypotheticalHypothetical
Oxidation (3% H₂O₂, RT, 24h)HypotheticalHypotheticalHypotheticalHypothetical
Thermal (60°C, 7 days)HypotheticalHypotheticalHypotheticalHypothetical
Photolytic (ICH Q1B)HypotheticalHypotheticalHypotheticalHypothetical

Long-Term Stability Study Protocol

Following the insights gained from forced degradation, a formal long-term stability study should be initiated as per ICH Q1A(R2) guidelines. [24][25]

  • Batches: At least three primary batches of the drug substance should be included.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency (Minimum):

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, samples should be tested for appearance, assay (potency), purity by the validated SIAM, and identification of any new degradation products exceeding the identification threshold.

Conclusion

This technical guide outlines a comprehensive, scientifically-grounded, and regulatory-compliant strategy for the thorough characterization of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. By systematically executing these solubility and stability protocols, researchers and drug development professionals can build a robust data package. This package will not only elucidate the intrinsic physicochemical properties of the molecule but will also critically inform formulation design, establish appropriate storage conditions and shelf-life, and provide the validated analytical methods necessary for quality control and successful regulatory filings.

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  • Lee, D., Chen, Y., & Wang, J. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Biomedical Chromatography, 14(6), 384-96. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Scientific guideline. [Link]

  • Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH Harmonised Tripartite Guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Ermer, J. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Pharmaceutical and Biomedical Analysis, 36(2), 305-18. [Link]

  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Solutions. [Link]

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. General Chapter Prospectus. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Scientific guideline. [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • ResearchGate. (2016). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. gmp-compliance.org. [Link]

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  • USP-NF. (2016). <1236> Solubility Measurements. USP-NF. [Link]

  • USP-NF. (2023). 〈1236〉 Solubility Measurements. USP-NF. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

  • protocols.io. (2024). In-vitro Thermodynamic Solubility. protocols.io. [Link]

  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Dong, X. (Ed.). (2015). CHAPTER 8: Strategies for Elucidation of Degradant Structures and Degradation Pathways. In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]

  • Federal Register. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances; Guidance for Industry; Availability. Federal Register. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 22-26. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. IJPRAS. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation by NMR. Hypha Discovery. [Link]

  • PubChem. (n.d.). Dimethyl 4,4'-biphenyldicarboxylate. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). Biphenyl dimethyl dicarboxylate. ChemBK. [Link]

  • PubMed. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 167, 49-58. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. gmp-compliance.org. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560. [Link]

  • Montessuit, C., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1782. [Link]

  • FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]

  • FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. U.S. Food and Drug Administration. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biphenyls and the Power of Suzuki-Miyaura Coupling

Substituted biphenyl scaffolds are privileged structures in medicinal chemistry and materials science.[1] The introduction of fluorine atoms into these frameworks can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3][4] Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, a molecule incorporating both chloro and fluoro substituents along with ester functionalities, represents a versatile building block for the synthesis of novel pharmaceuticals and advanced materials.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] Its widespread adoption stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally non-toxic and stable organoboron reagents.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, leveraging the efficiency and reliability of the Suzuki-Miyaura coupling.

Reaction Principle: A Palladium-Catalyzed Cross-Coupling Cascade

The synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is achieved through the palladium-catalyzed cross-coupling of two key building blocks: Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (a boronic ester) and Methyl 3-bromo-5-fluorobenzoate (an aryl halide).

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanistic pathway involving a palladium catalyst.[6] The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Methyl 3-bromo-5-fluorobenzoate), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic ester (the substituted phenyl ring of Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the desired biphenyl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle

Experimental Protocol: Synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

This protocol is designed to be a robust starting point for the synthesis. Optimization may be necessary based on the specific laboratory conditions and reagent purity.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate334018-52-9C14H18BClO4>95%Commercially Available
Methyl 3-bromo-5-fluorobenzoate334792-52-8C8H6BrFO2>97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C72H60P4Pd>98%Commercially Available
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃>99%Commercially Available
1,4-Dioxane (anhydrous)123-91-1C4H8O2>99.8%Commercially Available
Water (degassed)7732-18-5H₂OHPLC grade
Ethyl acetate (EtOAc)141-78-6C4H8O4ACS grade
Hexanes110-54-3C6H14ACS grade
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Anhydrous
Step-by-Step Procedure

Experimental_Workflow

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 equiv), Methyl 3-bromo-5-fluorobenzoate (1.1 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • Add anhydrous 1,4-dioxane (to achieve a 0.2 M concentration with respect to the boronic ester) to the flask.

    • In a separate flask, prepare a solution of Potassium Carbonate (2.0 equiv) in degassed water.

    • Add the aqueous potassium carbonate solution to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine .

    • Dry the organic layer over anhydrous sodium sulfate , filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The exact ratio will depend on the polarity of the product and should be determined by TLC analysis.

  • Characterization:

    • The structure and purity of the final product, Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate , should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).

Rationale for Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings. For challenging couplings involving aryl chlorides, more specialized catalysts with bulky, electron-rich phosphine ligands may be considered to improve yields.

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step. The use of an aqueous solution is common and often enhances the reaction rate.

  • Solvent: A mixture of 1,4-dioxane and water is a versatile solvent system for Suzuki-Miyaura reactions, as it can dissolve both the organic and inorganic reagents.

  • Temperature: The reaction is heated to facilitate the oxidative addition of the aryl chloride, which is generally slower than that of aryl bromides or iodides.

Data Presentation: Expected Yield and Characterization

ParameterExpected Result
Yield 60-80% (after purification)
Appearance White to off-white solid
¹H NMR Complex aromatic signals consistent with the biphenyl structure, and two distinct singlets for the two methyl ester groups.
¹³C NMR Aromatic and carbonyl carbon signals corresponding to the product structure.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the product (C₁₆H₁₂ClFO₄, MW: 322.72 g/mol ).

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening other palladium catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable phosphine ligand) and bases (e.g., K₃PO₄, Cs₂CO₃). Increasing the reaction temperature or time may also be beneficial.

  • Side Reactions: Homocoupling of the boronic ester can sometimes be observed. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.

  • Purification Challenges: If the product is difficult to separate from byproducts, optimizing the solvent system for column chromatography is crucial. Reverse-phase chromatography may also be an option.

Conclusion

The Suzuki-Miyaura coupling provides an efficient and reliable method for the synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. The protocol outlined in this application note offers a comprehensive guide for researchers in the fields of medicinal chemistry and materials science, enabling the synthesis of this valuable and versatile chemical building block. Adherence to the principles of scientific integrity and careful experimental execution will ensure successful and reproducible results.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • PubChem. (n.d.). Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. Retrieved from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6515. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of Halogenated Biphenyl Dicarboxylates via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated biphenyl dicarboxylates represent a class of compounds with considerable interest in medicinal chemistry and materials science, owing to their versatile structural features. This application note provides a comprehensive, step-by-step experimental procedure for the synthesis of these compounds, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol described herein is structured as a self-validating system, integrating in-process controls and detailed analytical checkpoints to ensure the reproducibility and high purity of the final product. This document will explore the rationale behind key experimental decisions, from the selection of reagents to reaction monitoring and purification techniques, offering a robust framework for researchers in this field.

Introduction: The Significance of Halogenated Biphenyl Dicarboxylates

The biphenyl scaffold is a privileged structure in drug discovery, featuring in a diverse range of approved pharmaceuticals. The incorporation of both halogen atoms and carboxylate groups onto this framework enables the fine-tuning of physicochemical properties, such as lipophilicity, metabolic stability, and protein binding affinity. Halogens can serve as bioisosteres for other functional groups and can engage in halogen bonding, a non-covalent interaction of growing importance in rational drug design. The dicarboxylate moieties offer convenient points for further chemical modification or can function as essential pharmacophoric elements.

The synthesis of these molecules frequently employs cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly potent and adaptable method.[1][2] This reaction, which facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1]

This guide will concentrate on a representative synthesis of a halogenated biphenyl dicarboxylate, dimethyl 4'-chloro-[1,1'-biphenyl]-3,5-dicarboxylate, to demonstrate the fundamental principles and techniques involved.

Materials and Reagents

Ensure all reagents are of high purity (≥98%) unless otherwise stated. All solvents should be anhydrous and of HPLC grade.

ReagentSupplierPurityNotes
Dimethyl 5-bromoisophthalateSigma-Aldrich98%
4-Chlorophenylboronic acidCombi-Blocks98%
Palladium(II) acetate (Pd(OAc)₂)Strem Chemicals98%Catalyst
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)Sigma-Aldrich98%Ligand
Potassium carbonate (K₂CO₃)Fisher Scientific≥99%Base, should be finely ground and dried before use.
1,4-DioxaneAcros OrganicsAnhydrousSolvent
TolueneSigma-AldrichAnhydrousSolvent
Ethyl acetate (EtOAc)Fisher ScientificHPLC GradeFor extraction and chromatography
HexanesFisher ScientificHPLC GradeFor chromatography
Anhydrous magnesium sulfate (MgSO₄)VWRDrying agent
Celite® 545Sigma-AldrichFiltration aid

Experimental Workflow: A Visual Guide

The overall synthetic strategy is illustrated in the workflow diagram below. This multi-stage process is designed for the efficient and pure synthesis of the target compound.

Suzuki_Coupling_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: Combine reagents under inert atmosphere start->reaction_setup 1. Weigh & Dissolve reaction Suzuki Coupling Reaction: Heat at 80-100 °C, monitor by TLC/LC-MS reaction_setup->reaction 2. Degas & Heat workup Aqueous Workup: Quench, extract with EtOAc reaction->workup 3. Reaction Complete purification Purification: Column Chromatography workup->purification 4. Isolate Crude Product characterization Characterization: NMR, MS, HPLC purification->characterization 5. Purified Fractions final_product Final Product: Pure Halogenated Biphenyl Dicarboxylate characterization->final_product 6. Purity Confirmed

Caption: Workflow for the synthesis of halogenated biphenyl dicarboxylates.

Detailed Experimental Protocol

Rationale for Reagent and Condition Selection
  • Catalyst System: The combination of Pd(OAc)₂ and SPhos is a highly effective catalyst system for Suzuki couplings, particularly with sterically hindered aryl chlorides and bromides.[3][4] SPhos, an electron-rich and bulky phosphine ligand, promotes the oxidative addition of the aryl halide to the palladium center and facilitates the reductive elimination to form the desired C-C bond.[1][4][5]

  • Base: Potassium carbonate is a moderately strong base that effectively promotes the transmetalation step of the catalytic cycle.[1] It is crucial that the base is finely ground to maximize its surface area and rigorously dried, as water can lead to hydrolysis of the boronic acid and deactivation of the catalyst.

  • Solvent System: A mixture of dioxane and toluene is employed. Dioxane serves as a good solvent for the organic reagents, while toluene aids in the azeotropic removal of trace amounts of water upon heating. The solvent mixture must be thoroughly degassed to eliminate dissolved oxygen, which can oxidize the palladium catalyst and cause side reactions.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl 5-bromoisophthalate (1.0 eq, 2.73 g, 10.0 mmol), 4-chlorophenylboronic acid (1.2 eq, 1.88 g, 12.0 mmol), and finely ground, anhydrous potassium carbonate (3.0 eq, 4.15 g, 30.0 mmol).

    • Add palladium(II) acetate (0.02 eq, 45 mg, 0.2 mmol) and SPhos (0.04 eq, 164 mg, 0.4 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere. This is a critical step to prevent catalyst degradation.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane (30 mL) and anhydrous toluene (10 mL) to the flask via syringe.

    • Bubble argon or nitrogen through the reaction mixture for 15-20 minutes to ensure complete degassing.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical mobile phase for TLC is 3:1 hexanes:ethyl acetate. The reaction is generally complete within 4-6 hours. The disappearance of the starting bromide is a key indicator of reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[6]

    • A gradient elution system of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 20% ethyl acetate in hexanes) is typically effective.[6]

    • Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the pure dimethyl 4'-chloro-[1,1'-biphenyl]-3,5-dicarboxylate as a white solid. Recrystallization can also be employed as an effective purification method.[7][8][9]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:[10]

  • ¹H NMR (400 MHz, CDCl₃): Expected to show characteristic aromatic proton signals. The integration of these signals should correspond to the number of protons in the structure.[11][12][13]

  • ¹³C NMR (100 MHz, CDCl₃): Will confirm the presence of all carbon atoms in the molecule, including the two carboxylate carbons.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product (typically >98%).

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, wet reagents/solvents, insufficient base.Ensure all glassware is flame-dried. Use anhydrous solvents. Ensure the base is finely ground and dry. Use fresh catalyst and ligand. Properly degas the reaction mixture.
Formation of Side Products Homocoupling of the boronic acid, catalyst decomposition.Ensure an inert atmosphere is maintained throughout the reaction. Use the correct stoichiometry of reagents. Avoid overheating the reaction.
Difficult Purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.[7][8][9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of halogenated biphenyl dicarboxylates.[1][2] By carefully controlling the reaction conditions, particularly the exclusion of oxygen and water, and by utilizing a well-chosen catalyst system, high yields of the desired products can be achieved. The protocol detailed in this application note provides a solid foundation for researchers to synthesize this important class of molecules and can be adapted for the synthesis of a wide range of analogues.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of toxicology and environmental health, 9(3), 423–438. [Link]

  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]

  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
  • Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
  • Ma, J., Wang, X., & Zang, S. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of pharmaceutical and biomedical analysis, 222, 115110. [Link]

  • Huber, E. W., & Parker, R. A. (1990). Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls. The Journal of Organic Chemistry, 55(4), 1274-1277. [Link]

  • Baltus, C. B. (2011). Suzuki-Miyaura mediated biphenyl synthesis: a spotlight on the boronate coupling partner. [Link]

  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • PubChem. (n.d.). Dimethyl 4,4'-biphenyldicarboxylate. Retrieved from [Link]

  • Brandt, W., & Gräfe, U. (2009). Dimethyl biphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1677. [Link]

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid communications in mass spectrometry : RCM, 29(17), 1545–1566. [Link]

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Application Note: High-Purity Isolation of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This application note provides a comprehensive, field-proven protocol for the purification of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, a moderately polar aromatic compound, from a crude synthetic reaction mixture. The described methodology leverages normal-phase flash column chromatography on silica gel. Central to this protocol is a systematic approach that begins with method development using Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a scalable and reproducible automated flash chromatography workflow. The causality behind the selection of stationary phase, mobile phase, and sample loading technique is detailed to empower researchers to adapt this method for analogous compounds. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic chemistry and requiring high-purity small molecules.

Introduction: The Challenge of Purifying Substituted Biphenyls

Substituted biphenyls are privileged scaffolds in medicinal chemistry and materials science. The target molecule, Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, possesses several functional groups that dictate its chromatographic behavior: a non-polar biphenyl core, two highly polar methyl ester groups, and two halogen substituents (chloro and fluoro). This combination results in a compound of moderate-to-high polarity.

Purification is critical to remove unreacted starting materials, non-polar byproducts (e.g., homocoupled precursors), and highly polar impurities such as the corresponding di-acid formed from ester hydrolysis. Flash column chromatography is the industry-standard technique for such purifications due to its efficiency, scalability, and speed.[1] The separation relies on the principle of differential adsorption and desorption of analytes from a polar stationary phase (silica gel) as a less polar mobile phase is passed through the column.[2] The polar ester groups of the target molecule will exhibit strong interactions with the acidic silanol (Si-OH) groups on the silica surface, necessitating a carefully optimized mobile phase to achieve effective elution and separation.

Foundational Method Development via Thin-Layer Chromatography (TLC)

Before committing a crude sample to a preparative column, TLC is an indispensable tool for rapidly scouting and optimizing the solvent system.[2][3] The objective is to find a mobile phase composition that provides a Retention Factor (Rf) value between 0.20 and 0.35 for the target compound. This Rf range ensures that the compound is sufficiently retained on the stationary phase to be separated from less polar impurities, while not being so strongly retained that it requires excessively long elution times or overly strong solvents, which can lead to band broadening.[4][5] An Rf of approximately 0.25 is often considered ideal, as it translates to an elution volume of about 4 column volumes (CV) in the subsequent flash chromatography run.[4]

Protocol 1: TLC Solvent System Screening
  • Plate Preparation: Use standard silica gel 60 F254 TLC plates. Gently score a line with a pencil approximately 1 cm from the top of the plate (the solvent front line).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Also, prepare dilute solutions of the expected starting materials, if available, for co-spotting.

  • Spotting: Using a capillary tube, carefully spot the crude mixture onto the baseline of the TLC plate, about 1 cm from the bottom. Keep the spot size small (1-2 mm diameter) to maximize resolution.

  • Elution: Place the TLC plate in a developing chamber containing the chosen solvent system. The solvent level must be below the baseline. Ensure the chamber is saturated with solvent vapors for reproducibility.

  • Solvent Selection: Begin with a binary mixture of a non-polar solvent and a polar solvent. A standard starting point for compounds of this nature is Ethyl Acetate (EtOAc) in Hexanes.[6][7][8]

    • Initial Screen: Test a range of compositions, such as 10%, 20%, 30%, and 50% EtOAc in Hexanes.

    • Optimization: Based on the initial screen, narrow the range. If the target compound's Rf is too low (e.g., <0.1 in 30% EtOAc), increase the polarity. If it is too high (e.g., >0.5), decrease the polarity.

  • Visualization: After the solvent front reaches the scored line, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Circle the visible spots.

  • Calculation: Calculate the Rf value for the target spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

TLC to Column Chromatography Workflow

The logical progression from analytical TLC to preparative column chromatography is a cornerstone of purification.

TLC_to_Column cluster_TLC Phase 1: Method Development (TLC) cluster_Column Phase 2: Preparative Purification (Column) TLC_Start Crude Sample TLC_Screen Screen Solvent Systems (e.g., 10-50% EtOAc/Hexanes) TLC_Start->TLC_Screen TLC_Analyze Analyze Rf Values TLC_Screen->TLC_Analyze TLC_Decision Is Rf ~0.25? TLC_Analyze->TLC_Decision TLC_Decision->TLC_Screen No, Adjust Polarity   TLC_Optimized Optimized Solvent System Found TLC_Decision->TLC_Optimized  Yes Col_Select Select Column & Prepare Mobile Phase (Slightly less polar than TLC system) TLC_Optimized->Col_Select Translate Conditions Col_Load Dry Load Crude Sample onto Silica Col_Select->Col_Load Col_Run Run Gradient Elution Col_Load->Col_Run Col_Collect Collect & Analyze Fractions Col_Run->Col_Collect Col_Product Combine Pure Fractions & Evaporate Col_Collect->Col_Product

Caption: Workflow from TLC method development to preparative column purification.

Preparative Flash Column Chromatography Protocol

Once an optimal solvent system is identified (e.g., 30% EtOAc/Hexanes gives an Rf of 0.25), the preparative purification can proceed. Using a slightly less polar mobile phase for the column than determined by TLC is a common practice to ensure strong initial adsorption and better separation.[9]

Key Experimental Parameters
ParameterRecommended SettingRationale
Instrument Teledyne ISCO CombiFlash® or similarAutomated systems provide reproducible gradients and safe operation.[10][11]
Stationary Phase RediSep® Rf Gold Silica (20-40 µm)High-resolution spherical silica provides superior separation efficiency.[5]
Sample Loading Dry LoadingMinimizes band broadening and improves resolution, especially for compounds not fully soluble in the initial non-polar solvent.[12]
Mobile Phase A Hexanes (or Heptane for lower toxicity)Non-polar solvent.[8]
Mobile Phase B Ethyl Acetate (EtOAc)Polar solvent.[6][7]
Detection UV, 254 nm and 280 nmThe biphenyl system will have strong UV absorbance. Monitoring multiple wavelengths can help distinguish between different aromatic species.
Protocol 2: Automated Flash Chromatography
  • Column Selection: Choose a column size based on the amount of crude material. A common loading ratio is 1-5% of the silica mass (e.g., for 1 g of crude material, use a 40 g silica column).

  • Dry Loading Cartridge Preparation:

    • Dissolve the crude sample (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Add 2-3 times the sample weight of silica gel (e.g., 2-3 g) to the solution.

    • Remove the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

    • Load this powder into an empty solid load cartridge.

  • System Setup:

    • Install the solid load cartridge and the selected silica column onto the automated flash system.

    • Prime the pumps with Mobile Phase A (Hexanes) and Mobile Phase B (EtOAc).

  • Method Programming (Gradient Elution):

    • Initial Conditions: Start with a solvent composition that is less polar than the one optimized by TLC. For a TLC system of 30% EtOAc/Hexanes, begin the column run at 5-10% EtOAc.

    • Equilibration: Equilibrate the column with the initial solvent mixture for 2-3 column volumes (CV).

    • Gradient Profile:

      • Hold at 10% B for 1 CV after sample injection.

      • Linearly increase from 10% B to 40% B over 10 CV.

      • Hold at 40% B for 2 CV to elute all components.

    • Flow Rate: Set according to the column manufacturer's recommendation (e.g., 40 mL/min for a 40 g column).

  • Execution and Fraction Collection:

    • Start the run. The system will automatically inject the sample (by flowing solvent through the solid load cartridge) and begin the gradient.

    • Monitor the chromatogram in real-time. Collect fractions based on UV detection peaks.

  • Post-Run Analysis:

    • Analyze the collected fractions corresponding to the main peak via TLC to confirm purity and identify the product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

Purification Workflow Diagram

Column_Workflow start Start: Crude Product prep_sample Prepare Dry Load Cartridge (Crude + Silica) start->prep_sample setup_system Install Column & Cartridge on Flash System prep_sample->setup_system program_method Program Gradient Method (e.g., 10% -> 40% EtOAc/Hex) setup_system->program_method run_purification Execute Run & Collect Fractions (Monitor UV @ 254nm) program_method->run_purification analyze_fractions Analyze Fractions by TLC run_purification->analyze_fractions pool_pure Combine Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate end End: Purified Product evaporate->end

Caption: Step-by-step workflow for the automated flash chromatography process.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Separation (Overlapping Peaks) Inappropriate solvent system.Re-optimize the solvent system using TLC. A shallower gradient on the column may improve resolution.
Peak Tailing Strong interaction with acidic silanol sites; column overloading.Reduce the sample load. While not necessary for this neutral compound, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.[13]
Compound Crashing (Precipitating) Low solubility in the mobile phase at the point of injection.Ensure dry loading is used. If liquid loading, dissolve the sample in the minimum amount of the strongest solvent possible (e.g., DCM) but be aware this can degrade initial separation.
No Compound Elutes Mobile phase is not polar enough.Increase the final concentration of the polar solvent (EtOAc) in the gradient, or switch to a stronger polar solvent system like Methanol/Dichloromethane.[6][7]

References

  • Vertex AI Search Result 1. (n.d.). Solvent Systems for Flash Column Chromatography.
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  • Teledyne ISCO. (2012, November 8). RediSep basic alumina column Purification of high pKa compounds.
  • Teledyne Labs. (2022, February 17). Manual vs Automated Flash Chromatography 2: Purification of Synthesised (2S-3S)-epoxygeraniol.
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Application Notes and Protocols: Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. This document is structured to provide not only methodological details but also the underlying scientific rationale for the proposed experimental designs.

Introduction: The Therapeutic Potential of the Biphenyl Scaffold

The biphenyl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid yet tunable nature allows for the precise spatial orientation of substituents to interact with biological targets. The subject of these notes, Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, is a novel compound with significant potential for drug discovery, particularly in the realm of oncology. Its structure combines several key features that are advantageous for developing targeted therapies:

  • The Biphenyl Core: Provides a robust framework for creating potent and selective inhibitors of various enzymes, such as kinases.[3][4]

  • Halogen Substituents (Chloro and Fluoro): The presence of chlorine and fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine, in particular, is known to improve metabolic stability, increase binding affinity, and enhance membrane permeability.[5][6][7]

  • Dimethyl Dicarboxylate Moiety: These ester groups can be strategically employed as a prodrug approach to improve the oral bioavailability of a polar parent molecule.[8][9][10]

Given these structural features, a plausible and compelling application for this compound is as a prodrug of a kinase inhibitor for cancer therapy. This guide will delineate the synthesis, proposed mechanism of action, and detailed protocols for evaluating its potential in this context.

Synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds.[11][12][13][14] The following protocol describes a robust method for the synthesis of the title compound.

Rationale for Synthetic Route

The Suzuki-Miyaura reaction is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary boronic acids and aryl halides. This palladium-catalyzed reaction provides a reliable and scalable route to the target molecule.[15]

Experimental Protocol

Materials:

  • Methyl 4-bromo-2-chlorobenzoate

  • (5-(methoxycarbonyl)-3-fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add methyl 4-bromo-2-chlorobenzoate (1.0 eq), (5-(methoxycarbonyl)-3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Proposed Application: A Prodrug Approach for a Kinase Inhibitor

We hypothesize that Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate can act as a cell-permeable prodrug. The ester groups are designed to be hydrolyzed by intracellular esterases, releasing the corresponding dicarboxylic acid, which is the putative active kinase inhibitor.[16][17][18]

Workflow for Prodrug Activation and Target Inhibition

The following diagram illustrates the proposed mechanism of action:

G cluster_0 Cytoplasm cluster_1 Kinase Activity Prodrug Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (Cell Permeable) Active_Drug 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylic acid (Active Kinase Inhibitor) Prodrug->Active_Drug Intracellular Esterases Kinase Target Kinase Active_Drug->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Membrane Cell Membrane Intracellular_Space Intracellular Space G HTS_Hit Initial Hit from HTS SAR_Studies Structure-Activity Relationship Studies HTS_Hit->SAR_Studies Lead_Optimization Lead Optimization (Improved Potency & Selectivity) SAR_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Workflow for the optimization of the initial hit compound.

Conclusion

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate represents a promising starting point for the development of a novel anticancer therapeutic. The strategic combination of a biphenyl core, halogen substituents, and a prodrug moiety provides a strong foundation for generating a potent and selective kinase inhibitor with favorable drug-like properties. The protocols outlined in these application notes provide a clear roadmap for the initial evaluation and subsequent optimization of this compound.

References

  • Barnes-Seeman, D., et al. (2014). The role of fluorine in drug development. Journal of Fluorine Chemistry, 167, 3-14.
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  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action | Request PDF.
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Application Notes and Protocols: Strategic Functionalization of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The biphenyl scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The precise introduction of functional groups onto this core structure is paramount for modulating pharmacological properties. This document provides a comprehensive guide to the strategic functionalization of a key, differentially halogenated biphenyl intermediate: Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. We delve into the underlying principles and provide detailed, field-proven protocols for selective carbon-carbon and carbon-nitrogen bond formation, as well as electrophilic aromatic substitution. This guide is intended to empower researchers to unlock the synthetic potential of this versatile building block for the rapid generation of compound libraries and the optimization of lead candidates in drug discovery programs.

Introduction: The Strategic Value of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

The subject of this guide, Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, presents a unique synthetic platform. The differential halogenation (chlorine vs. fluorine) on the two aromatic rings allows for orthogonal reactivity in transition metal-catalyzed cross-coupling reactions. Furthermore, the ester functionalities serve as both directing groups and handles for further chemical modification, such as conversion to amides or carboxylic acids. The strategic placement of these substituents offers multiple avenues for diversification, making this molecule a valuable starting point for the synthesis of complex biphenyl derivatives.

The functionalization of aromatic and heteroaromatic rings is a cornerstone of modern organic synthesis, particularly in the development of new pharmaceuticals.[1] The ability to selectively introduce a variety of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its biological activity, metabolic stability, and pharmacokinetic profile.

Orthogonal Reactivity: Leveraging Halogen Differentiation in Cross-Coupling Reactions

The distinct reactivity of the C-Cl and C-F bonds is a key feature of this substrate. In palladium-catalyzed cross-coupling reactions, the C-Cl bond is significantly more reactive than the C-F bond.[2][3][4][5][6] This difference in reactivity allows for the selective functionalization of the chlorinated ring while leaving the fluorinated ring intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[7][8][9][10] It involves the palladium-catalyzed coupling of an organohalide with an organoboron reagent.[10] Due to the higher reactivity of the C-Cl bond, Suzuki-Miyaura coupling on Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate will selectively occur at the 3-position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position

  • Materials:

    • Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, the arylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with argon three times.

    • In a separate flask, prepare a solution of Pd(OAc)₂ and SPhos in toluene. Stir for 10 minutes at room temperature to pre-form the catalyst.

    • Add the catalyst solution to the Schlenk flask containing the reagents, followed by the toluene/water solvent mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the activation of aryl chlorides.[11]

  • Base: Potassium phosphate is a commonly used base in Suzuki-Miyaura couplings and is effective in promoting the transmetalation step.[11]

  • Solvent System: The use of a biphasic toluene/water mixture facilitates the dissolution of both the organic and inorganic reagents.

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reagents: - Biphenyl Substrate - Arylboronic Acid - K3PO4 reaction Reaction: - Add catalyst to reagents - Add Toluene/Water - Heat to 100 °C reagents->reaction catalyst Catalyst Pre-formation: - Pd(OAc)2 + SPhos in Toluene catalyst->reaction workup Workup: - Quench with H2O - Extract with EtOAc - Wash with Brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Functionalized Biphenyl purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds through the palladium-catalyzed coupling of an aryl halide with an amine.[2][4][6] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively on the C-Cl bond of our substrate.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 3-Position

  • Materials:

    • Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a flame-dried Schlenk flask.

    • Add the Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate and the amine.

    • Add anhydrous toluene.

    • Seal the flask and remove it from the glovebox.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust and versatile catalyst for the amination of aryl chlorides. Xantphos is a "bite angle" ligand that promotes the reductive elimination step of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in this transformation.

  • Inert Atmosphere: The use of a glovebox and Schlenk techniques is crucial as the Pd(0) catalyst is sensitive to oxygen.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X (Ar)(PdII)L2(X) (Ar)(PdII)L2(X) Oxidative\nAddition->(Ar)(PdII)L2(X) Amine\nCoordination Amine Coordination (Ar)(PdII)L2(X)->Amine\nCoordination HNR'R'' (Ar)(PdII)L2(NHR'R'') (Ar)(PdII)L2(NHR'R'') Amine\nCoordination->(Ar)(PdII)L2(NHR'R'') Deprotonation Deprotonation (Ar)(PdII)L2(NHR'R'')->Deprotonation -HX (Ar)(PdII)L2(NR'R'') (Ar)(PdII)L2(NR'R'') Deprotonation->(Ar)(PdII)L2(NR'R'') Reductive\nElimination Reductive Elimination (Ar)(PdII)L2(NR'R'')->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Electrophilic Aromatic Substitution: Modifying the Aromatic Core

The ester groups on the biphenyl rings are moderately deactivating and meta-directing for electrophilic aromatic substitution.[12][13][14] However, the halogen substituents also exert an influence. The chlorine atom is deactivating but ortho, para-directing, while the fluorine atom is also deactivating and ortho, para-directing. The interplay of these electronic effects will determine the regioselectivity of electrophilic substitution reactions.

Nitration: Introduction of a Nitro Group

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group onto an aromatic ring.[15][16] The nitro group can then be reduced to an amine, which can be further functionalized. Given the directing effects of the substituents on our substrate, nitration is expected to occur on the ring bearing the chlorine atom, ortho to the chlorine and para to the ester group.

Experimental Protocol: Regioselective Nitration

  • Materials:

    • Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (1.0 equiv)

    • Fuming nitric acid (1.1 equiv)

    • Concentrated sulfuric acid

    • Dichloromethane

  • Procedure:

    • Dissolve the Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

    • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the biphenyl substrate, ensuring the temperature does not rise above 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Safety Precaution: Nitration reactions are highly exothermic and can be dangerous if not performed with care. Always add the nitrating agent slowly and maintain a low temperature.

Quantitative Data Summary

ReactionPosition of FunctionalizationTypical Yield Range
Suzuki-Miyaura Coupling3 (C-Cl)75-95%
Buchwald-Hartwig Amination3 (C-Cl)70-90%
Nitration2 (ortho to Cl, para to CO₂Me)60-80%

Conclusion

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a highly versatile and strategically valuable building block for the synthesis of complex, functionalized biphenyls. The protocols detailed in this application note provide a robust starting point for researchers to explore the chemical space around this privileged scaffold. The principles of orthogonal reactivity and regioselective electrophilic substitution outlined herein can be applied to a wide range of synthetic challenges in drug discovery and materials science.

References

  • Green, R. A., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 128(36), 11832–11841.
  • Doubleday, D. F. (2005). Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. Organic Chemistry Highlights.
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Application Notes and Protocols: Synthesis of High-Performance Aromatic Polyesters Utilizing Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Halogenated Aromatic Polymers

In the relentless pursuit of materials with superior performance characteristics, halogenated aromatic polymers have carved out a significant niche. The incorporation of fluorine and chlorine atoms into a rigid polymer backbone imparts a unique combination of properties, including exceptional thermal stability, inherent flame retardancy, chemical inertness, and desirable dielectric properties.[1][2] These attributes make them indispensable in demanding applications ranging from aerospace components and high-frequency electronics to advanced separation membranes and specialty coatings.[3]

The monomer, Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, presents a compelling platform for the synthesis of novel aromatic polyesters. The strategic placement of chloro, fluoro, and dicarboxylate functionalities on the biphenyl scaffold offers a versatile handle for tailoring the polymer architecture and, consequently, its macroscopic properties. The presence of the chloro group provides a reactive site for palladium-catalyzed cross-coupling reactions, while the fluoro group can enhance thermal stability and modify solubility. The dicarboxylate esters are precursors to the polyester linkages that form the polymer backbone.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a novel aromatic polyester derived from Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. We will delve into the strategic considerations for polymerization, provide a detailed, step-by-step protocol for a plausible synthetic route, and outline the essential characterization techniques to validate the structure and properties of the resulting polymer. Our approach emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Strategic Approach to Polymerization: Harnessing Suzuki Polycondensation

Direct polycondensation of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate presents a significant challenge due to the presence of a single reactive site for common cross-coupling reactions (the C-Cl bond) and the relatively inert C-F bond under typical palladium catalysis conditions.[4] A more controlled and effective strategy involves a two-step approach:

  • Monomer Modification: Transformation of the monomer into an A-B type monomer, where 'A' and 'B' are mutually reactive functional groups. This is crucial for achieving high molecular weight polymers through step-growth polymerization.

  • Suzuki Polycondensation: Utilizing the modified monomer in a palladium-catalyzed Suzuki polycondensation reaction. This method is well-established for the synthesis of aromatic polymers and is known for its high efficiency and functional group tolerance.[3][5]

Specifically, we propose the conversion of the chloro-functionalized ring into a boronic acid ester. This creates a monomer bearing both an aryl halide (or triflate, for enhanced reactivity) and a boronic acid ester, primed for Suzuki polycondensation.

Experimental Protocols

Part 1: Synthesis of an A-B Type Monomer: Dimethyl 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorobiphenyl-4,5'-dicarboxylate

This protocol details the conversion of the chloro-substituted aromatic ring to a boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation reaction.

Materials:

  • Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Hexane (anhydrous)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Argon gas supply

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Column chromatography setup

  • NMR Spectrometer (¹H, ¹³C, ¹⁹F, ¹¹B NMR)

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Catalyst Addition: To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is 0.1 M with respect to the starting monomer.

  • Reaction: Stir the reaction mixture at 80-90 °C under argon for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired A-B type monomer.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, and mass spectrometry.

Part 2: Suzuki Polycondensation of the A-B Type Monomer

This protocol describes the polymerization of the synthesized A-B monomer to form the target aromatic polyester.

Materials:

  • Dimethyl 3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorobiphenyl-4,5'-dicarboxylate (A-B monomer)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Deionized water

Instrumentation:

  • Schlenk line or glovebox

  • High-torque mechanical stirrer

  • Dean-Stark trap (optional, for rigorous water removal)

  • Polymer precipitation and filtration setup

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a mechanical stirrer and a reflux condenser under an argon atmosphere, dissolve the A-B monomer (1.0 eq) in a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v).

  • Catalyst and Base Addition: In a separate flask, prepare the catalyst precursor by sonicating a mixture of Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent. Add this catalyst solution to the monomer solution. Then, add finely ground anhydrous potassium phosphate (3.0 eq).

  • Polymerization: Heat the reaction mixture to 100-110 °C with vigorous stirring. The polymer will gradually precipitate from the solution as it forms. Continue the reaction for 24-48 hours to ensure high molecular weight is achieved.

  • Isolation of the Polymer: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of methanol with vigorous stirring to precipitate the polymer completely.

  • Purification: Collect the polymer by filtration. Wash the polymer repeatedly with hot deionized water and methanol to remove any residual catalyst and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is obtained.

Visualization of the Synthetic Workflow

Polymer_Synthesis_Workflow cluster_polymerization Part 2: Suzuki Polycondensation start_monomer Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate borylation_reagents B₂(pin)₂ Pd(dppf)Cl₂, KOAc 1,4-Dioxane, 80-90°C start_monomer->borylation_reagents Miyaura Borylation purification1 Work-up & Purification (Column Chromatography) borylation_reagents->purification1 ab_monomer A-B Monomer (Boronic Ester Derivative) polymerization_reagents Pd(OAc)₂, SPhos, K₃PO₄ Toluene/DMF, 100-110°C ab_monomer->polymerization_reagents Polymerization purification1->ab_monomer purification2 Precipitation & Washing (Methanol/Water) polymerization_reagents->purification2 polymer Aromatic Polyester final_polymer Purified Polymer purification2->final_polymer

Figure 1. Workflow for the synthesis of the aromatic polyester.

Characterization and Expected Results

Thorough characterization of the synthesized polymer is essential to confirm its chemical structure, molecular weight, and key physical properties.

Technique Purpose Expected Results
¹H and ¹³C NMR Structural verification of the polymer repeating unit.Broadened peaks corresponding to the aromatic protons and carbons of the biphenyl backbone. Disappearance of the boronic ester signals.
¹⁹F NMR Confirmation of fluorine incorporation.A broad signal in the characteristic region for aryl fluorides.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6]A monomodal distribution with a PDI in the range of 1.8-2.5, typical for step-growth polymerization. Mw is expected to be in the range of 20,000-50,000 g/mol depending on reaction conditions.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.High thermal stability with a 5% weight loss temperature (Td₅) above 400 °C in a nitrogen atmosphere, characteristic of aromatic polymers.[7]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).A high Tg, likely in the range of 180-250 °C, reflecting the rigid polymer backbone.[7]
Solubility Testing Assessment of processability.The polymer is expected to be soluble in polar aprotic solvents such as NMP, DMAc, and chloroform, and insoluble in alcohols and alkanes.

Discussion and Field-Proven Insights

The successful synthesis of a high-molecular-weight aromatic polyester from Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate hinges on several critical factors:

  • Purity of the A-B Monomer: The stoichiometry of the A and B functional groups in the monomer must be as close to 1:1 as possible. Any impurities will act as chain terminators, limiting the final molecular weight of the polymer. Thorough purification of the boronic ester derivative is therefore paramount.

  • Choice of Catalyst System: The selection of the palladium precursor and ligand is crucial for efficient polymerization. The use of a bulky, electron-rich phosphine ligand like SPhos is known to promote the challenging oxidative addition of aryl chlorides.[2][8]

  • Anhydrous Conditions: Suzuki coupling reactions are sensitive to water, which can lead to proto-deborylation of the boronic acid ester, thereby disrupting the stoichiometry and halting polymerization. The use of anhydrous solvents and reagents under an inert atmosphere is essential.

  • Base Selection: The choice and physical form of the base can significantly impact the reaction rate. Finely ground, anhydrous potassium phosphate is an effective base for this type of polymerization.

The resulting fluorinated and chlorinated aromatic polyester is anticipated to exhibit a compelling set of properties. The high thermal stability and glass transition temperature make it a candidate for applications requiring performance at elevated temperatures. The presence of halogen atoms is expected to confer a degree of flame retardancy and chemical resistance. Furthermore, the polymer's solubility in common organic solvents suggests that it can be processed into films and coatings for various applications.

Conclusion

This application note has outlined a robust and scientifically grounded methodology for the synthesis of a novel aromatic polyester from Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. By employing a strategic two-step approach involving the synthesis of an A-B type monomer followed by Suzuki polycondensation, researchers can overcome the challenges of direct polymerization and access a new class of high-performance materials. The detailed protocols and characterization guidelines provided herein serve as a comprehensive resource for the successful synthesis and evaluation of these promising polymers.

References

  • Synthesis and characterization of new fluorinated aromatic polyesters containing trifluoromethylphenoxy pendant groups. Journal of Applied Polymer Science, 2011. [URL not directly available]
  • HETERO-AROMATIC-FLUORESCENT POLYESTERS: SYNTHESIS, CHARACTERIZATION AND PHYSICAL STUDY. Journal of Advanced Scientific Research. [URL not directly available]
  • Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of Branched Fluorine-containing Polyesters and their Properties. Beijing Institute of Technology. [URL not directly available]
  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. NIH. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. Polymer Chemistry. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Palladium-catalyzed coupling reactions of aryl chlorides. PubMed. [Link]

  • Efficient chemical synthesis of new thermoplastic fluorinated aromatic polyester. OUCI. [URL not directly available]
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. [URL not directly available]
  • A polymeric micellar carrier for the solubilization of biphenyl dimethyl dicarboxylate. ScienceDirect. [Link]

  • GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. ResearchGate. [Link]

  • General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. ResearchGate. [Link]

  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ResearchGate. [Link]

  • Mechanochemical Suzuki polycondensation – from linear to hyperbranched polyphenylenes. Green Chemistry. [Link]

  • Thermal properties. Polymer Chemistry - Fiveable. [URL not directly available]
  • Thermal chlorination of atactic polypropylene. ResearchGate. [Link]

  • Polymer Property : Thermal Conductivity = 0.216 W/mK Product List. MatWeb. [Link]

  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. [Link]

  • Coefficient of Linear Thermal Expansion of Polymers and Polymer Composites: A Comprehensive Review. MDPI. [Link]

  • ¹³C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. ResearchGate. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC - PubMed Central. [Link]

  • Nonstoichiometric Suzuki‐Miyaura Polycondensation of Donor and Acceptor Monomers for the Synthesis of Cyclic D‐A Polymers. ResearchGate. [Link]

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Protocol for spectroscopic analysis of substituted biphenyl isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Spectroscopic Analysis of Substituted Biphenyl Isomers

Authored by: Senior Application Scientist

Abstract

Substituted biphenyls are a cornerstone of modern chemistry, with their structural motifs appearing in pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of substituents dictates their chemical and biological properties, making the precise differentiation of isomers a critical analytical challenge. This guide provides a comprehensive set of protocols for the spectroscopic analysis of substituted biphenyls, addressing both positional isomers and the unique axially chiral atropisomers. We delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), Mass Spectrometry (MS), and Chiroptical Spectroscopy. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring robust and reliable characterization for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Biphenyl Isomerism

The biphenyl scaffold, consisting of two connected phenyl rings, allows for a vast number of derivatives through substitution. The analytical challenge lies in distinguishing between these closely related structures. Two primary forms of isomerism exist:

  • Positional Isomerism: Substituents can be located at different positions on the phenyl rings (ortho, meta, para), leading to distinct chemical and physical properties.

  • Atropisomerism (Axial Chirality): When bulky substituents are placed at the ortho-positions, rotation around the central C-C single bond is restricted. If the substitution pattern is asymmetric, this hindered rotation gives rise to stable, non-superimposable mirror images known as atropisomers.[1][2][3] The stability of these isomers is determined by the rotational energy barrier, which must be high enough (typically >19 kcal/mol) to allow for their isolation at room temperature.[4]

This document provides the foundational knowledge and step-by-step protocols to unequivocally identify and characterize these isomers using a suite of spectroscopic techniques.

General Sample Preparation Protocol

Reliable spectroscopic data begins with meticulous sample preparation.[5][6] The goal is to create a representative, homogeneous sample free from interferences that could damage instrumentation or obscure results.[5]

Protocol 2.1: General Sample Preparation

  • Purity Assessment: Ensure the sample is as pure as possible. Remove residual solvents, salts (e.g., NaCl, Na2SO4), and viscous compounds (e.g., DMSO, glycerol) which can interfere with analysis, particularly in mass spectrometry.[7]

  • Solvent Selection: Choose a high-purity or spectroscopic-grade solvent in which the analyte is fully soluble. The solvent must not have signals that overlap with the analyte's signals in the region of interest. For NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are required. For UV-Vis, a solvent that is transparent in the analytical wavelength range is essential.

  • Concentration: Prepare the sample to a concentration appropriate for the specific technique.

    • NMR: 5-10 mg in 0.5-0.7 mL of deuterated solvent.

    • UV-Vis: Prepare a stock solution and dilute to achieve an absorbance between 0.1 and 1.0 AU.

    • MS (LC-MS/Direct Infusion): 1-50 µg/mL.[7]

    • IR (Solution): 1-5% w/v.

  • Filtration/Centrifugation: For solution-state analysis, filter the sample through a 0.2 µm syringe filter or centrifuge it to remove any particulate matter that could block instrument capillaries or cause light scattering.[7]

Spectroscopic Techniques and Protocols

A multi-technique approach is the most reliable strategy for comprehensive isomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms, making it indispensable for differentiating positional isomers and for studying the dynamics of atropisomerism.[8]

Why NMR is Effective: The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Different substituent positions on the biphenyl rings create unique magnetic environments, resulting in distinct chemical shifts and coupling patterns for each isomer.

G

Caption: Workflow for NMR analysis of substituted biphenyls.

Protocol 3.1.1: Differentiating Positional Isomers by NMR

  • Sample Preparation: Prepare the sample according to Protocol 2.1, using an appropriate deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Spectral Analysis:

    • ¹H NMR: Compare the chemical shifts, splitting patterns, and integrals of the aromatic protons. The symmetry of the molecule will dictate the number of unique signals. For example, a 4,4'-disubstituted biphenyl will have a more simple, symmetric pattern than a 2,3'-disubstituted isomer.

    • ¹³C NMR: Count the number of signals to determine the molecular symmetry. The chemical shifts of the carbon atoms directly attached to substituents (ipso-carbons) are particularly diagnostic.[9]

| Spectroscopic Data for Methoxy-Substituted Biphenyl Isomers | | :--- | :--- | :--- | | Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | | 2-Methoxybiphenyl | ~3.70 (s, 3H, -OCH₃); Aromatic protons are complex and spread. | ~156.5 (C-O); ~55.5 (-OCH₃) | | 3-Methoxybiphenyl | ~3.85 (s, 3H, -OCH₃); Aromatic protons are in a distinct region. | ~159.9 (C-O); ~55.2 (-OCH₃) | | 4-Methoxybiphenyl | ~3.87 (s, 3H, -OCH₃); Shows a more symmetric AA'BB' pattern for the unsubstituted ring. | ~159.5 (C-O); ~55.4 (-OCH₃) | (Note: Data is illustrative and can vary with solvent and other substituents. Based on data from BenchChem[8])

Protocol 3.1.2: Determining Rotational Barriers of Atropisomers by Dynamic NMR (DNMR)

Dynamic NMR (DNMR) is used to measure the kinetics of processes that are fast on the NMR timescale, such as the rotation around the biphenyl C-C bond.[10][11]

  • Initial Analysis: At room temperature, slowly interconverting atropisomers may show two distinct sets of NMR signals, one for each enantiomer (if in a chiral environment) or diastereomer. Very fast rotation results in a single, averaged set of signals. Broadened peaks suggest an intermediate exchange rate.

  • Variable Temperature (VT) Experiment:

    • Select two well-resolved proton signals that correspond to the same site in the two different atropisomers.

    • Gradually increase the sample temperature in the NMR probe.

    • Record a series of ¹H NMR spectra at different temperatures. As the temperature increases, the rate of rotation increases, causing the two peaks to broaden, move closer, and eventually merge into a single sharp peak.

  • Determine Coalescence Temperature (Tc): Identify the temperature (in Kelvin) at which the two signals just merge into a single broad peak.

  • Calculate the Rotational Barrier (ΔG‡): Use the following equation to calculate the Gibbs free energy of activation for rotation:

    • ΔG‡ = RTc [22.96 + ln(Tc / Δν)]

    • Where: R = gas constant (1.987 cal/mol·K), Tc = coalescence temperature (K), and Δν = the separation of the two peaks in Hz at a low temperature where rotation is slow.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups and can reveal subtle structural differences through the fingerprint region.

Why IR is Effective: While positional isomers will have similar spectra, the exact frequencies and intensities of C-H bending and other vibrations in the fingerprint region (below 1500 cm⁻¹) can differ based on the substitution pattern.[9][12]

Protocol 3.2.1: IR Analysis

  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.[6]

    • Liquids/Oils: Prepare a thin film between two salt plates (e.g., NaCl or KBr).

    • Solutions: Prepare a 1-5% solution in a solvent like CCl₄ or CS₂ and use an appropriate liquid cell.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Spectral Analysis:

    • Aromatic C-H Stretch: Look for sharp peaks >3000 cm⁻¹.

    • Aromatic C=C Stretch: Bands in the 1470-1600 cm⁻¹ region are characteristic of the phenyl rings.[9]

    • C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.

    • Substituent Groups: Identify characteristic bands for the specific substituents (e.g., a broad O-H stretch around 3200-3600 cm⁻¹ for hydroxyl groups[9], a strong C=O stretch for carbonyls).

| Characteristic IR Frequencies for Biphenyls | | :--- | :--- | | Vibration | Frequency Range (cm⁻¹) | | Aromatic C-H Stretch | 3000 - 3100 | | Aromatic C=C Stretch | 1470 - 1600 | | C-H Out-of-Plane Bending (monosubstituted ring) | 690-710 and 730-770 | | C-H Out-of-Plane Bending (ortho-disubstituted) | 735 - 770 | | C-H Out-of-Plane Bending (meta-disubstituted) | 690-710 and 750-810 | | C-H Out-of-Plane Bending (para-disubstituted) | 810 - 840 | (Source: General IR spectroscopy principles)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. It is particularly sensitive to changes in conjugation.

Why UV-Vis is Effective: The biphenyl system is a chromophore. The degree of π-conjugation between the two rings, which is dependent on the dihedral angle, significantly affects the energy of the π→π* transition. Bulky ortho substituents force the rings to twist, reducing conjugation and causing a blue shift (hypsochromic shift) and a decrease in intensity (hypochromism) compared to less hindered isomers.[13][14] Auxochromes (like -OH or -OCH₃) can cause a red shift (bathochromic shift).[9][15]

Protocol 3.3.1: UV-Vis Analysis

  • Sample Preparation: Following Protocol 2.1, prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile).

  • Data Acquisition: Record the absorption spectrum, typically from 200 to 400 nm, using a matched cuvette containing the pure solvent as a blank.

  • Spectral Analysis: Identify the wavelength of maximum absorbance (λmax). Compare the λmax and molar absorptivity (ε) values between isomers. A significant blue shift in an ortho-substituted isomer compared to its meta- or para-counterpart is strong evidence of steric hindrance and increased twisting.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, clues about the structure.

Why MS is Effective: While most positional isomers yield identical molecular weights and often very similar fragmentation patterns under standard electron ionization (EI), certain substitution patterns can lead to characteristic fragmentation pathways.[16] For halogenated biphenyls, the "ortho effect" is a well-documented phenomenon where the loss of a halogen radical from the molecular ion is more pronounced in isomers with ortho substituents due to steric strain relief.[16][17]

Protocol 3.4.1: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample as described in Protocol 2.1.

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via GC-MS, LC-MS, or direct infusion). Acquire the mass spectrum.

  • Spectral Analysis:

    • Molecular Ion (M⁺·): Confirm the molecular weight of the isomer.

    • Isotopic Pattern: Verify the elemental composition (e.g., the characteristic pattern for chlorine or bromine).

    • Fragmentation: Analyze the major fragment ions. For halogenated biphenyls, compare the relative intensity of the [M-X]⁺ (where X is a halogen) peak between isomers to identify potential ortho effects.

Chiroptical Spectroscopy: Circular Dichroism (CD)

For atropisomers, which are chiral, chiroptical techniques are essential for assigning the absolute configuration (P or M helicity).

Why CD is Effective: Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[1] The resulting spectrum is exquisitely sensitive to the three-dimensional arrangement of chromophores. In biphenyls, the two phenyl rings act as coupled chromophores. Their spatial arrangement (the helical twist) dictates the sign of the observed Cotton effects in the CD spectrum, which can be used to determine the absolute configuration.[1][18]

G

Caption: Using CD and exciton coupling to determine biphenyl absolute configuration.

Protocol 3.5.1: Absolute Configuration by CD Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the resolved enantiomer in a suitable spectroscopic solvent (as for UV-Vis).

  • Data Acquisition: Record the CD spectrum over the same wavelength range as the UV-Vis absorption. The output is typically in millidegrees (mdeg) or as differential molar absorptivity (Δε).

  • Spectral Analysis:

    • Identify the Cotton effects, which are the positive and negative peaks in the CD spectrum corresponding to the UV absorption bands.

    • Exciton Chirality Method: For biphenyls with strong π→π* transitions, the sign of the coupled Cotton effect can be directly related to the helicity. A positive-first, negative-second Cotton effect (a positive couplet) often corresponds to P-helicity, while the opposite corresponds to M-helicity.

    • Computational Corroboration: For an unambiguous assignment, compare the experimental CD spectrum to a spectrum predicted using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT).[1]

Integrated Analytical Strategy

For an unknown substituted biphenyl sample, a systematic approach is recommended.

G

Caption: A logical workflow for the complete characterization of an unknown biphenyl isomer.

Conclusion

The spectroscopic characterization of substituted biphenyl isomers is a nuanced task that relies on the synergistic application of multiple analytical techniques. While NMR spectroscopy provides the most definitive information regarding connectivity and rotational dynamics, MS, IR, and UV-Vis spectroscopy offer crucial corroborating evidence about molecular weight, functional groups, and electronic structure. For atropisomeric compounds, chiroptical methods like Circular Dichroism are indispensable for determining absolute configuration. The protocols and workflows detailed in this guide provide a robust framework for researchers to confidently and accurately elucidate the structure of these vital chemical entities.

References

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Application Notes and Protocols for the Safe Handling of Halogenated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Acknowledging the Persistent Threat

Halogenated biphenyls, a class of synthetic organic compounds that includes polychlorinated biphenyls (PCBs), polybrominated biphenyls (PBBs), and their fluorinated and iodinated analogs, represent a significant challenge in the research and drug development landscape. Their chemical stability, which makes them attractive for various industrial applications, also contributes to their persistence in the environment and bioaccumulation in living organisms.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and management of these compounds, ensuring both personal safety and environmental protection. The protocols outlined herein are designed to be self-validating systems, grounded in the principles of risk assessment and the hierarchy of controls.

Section 1: The Toxicological Profile of Halogenated Biphenyls

A thorough understanding of the hazards associated with halogenated biphenyls is fundamental to their safe handling. The toxicity of these compounds can vary significantly based on the type and position of the halogen atoms.

1.1 Polychlorinated Biphenyls (PCBs) and Polybrominated Biphenyls (PBBs)

PCBs and PBBs are the most studied halogenated biphenyls and are classified as probable human carcinogens.[2] Exposure to these compounds can lead to a range of adverse health effects, including:

  • Dermal Effects: Chloracne, a severe and persistent skin condition, is a hallmark of significant exposure.[3]

  • Hepatic Effects: The liver is a primary target organ, with exposure potentially leading to liver damage and cancer.

  • Endocrine Disruption: These compounds can interfere with the body's hormonal systems, impacting reproductive health and development.

  • Neurological Effects: Evidence suggests potential neurobehavioral effects, particularly in children exposed in utero.[1]

  • Immunotoxicity: The immune system can be suppressed, increasing susceptibility to infections.

1.2 Fluorinated and Iodinated Biphenyls

While less data is available for fluorinated and iodinated biphenyls compared to their chlorinated and brominated counterparts, their structural similarity warrants a precautionary approach. The introduction of fluorine can significantly alter a molecule's properties, and some fluorinated organic compounds can be persistent and possess metabolic toxicity.[4] It is crucial to treat all novel halogenated biphenyls as potentially toxic and handle them with the highest level of precaution until a thorough toxicological assessment is completed.

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

The most effective strategy for mitigating the risks associated with halogenated biphenyls is to follow the hierarchy of controls. This systematic approach prioritizes the most effective control measures to eliminate or minimize hazards.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1 Elimination and Substitution

Whenever feasible, the most effective control is to eliminate the use of halogenated biphenyls altogether. If this is not possible, substituting them with less hazardous alternatives should be the next consideration.[5]

2.2 Engineering Controls

Engineering controls are physical changes to the workplace that isolate workers from the hazard.[6] For halogenated biphenyls, these are critical:

  • Chemical Fume Hoods: All work with halogenated biphenyls, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and aerosols.[7]

  • Glove Boxes: For highly toxic or sensitive compounds, a glove box provides an enclosed and controlled environment.[7]

  • Ventilated Storage: Halogenated biphenyls should be stored in designated, well-ventilated cabinets.[8]

2.3 Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.[7]

  • Standard Operating Procedures (SOPs): Detailed SOPs for every procedure involving halogenated biphenyls must be developed and strictly followed.[4]

  • Training: All personnel must receive comprehensive training on the hazards, handling procedures, and emergency protocols for these compounds.[2]

  • Designated Work Areas: Establish clearly marked designated areas for working with halogenated biphenyls to prevent cross-contamination.

2.4 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with other controls.[9]

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves (consult manufacturer's compatibility chart). Double-gloving is recommended.[4][10]Halogenated biphenyls can be absorbed through the skin. Double-gloving provides an extra layer of protection against tears or permeation.[11]
Eye Protection Chemical splash goggles or a full-face shield.[12]Protects eyes from splashes of solutions containing halogenated biphenyls.
Lab Coat/Coveralls A flame-resistant lab coat or disposable coveralls (e.g., Tyvek®).[10]Protects skin and personal clothing from contamination. Disposable coveralls are preferred for high-risk procedures.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be required for certain high-risk procedures or in case of a spill.[12]Prevents inhalation of airborne particles or vapors, especially when engineering controls are insufficient.

Section 3: Laboratory Protocols for Handling Halogenated Biphenyls

Adherence to strict protocols is paramount when working with these compounds. The following protocols provide a framework for safe laboratory practices.

3.1 Risk Assessment Protocol

Before any new experiment involving a halogenated biphenyl, a formal risk assessment must be conducted and documented.[13][14]

Step 1: Hazard Identification

  • Identify the specific halogenated biphenyl(s) being used.

  • Consult the Safety Data Sheet (SDS) for detailed hazard information.

  • Consider all potential hazards, including chemical, physical, and procedural risks.[13]

Step 2: Exposure Assessment

  • Evaluate the potential routes of exposure (inhalation, dermal, ingestion).

  • Estimate the potential quantity and duration of exposure.

Step 3: Control Measures

  • Determine the necessary engineering controls, administrative controls, and PPE based on the risk assessment.[13]

  • Develop a detailed SOP for the experiment.

Step 4: Emergency Planning

  • Outline procedures for spills, fires, and personal exposure.

  • Ensure all necessary emergency equipment is readily available.

3.2 General Handling and Weighing Protocol

Materials:

  • Certified chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent

  • Primary and secondary containers

  • Full PPE (as specified in the risk assessment)

Procedure:

  • Don all required PPE before entering the designated work area.

  • Perform all manipulations within a chemical fume hood.

  • Place the analytical balance inside the fume hood if possible. If not, tare a sealed container, add the compound inside the hood, and then re-weigh the sealed container outside the hood.

  • Carefully weigh the desired amount of the halogenated biphenyl onto weighing paper or a boat.

  • Transfer the compound to the reaction vessel or container.

  • Use a small amount of the appropriate solvent to rinse the weighing paper/boat and spatula to ensure a complete transfer.

  • Immediately clean any minor spills within the fume hood using an appropriate absorbent material.

  • Securely cap all containers containing halogenated biphenyls.

  • Decontaminate all equipment that has come into contact with the compound.

  • Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly with soap and water.

3.3 Solution Preparation and Transfer Protocol

Materials:

  • Volumetric flasks

  • Pipettes and pipette bulbs

  • Appropriate solvent

  • Primary and secondary containers

  • Full PPE

Procedure:

  • Follow steps 1-3 of the General Handling and Weighing Protocol.

  • Add the weighed halogenated biphenyl to the volumetric flask.

  • Carefully add the solvent to the flask, ensuring not to exceed the desired volume.

  • Cap the flask and gently agitate to dissolve the compound. Sonication may be used if necessary.

  • Once dissolved, add solvent to the calibration mark.

  • When transferring solutions, use a pipette with a pipette bulb. Never pipette by mouth.

  • Transfer solutions in a secondary container to prevent spills.

  • Label all containers clearly with the compound name, concentration, date, and hazard warning.

  • Follow steps 9 and 10 of the General Handling and Weighing Protocol.

Section 4: Emergency Procedures

Prompt and correct action during an emergency is crucial to minimize harm.

4.1 Spill Response

SpillResponse cluster_1 Halogenated Biphenyl Spill Response Workflow Evacuate Evacuate Immediate Area & Alert Others Assess Assess the Spill (Minor vs. Major) Evacuate->Assess MinorSpill Minor Spill: Contain & Clean Up Assess->MinorSpill Minor MajorSpill Major Spill: Contact EHS & Evacuate Assess->MajorSpill Major Decontaminate Decontaminate Area & Dispose of Waste MinorSpill->Decontaminate Report Report the Incident MajorSpill->Report Decontaminate->Report

Caption: A workflow for responding to spills of halogenated biphenyls.

Minor Spill (within a fume hood):

  • Alert others in the immediate area.

  • Ensure the fume hood is functioning correctly.

  • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand).[15]

  • Carefully collect the absorbent material into a labeled, sealed container for hazardous waste.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (outside a fume hood or a large volume):

  • Evacuate the laboratory immediately.

  • Alert others and activate the emergency alarm if necessary.

  • Close the laboratory doors to contain the spill.

  • Contact your institution's Environmental Health and Safety (EHS) department and emergency services.[16]

  • Do not re-enter the laboratory until it has been cleared by trained professionals.

4.2 Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[17] Seek immediate medical attention.

Section 5: Decontamination and Waste Disposal

Proper decontamination and waste disposal are critical to prevent environmental contamination.

5.1 Decontamination Protocol

Materials:

  • Appropriate solvent

  • Detergent solution

  • Paper towels or wipes

  • Hazardous waste containers

  • Full PPE

Procedure:

  • Decontaminate all glassware and equipment that has been in contact with halogenated biphenyls.

  • Rinse the equipment with a suitable solvent to remove the bulk of the compound. Collect the solvent rinse as hazardous waste.

  • Wash the equipment thoroughly with a detergent solution and water.

  • Rinse with deionized water.

  • Allow the equipment to air dry in a fume hood.

  • Wipe down all work surfaces in the fume hood with a solvent-dampened cloth, followed by a detergent solution.

5.2 Waste Disposal

All waste contaminated with halogenated biphenyls must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Solid Waste: This includes contaminated gloves, paper towels, weighing paper, and disposable labware. Place these items in a clearly labeled, sealed hazardous waste container.[18]

  • Liquid Waste: This includes unused solutions and solvent rinses. Collect liquid waste in a designated, labeled, and sealed hazardous waste container.[19] Halogenated and non-halogenated waste streams should be kept separate to reduce disposal costs and complexity.[19]

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste.

Incineration at high temperatures (around 1200 K) is a common and effective method for the safe disposal of halogenated wastes, as it can prevent the formation of toxic byproducts like dioxins and furans.[20][21]

Section 6: Conclusion

The handling of halogenated biphenyl compounds demands a culture of safety, vigilance, and respect for their potential hazards. By implementing the hierarchy of controls, adhering to detailed protocols, and being prepared for emergencies, researchers can significantly mitigate the risks associated with these valuable but hazardous chemicals. Continuous training, regular review of procedures, and a commitment to best practices are essential for protecting personnel, the wider community, and the environment.

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Application Note: Strategic Derivatization of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the strategic chemical modification of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, a scaffold with significant potential in drug discovery. Biphenyl derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] This guide details two primary derivatization pathways: (1) hydrolysis of the diester to a dicarboxylic acid followed by amidation to generate a diverse amide library, and (2) palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-Cl position to introduce novel aryl and heteroaryl moieties. We provide detailed, validated protocols, explain the chemical rationale behind procedural choices, and outline a workflow for subsequent high-throughput biological screening.

Introduction and Strategic Rationale

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The starting compound, Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, offers several strategic vectors for chemical modification to generate a library of analogs for Structure-Activity Relationship (SAR) studies.

  • Ester Functional Groups: The two dimethyl ester groups at the 4 and 5' positions are ideal handles for derivatization. They can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with a vast array of commercially available amines to explore effects on solubility, cell permeability, and target engagement.[3][4]

  • Halogen Atoms: The molecule possesses two different halogen atoms. The C-Cl bond is a versatile site for transition-metal-catalyzed cross-coupling reactions.[5] In contrast, the C-F bond is significantly more stable and less reactive under typical Suzuki coupling conditions, allowing for selective modification at the chloro position.[6] The fluorine atom itself is a valuable feature in drug design, often enhancing metabolic stability and binding affinity.

This dual approach allows for the systematic exploration of chemical space around the core biphenyl structure, maximizing the potential for identifying novel biologically active compounds.

G cluster_0 Core Molecule & Initial Processing cluster_1 Derivatization Pathway A: Amidation cluster_2 Derivatization Pathway B: Cross-Coupling start Dimethyl 3-chloro-3'-fluorobiphenyl- 4,5'-dicarboxylate diacid 3-chloro-3'-fluorobiphenyl- 4,5'-dicarboxylic acid start->diacid Saponification (Protocol 1) suzuki_library Suzuki Product Library start->suzuki_library Suzuki Coupling (Protocol 3) amide_library Diamide Library diacid->amide_library Amide Coupling (Protocol 2) amines Amine Library (R-NH2) boronic_acids Boronic Acid Library (Ar-B(OH)2)

Figure 1: Overall strategy for creating a diverse chemical library.

Derivatization Methodologies & Protocols

Pathway A: Amide Library Synthesis

The most common method for forming an amide bond from a carboxylic acid and an amine involves activating the carboxylic acid to make it more susceptible to nucleophilic attack.[7] A direct reaction is often difficult because amines, being basic, tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt.[8][9] Therefore, a two-step process is employed: saponification followed by a coupling reaction.

This protocol describes the base-catalyzed hydrolysis (saponification) of the dimethyl ester starting material to yield the corresponding dicarboxylic acid, a key intermediate for amide coupling.[10]

G start Starting Material (Dimethyl Ester) reagents Dissolve in THF/MeOH/H2O start->reagents hydrolysis Add LiOH·H2O Stir at RT or 50°C reagents->hydrolysis monitor Monitor by TLC/LC-MS (disappearance of starting material) hydrolysis->monitor workup Acidify with 1N HCl to pH ~1 monitor->workup extraction Extract with Ethyl Acetate workup->extraction product Product (Dicarboxylic Acid) extraction->product G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)(Cl)L2 Pd0->OxAdd + Ar-Cl Trans Transmetalation Ar-Pd(II)(Ar')L2 OxAdd->Trans + Ar'-B(OH)2 (Base) RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Releases Ar-Ar'

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for Electron-Deficient Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving electron-deficient aryl chlorides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the lab.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility and functional group tolerance.[1][2] However, the use of less reactive aryl chlorides, particularly those bearing electron-withdrawing groups, presents a unique set of challenges. The primary hurdle lies in the initial oxidative addition step, which is often the rate-limiting step due to the strong C-Cl bond.[3][4][5] This guide provides field-proven insights and scientifically grounded protocols to overcome these obstacles and achieve high-yielding, reproducible results.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section is structured to help you diagnose and resolve common issues encountered during the Suzuki coupling of electron-deficient aryl chlorides.

Problem 1: Low or No Product Formation

This is the most common issue. A systematic approach to troubleshooting is crucial.

Q: My reaction shows no conversion of the starting material. What are the primary factors to investigate?

A: When a Suzuki coupling fails to initiate, the catalyst system and reaction conditions are the first areas to scrutinize.

  • Catalyst and Ligand Inactivity: Aryl chlorides require highly active catalytic systems.[6] The oxidative addition of the C-Cl bond to the Pd(0) center is energetically demanding.

    • Expert Insight: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation.[7] More electron-rich and bulky ligands are necessary to promote the oxidative addition.[3] Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands enhance the electron density on the palladium center, facilitating its insertion into the C-Cl bond.

    • Actionable Protocol: Switch to a more robust catalyst system. A reliable starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-donating phosphine ligand.[8][9] Modern, commercially available precatalysts that incorporate the ligand (e.g., XPhos-Pd-G3) can offer improved reproducibility.[10]

  • Inadequate Degassing: The presence of oxygen can be detrimental. It can lead to the oxidation of the phosphine ligand and the formation of palladium black, an inactive form of the catalyst.[1][10] Oxygen can also promote the unwanted homocoupling of the boronic acid.[1]

    • Expert Insight: While bubbling an inert gas like argon or nitrogen through the solvent is a common practice, a more rigorous method is the freeze-pump-thaw technique, especially for sensitive reactions.

    • Actionable Protocol: Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas. For a detailed degassing procedure, see the "Experimental Protocols" section below.

  • Base Selection and Strength: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[11][12] An inappropriate or weak base can halt the catalytic cycle.[6]

    • Expert Insight: For challenging couplings with electron-deficient aryl chlorides, stronger bases are often required.[3] While carbonates like K₂CO₃ are common, phosphates such as K₃PO₄ or even stronger bases like Cs₂CO₃ can be more effective.

    • Actionable Protocol: If using a weaker base, consider switching to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal performance.

Problem 2: Competing Side Reactions

Even when the reaction proceeds, side products can significantly lower the yield of the desired product.

Q: I'm observing significant amounts of homocoupled boronic acid and dehalogenated starting material. How can I suppress these side reactions?

A: The formation of these byproducts points to specific issues within the catalytic cycle.

  • Homocoupling of Boronic Acid: This side reaction is often a consequence of using a Pd(II) precatalyst without efficient reduction to the active Pd(0) species, or the presence of oxygen.[1]

    • Expert Insight: The Pd(II) species can directly react with two molecules of the boronic acid, leading to the homocoupled product.[1] Ensuring a clean and rapid reduction to Pd(0) is key.

    • Actionable Protocol: If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand can also act as a reducing agent. Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue.[1] Rigorous degassing is also critical to prevent oxidative pathways that favor homocoupling.[1]

  • Dehalogenation of the Aryl Chloride: This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture, leading to the replacement of the chlorine with a hydrogen atom.[1]

    • Expert Insight: The hydride source can be trace water, the solvent, or even the base under certain conditions.

    • Actionable Protocol: Use anhydrous solvents and reagents. If dehalogenation persists, a change in solvent or base may be necessary. For instance, switching from an alcohol-based solvent to an ethereal solvent like dioxane or THF can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient aryl chlorides so challenging to couple?

A1: The primary reason is the strength of the carbon-chlorine bond. Electron-withdrawing groups on the aryl ring, while activating the ring towards nucleophilic aromatic substitution, do not sufficiently weaken the C-Cl bond for easy oxidative addition by a palladium(0) catalyst.[3][4] This initial step, therefore, has a high activation energy, making it the rate-limiting step in the catalytic cycle.[5]

Q2: How do bulky, electron-rich ligands facilitate the coupling of aryl chlorides?

A2: These ligands play a dual role. The electron-rich nature of ligands like trialkylphosphines or biarylphosphines increases the electron density on the palladium center, making it more nucleophilic and better able to attack and cleave the C-Cl bond during oxidative addition.[3][8] The steric bulk of these ligands promotes the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium center.[1]

Q3: What is the role of water in a Suzuki coupling reaction?

A3: While many Suzuki couplings are run under anhydrous conditions, the presence of a small amount of water can be beneficial, particularly when using inorganic bases like K₃PO₄ or K₂CO₃. Water helps to dissolve the base and facilitates the formation of the boronate species, which is the active nucleophile in the transmetalation step.[1][13] However, excessive water can lead to protodeboronation of the boronic acid.

Q4: When should I consider using a boronic ester or a trifluoroborate salt instead of a boronic acid?

A4: Boronic acids can be prone to decomposition, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom).[6][14] This is especially true for electron-deficient or heteroaryl boronic acids.[6] Boronic esters, such as pinacol esters, and potassium trifluoroborate salts are generally more stable and less susceptible to this decomposition pathway.[6][14] They are excellent alternatives when you suspect your boronic acid is degrading under the reaction conditions.

Data Presentation

Table 1: Ligand Selection Guide for Electron-Deficient Aryl Chlorides
Ligand TypeExamplesKey AdvantagesConsiderations
Bulky Monodentate Phosphines P(t-Bu)₃, PCy₃Highly electron-donating, excellent for promoting oxidative addition.[8]Air-sensitive, can be pyrophoric.
Buchwald-Type Biarylphosphines SPhos, XPhos, RuPhosHighly active and versatile, promote both oxidative addition and reductive elimination.Can be expensive.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors, form very stable palladium complexes.[8]Often require specific precatalysts (e.g., PEPPSI-type).[1]
Ferrocenyl Phosphines dppfGood thermal stability, effective for a range of substrates.May not be as active as Buchwald ligands for the most challenging aryl chlorides.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Electron-Deficient Aryl Chloride
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the boronic acid or its derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol% per Pd atom). Add this solution to the reaction mixture. Alternatively, add a commercially available precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%).

  • Degassing: Sparge the reaction mixture with argon or nitrogen for another 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylCl Ar-Cl ArylCl->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product CheckCatalyst Is the Catalyst System Active Enough? Start->CheckCatalyst CheckDegassing Is the Reaction Properly Degassed? CheckCatalyst->CheckDegassing Yes UpgradeCatalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->UpgradeCatalyst No CheckBase Is the Base Appropriate? CheckDegassing->CheckBase Yes ImproveDegassing Use Freeze-Pump-Thaw or Thorough Sparge CheckDegassing->ImproveDegassing No CheckBoronic Is the Boronic Acid Stable? CheckBase->CheckBoronic Yes ChangeBase Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase No UseEster Use Boronic Ester or Trifluoroborate Salt CheckBoronic->UseEster No Success Optimized Reaction CheckBoronic->Success Yes UpgradeCatalyst->Success ImproveDegassing->Success ChangeBase->Success UseEster->Success caption Figure 2. Troubleshooting workflow for low-yielding reactions.

Caption: A step-by-step guide to troubleshooting failed Suzuki couplings.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • PMC - NIH. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Journal of the American Chemical Society. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura coupling of aryl chloride 12 with. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon | Request PDF. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF. [Link]

  • Reddit. Suzuki help : r/Chempros. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. [Link]

Sources

Common side reactions in the synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Welcome to the technical support center for the synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of complex biaryl compounds. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during this specific synthesis, providing you with the causal explanations and actionable troubleshooting strategies necessary for success.

The target molecule is a substituted biphenyl, a scaffold of immense importance in pharmaceuticals and material science.[1][2] Its synthesis is most practically achieved via a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura coupling. The specific substituents on our target—a chloro group, a fluoro group, and two methyl esters—present a unique set of electronic and steric challenges that must be carefully managed.

This document is structured as a series of frequently asked questions and a detailed troubleshooting guide to directly address the issues you may encounter.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical approach for constructing the C-C bond between the two aromatic rings is the Suzuki-Miyaura cross-coupling reaction. This involves the coupling of an aryl halide with an organoboron species. Given the substituents, two primary disconnections are possible. However, the coupling of an aryl chloride with a boronic acid is a well-established challenge requiring specific catalytic systems.

Diagram 1: Proposed Suzuki-Miyaura Reaction

G cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Dimethyl 3-chloro-4-aminobenzoate (Aryl Chloride Partner) Product Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate ArylHalide->Product Suzuki-Miyaura Coupling BoronicAcid 3-Fluoro-5-(methoxycarbonyl)phenylboronic acid (Boronic Acid Partner) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Product Ligand Bulky Phosphine Ligand (e.g., SPhos, XPhos) Ligand->Product Base Base (e.g., K3PO4, Cs2CO3) Base->Product

Caption: General scheme for the synthesis via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling the recommended method for this synthesis?

A1: The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds.[1][3] Its advantages include mild reaction conditions, high functional group tolerance (critical for our ester groups), commercial availability of a vast array of catalysts and building blocks, and generally lower toxicity of the boron-containing reagents compared to other organometallics (e.g., organotins in Stille coupling).

Q2: My reaction is sluggish. Is the aryl chloride partner the problem?

A2: Yes, this is highly probable. The oxidative addition of the aryl halide to the Pd(0) center is a critical step in the catalytic cycle. The reactivity of aryl halides follows the trend I > Br > OTf >> Cl.[4] The carbon-chlorine bond is significantly stronger, making this step kinetically challenging. To overcome this, you must use a highly active catalyst system, specifically one employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Nolan ligands).[2][5] These ligands stabilize the Pd(0) center and promote the difficult oxidative addition of the C-Cl bond.

Q3: How do the fluoro and ester substituents affect the reaction?

A3: Both fluorine and methoxycarbonyl (ester) groups are electron-withdrawing.

  • On the Aryl Chloride: The chloro- and carboxyl- groups make this ring electron-deficient, which can actually facilitate the oxidative addition step.[6]

  • On the Boronic Acid: The fluoro- and carboxyl- groups make this partner electron-deficient. This can be problematic, as electron-poor boronic acids are more susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by water or other protic sources before it can transmetalate to the palladium center.[4][7]

Q4: Can I use a different cross-coupling reaction, like Stille or Negishi coupling?

A4: While other cross-coupling reactions like Stille (organotin), Negishi (organozinc), or Hiyama (organosilicon) could theoretically form the target molecule, they present their own challenges.[2] Stille reagents are highly toxic. Negishi reagents are very moisture-sensitive. The Suzuki-Miyaura protocol is generally the most practical and environmentally benign starting point for this class of compounds.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental observations and provides a logical path to resolving them.

Diagram 2: Troubleshooting Workflow

G cluster_problems Observed Problems cluster_causes Likely Causes cluster_solutions Recommended Solutions Start Low Yield or Impure Product P1 Significant Unreacted Aryl Chloride Start->P1 P2 Homocoupling of Boronic Acid Observed Start->P2 P3 Dehalogenated Aryl Chloride Detected Start->P3 P4 Protodeboronation Byproduct Detected Start->P4 P5 Ester Hydrolysis (Saponification) Start->P5 C1 Inactive Catalyst System (Poor Oxidative Addition) P1->C1 Cause C2 Oxygen in Reaction Mixture / Pd(II) Present P2->C2 Cause C3 Hydride Source (Solvent, Base) P3->C3 Cause C4 Unstable Boronic Acid (Moisture, Base Strength) P4->C4 Cause C5 Harsh Basic Conditions / Excess Water P5->C5 Cause S1 Use Bulky, Electron-Rich Ligand (SPhos, XPhos, etc.) Increase Temperature C1->S1 Solution S2 Thoroughly Degas Solvents Use Pd(0) Pre-catalyst Ensure Inert Atmosphere C2->S2 Solution S3 Use Anhydrous Solvent Switch to Non-Hydridic Base (e.g., K3PO4, CsF) C3->S3 Solution S4 Use Fresh Boronic Acid Consider Boronic Ester (Pinacol) Use Milder Base (e.g., KF) C4->S4 Solution S5 Use Milder Base (K3PO4) Minimize Water Content Reduce Reaction Time/Temp C5->S5 Solution

Caption: A stepwise workflow for troubleshooting Suzuki coupling reactions.

Problem 1: Low conversion, significant starting aryl chloride recovered.
  • Question: My TLC/LC-MS analysis shows mostly unreacted dimethyl 3-chloro-4-aminobenzoate, even after prolonged heating. What is happening?

  • Answer & Causality: This is a classic symptom of failed or slow oxidative addition. The Pd(0) catalyst is not efficiently inserting into the C-Cl bond. As discussed in FAQ #2, this bond is strong and requires a highly active catalyst. Your current ligand may not be electron-rich or bulky enough to promote this difficult step.

  • Troubleshooting Steps:

    • Switch Ligand: Replace standard ligands like PPh₃ with a more robust, electron-rich, and bulky phosphine ligand. Refer to the table below for suggestions. Buchwald's biarylphosphine ligands or Nolan's N-heterocyclic carbene (NHC) ligands are industry standards for this purpose.[5]

    • Increase Temperature: If the ligand switch is insufficient, cautiously increasing the reaction temperature can provide the necessary activation energy.

    • Check Catalyst Activity: Ensure your palladium source has not decomposed. Using a pre-formed, air-stable pre-catalyst (e.g., XPhos Pd G3) can improve reproducibility.

Problem 2: A major byproduct is the homocoupled dimer of the boronic acid.
  • Question: I've isolated a significant amount of a symmetrical biphenyl derived from my boronic acid coupling with itself. Why did this happen instead of the desired cross-coupling?

  • Answer & Causality: Boronic acid homocoupling is primarily caused by the presence of molecular oxygen or an excess of Pd(II) species in the reaction mixture.[6][8] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling pathway. Using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a pre-catalyst without efficient reduction to Pd(0) can also lead to this side reaction.

  • Troubleshooting Steps:

    • Rigorous Degassing: This is non-negotiable. The solvent and the reaction headspace must be thoroughly deoxygenated. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes, followed by maintaining an inert atmosphere throughout the reaction.

    • Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the initial concentration of Pd(II).

    • Ensure Anhydrous Conditions (If Applicable): While some water is often necessary, excess water can sometimes contribute to catalyst decomposition pathways that favor homocoupling.

Problem 3: I'm observing dehalogenation and protodeboronation byproducts.
  • Question: My mass spec shows peaks corresponding to the starting materials, but with the chlorine (dehalogenation) or the boronic acid group (protodeboronation) replaced by a hydrogen. What causes these?

  • Answer & Causality:

    • Dehalogenation: This occurs when the palladium-aryl intermediate (post-oxidative addition) undergoes reductive elimination with a hydride instead of the aryl group from the boronic acid.[6] The source of the hydride is often the solvent (e.g., alcohols) or certain bases.

    • Protodeboronation: This is the cleavage of the C-B bond, typically mediated by base or water, and is a common failure mode for boronic acids, especially electron-deficient ones.[4]

  • Troubleshooting Steps:

    • To Prevent Dehalogenation:

      • Choice of Base: Avoid bases that can act as hydride donors. K₃PO₄, Cs₂CO₃, CsF, or KF are generally preferred over alkoxides in sensitive systems.

      • Solvent Choice: Use aprotic solvents like dioxane, toluene, or DMF.

    • To Prevent Protodeboronation:

      • Use High-Purity Reagents: Use freshly purchased or recrystallized boronic acid. Boronic acids can degrade upon storage.

      • Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are significantly more robust against protodeboronation.[4]

      • Milder Base: A very strong base can accelerate the decomposition. Sometimes switching to a milder base like KF can suppress this side reaction.[9]

Quantitative Data & Experimental Protocols

Table 1: Catalyst System Optimization for Aryl Chloride Coupling
ParameterStandard ConditionAlternative 1 (High Activity)Alternative 2 (Milder Base)Rationale
Pd Source Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (1 mol%)G3 pre-catalyst is air-stable and highly active. Pd₂(dba)₃ is a direct Pd(0) source.
Ligand PPh₃ (4 mol%)XPhos (4 mol%)SPhos (4 mol%)PPh₃ is often ineffective for Ar-Cl. XPhos and SPhos are bulky, electron-rich ligands designed for this challenge.[2][7]
Base K₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)KF (3.0 eq)K₃PO₄ is a strong, non-nucleophilic base. KF is milder and can prevent ester hydrolysis and protodeboronation.[9]
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (10:1)Anhydrous DMFSolvent choice affects solubility and reaction rate. Anhydrous conditions can prevent hydrolysis side reactions.
Temperature 80 °C100-110 °C90 °CHigher temperatures are often required to overcome the activation barrier for C-Cl oxidative addition.
Protocol 1: General Procedure for the Synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

CAUTION: This procedure should only be performed by trained chemists in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Degassing: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your chosen solvent (e.g., 10 mL of dioxane). Bubble argon or nitrogen gas through the solvent for 30 minutes to remove dissolved oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add dimethyl 3-chloro-4-aminobenzoate (1.0 eq), 3-fluoro-5-(methoxycarbonyl)phenylboronic acid (1.2 eq), your chosen base (e.g., K₃PO₄, 2.5 eq), palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), and ligand (if not using a pre-catalyst complex, e.g., XPhos, 0.04 eq).

  • Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the limiting reagent (the aryl chloride).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros. [Link]

  • Ahmad, S. et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • El-Mekabaty, A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2024). Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]

  • Ahmad, S. et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • Various Authors. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

  • Various Authors. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp. [Link]

  • Miller, J. M. et al. (2007). The role of adventitious oxygen in the homocoupling of arylboronic acids in Suzuki-Miyaura cross-coupling reactions. Tetrahedron Letters. [Link]

Sources

Troubleshooting guide for Suzuki-Miyaura coupling of halogenated aryl esters

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for the Suzuki-Miyaura Coupling of Halogenated Aryl Esters

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide for researchers, chemists, and drug development professionals who are navigating the complexities of coupling halogenated aryl esters. This is a challenging but powerful transformation, and this guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

The following question-and-answer section addresses specific issues you may encounter, moving from common problems like low yield to more nuanced challenges involving catalyst selection and competing side reactions.

Frequently Asked Questions & Troubleshooting Guides
Q1: I am getting very low to no yield in my Suzuki-Miyaura reaction with a halogenated aryl ester. What are the most likely causes?

Low or no product formation is the most common issue. The Suzuki-Miyaura reaction is a complex catalytic cycle, and a failure at any step can halt the entire process. For halogenated aryl esters, the primary suspects are inefficient catalyst activation, issues with the coupling partners, or suboptimal reaction conditions that fail to promote the key steps of the catalytic cycle.

Here is a logical workflow to diagnose the problem:

G A Start: Low/No Yield B Check Core Components (Catalyst, Base, Solvents, Reagents) A->B C Is the Catalyst System Active? (Pd Source + Ligand) B->C If components are verified D Is the Boronic Acid/Ester Viable? C->D Yes F Degradation Pathways Active? (Hydrolysis, Deboron., Dehal.) C->F No (Switch Catalyst/Ligand) E Are the Base & Solvent Correct? D->E Yes D->F No (Use fresh Boronic Ester) E->F Yes G Optimize Reaction Conditions (Temp, Concentration, Time) E->G No (Screen Base/Solvent) F->C Yes (Address side reactions) F->G No (or minimized) H Success G->H

Caption: Troubleshooting workflow for low yield.

Primary Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation and oxidative degradation.[1] Pinacol boronic esters are generally more stable and are often a better choice.[2] Always use fresh, high-purity boron reagents.

    • Base: Ensure your base is anhydrous if the procedure calls for it. For example, K₃PO₄ is highly hygroscopic. Consider purchasing a new bottle or drying it thoroughly before use.[3]

    • Solvent: Use anhydrous, degassed solvents. Ethereal solvents like THF and dioxane can form peroxides, which can oxidize boronic acids and phosphine ligands.[1]

  • Ensure Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing of your reaction mixture is a primary cause of catalyst death and can promote unwanted boronic acid homocoupling.[2][4]

    • Protocol: Perform at least three freeze-pump-thaw cycles for your solvent or bubble with argon or nitrogen for a minimum of 20-30 minutes.[5][6] Assemble your reaction under a positive pressure of inert gas.

  • Evaluate the Catalyst System: The combination of the palladium precursor and the ligand is critical. The C-X bond of your halogenated ester must be activated in the oxidative addition step, which is often rate-limiting.[2]

    • If you are using a less reactive halide (e.g., chloride) or a sterically hindered substrate, a simple catalyst like Pd(PPh₃)₄ may be insufficient.[4][7]

    • Action: Switch to a more active catalyst system featuring a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][8][9] These ligands promote the oxidative addition step and stabilize the active catalytic species.

Q2: My reaction starts but then stalls. What's causing this catalyst deactivation?

A stalling reaction points towards catalyst deactivation or inhibition during the catalytic cycle.

Plausible Causes & Solutions:

  • Catalyst Decomposition (Pd Black): The formation of palladium black (finely divided Pd metal) indicates that the Pd(0) species is falling out of the catalytic cycle. This often happens when the ligand cannot sufficiently stabilize the metal center, especially at high temperatures.

    • Solution: Switch to a more robust ligand. Bidentate ligands like dppf or bulky monodentate ligands (e.g., Buchwald-type ligands) are often more effective at preventing catalyst precipitation than simpler ligands like PPh₃.[2]

  • Product Inhibition: In some cases, the biaryl product can coordinate more strongly to the palladium center than the starting materials, effectively poisoning the catalyst.

    • Solution: This is a challenging issue. Sometimes, simply increasing the reaction temperature can be enough to favor the dissociation of the product. In other cases, a different class of ligand may be required to alter the binding affinities.

  • Inhibition by Heteroatoms: If your aryl ester contains nitrogen or sulfur heterocycles, the lone pairs on these atoms can coordinate to the palladium catalyst and inhibit its activity.[10]

    • Solution: Use a ligand that is bulky enough to sterically shield the palladium center, preventing coordination from the substrate's heteroatoms. Alternatively, using a different palladium precatalyst might be effective.[11]

Q3: I'm observing significant side products, mainly homocoupling of my boronic acid and hydrolysis of my ester. How can I suppress these?

Side reactions compete with your desired transformation for reagents and catalyst, directly reducing your yield.

G cluster_0 Desired Suzuki Coupling cluster_1 Side Reactions A Ar¹-X + Ar²-B(OR)₂ B Pd(0) Catalyst A->B C Ar¹-Ar² B->C D Ar²-B(OR)₂ + O₂ B->D E Ar²-Ar² (Homocoupling) D->E Pd(II) mediated F Ar¹-COOR + Base/H₂O F->A Consumes Starting Material G Ar¹-COOH (Hydrolysis) F->G H Ar²-B(OR)₂ + H⁺ I Ar²-H (Protodeboronation) H->I

Caption: Competing side reactions in Suzuki coupling.

1. Boronic Acid Homocoupling (Ar²-Ar²):

  • Cause: This side reaction is primarily promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate the homocoupling pathway.[2]

  • Solution: Rigorous degassing of all solvents and reagents is non-negotiable. Ensure your reaction is maintained under a strict inert atmosphere (N₂ or Ar) for its entire duration.[5] Using a Pd(0) source like Pd(PPh₃)₄, which doesn't require an in situ reduction step, can sometimes minimize homocoupling compared to using a Pd(II) source like Pd(OAc)₂.[2]

2. Ester Hydrolysis (Ar¹-COOH):

  • Cause: The basic conditions required for the Suzuki-Miyaura reaction can easily hydrolyze the ester functional group, especially at elevated temperatures.[4][12]

  • Solution: This requires a careful balancing act.

    • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][5] In some cases where the substrate is extremely sensitive, organic bases or even fluoride sources (KF, CsF) can be effective.[13]

    • Lower Reaction Temperature: If the catalytic system is active enough, reducing the temperature can significantly slow the rate of hydrolysis relative to the cross-coupling.

    • Anhydrous Conditions: While a small amount of water can sometimes be beneficial for dissolving the base, running the reaction under strictly anhydrous conditions will minimize hydrolysis.[12]

3. Protodeboronation (Ar²-H):

  • Cause: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often catalyzed by residual acid or water and can be a significant issue for electron-rich or heteroaryl boronic acids.[14]

  • Solution:

    • Use a more stable boronic ester (e.g., pinacol ester) instead of the free boronic acid.[1][2]

    • Ensure the base is added and well-mixed before heating to create a basic environment that disfavors protonolysis.

    • Use an excess (1.2-1.5 equivalents) of the boron reagent to compensate for any potential loss.[15]

Q4: How do I choose the right catalyst, ligand, base, and solvent for my specific halogenated aryl ester?

There is no single universal system. Optimization is key, but rational selection based on your substrate's properties is the best starting point.

Systematic Selection Guide

ComponentRecommendation for Aryl-Cl / Aryl-O-Tosylate EstersRecommendation for Aryl-Br / Aryl-I EstersRationale & Key Considerations
Pd Source Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(II) sources require in-situ reduction to active Pd(0). Pd(0) sources are ready to go but can be more air-sensitive.[2]
Ligand Bulky, Electron-Rich Phosphines: XPhos, SPhos, RuPhos, t-Bu₃P. NHCs: IPr, IMes.Less Demanding Ligands: PPh₃, P(o-tol)₃, dppf. Can also use bulky phosphines for higher efficiency.C-Cl and C-OTs bonds are strong; oxidative addition is difficult and requires highly active, electron-rich ligands to facilitate this slow step.[7][16][17] C-Br and C-I bonds are weaker and react more readily.[2]
Base Strong, non-nucleophilic: K₃PO₄, Cs₂CO₃Moderate: K₂CO₃, Na₂CO₃, K₃PO₄The base's primary role is to form the boronate species for transmetalation.[1][13] For sensitive esters, a weaker base is preferred to avoid hydrolysis. K₃PO₄ is often a good starting point for challenging couplings.[3][12]
Solvent Aprotic, high-boiling: Toluene, Dioxane, CPMEVersatile: THF, Toluene, DME, Dioxane/H₂O mixturesThe solvent must solubilize the reactants and be stable at the required reaction temperature. Toluene is an excellent choice for high-temperature reactions.[3]
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling of a Halogenated Aryl Ester

This is a starting point protocol and should be optimized for your specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated aryl ester (1.0 equiv), the arylboronic acid or pinacol ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Note: The base should be finely powdered to maximize surface area.

  • Atmosphere Inerting:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Solvent and Catalyst Addition:

    • Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

    • In a separate vial, under inert gas if possible, weigh the Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Dissolve them in a small amount of the reaction solvent.

    • Add the catalyst/ligand solution to the main reaction flask via syringe.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to the desired temperature (a good starting point is 80-100 °C).[5]

    • Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • BenchChem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Gao, F., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters. ResearchGate. [Link]

  • Heravi, M. M., et al. (2017). Scope and limitations of Suzuki-Miyaura coupling with other (hetero)aryl esters.
  • Saito, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Valente, C., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Gao, F., et al. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. RSC Advances. [Link]

  • Rossi, R., et al. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Figshare.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry.
  • Watson, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Nolan, S. P., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism.
  • Chen, W., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society.
  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

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Dehalogenation side reactions in palladium-catalyzed cross-coupling of biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Biphenyls

Introduction: The Challenge of Dehalogenation in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the synthesis of biphenyls, a common scaffold in pharmaceuticals and advanced materials. However, a frequent and troublesome side reaction is dehalogenation (or hydrodehalogenation), where the aryl halide starting material is converted into a simple arene by replacing the halogen with a hydrogen atom.[1][2] This undesired pathway consumes the starting material, reduces the yield of the target biphenyl, and introduces byproducts that complicate purification.[1] This guide provides a comprehensive troubleshooting framework to diagnose, understand, and mitigate dehalogenation in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and what is the primary mechanism?

A1: Dehalogenation is a side reaction where the C-X bond (X = I, Br, Cl) of the aryl halide is cleaved and replaced with a C-H bond.[1] The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate intercepts the catalytic cycle. Instead of undergoing transmetalation with the boronic acid partner, the aryl-palladium-halide complex can react with a hydride source to form an aryl-palladium-hydride species, which then undergoes reductive elimination to produce the undesired arene (Ar-H) and regenerate the Pd(0) catalyst.[3]

The sources of the problematic hydride can be varied and are often traced back to the base, solvent, or trace amounts of water in the reaction mixture.[1][4] Alcohols and even amine bases can be oxidized by the palladium complex to generate these hydride species.[3][5]

Dehalogenation_Mechanism Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdH Ar-Pd(II)-H(L_n) ArPdX->ArPdH Hydride Source (Base, Solvent, H₂O) ArPdH->Pd0 Reductive Elimination ArH Ar-H (Byproduct) ArPdH->ArH

Caption: The catalytic cycle of the dehalogenation side reaction.

Q2: Which reaction parameters most influence the rate of dehalogenation?

A2: Several factors can tip the balance between the desired cross-coupling and undesired dehalogenation. Understanding these is key to troubleshooting:

  • Aryl Halide Substrate: The nature of the aryl halide is critical. The general reactivity trend for the halide is I > Br > Cl, making aryl iodides more susceptible to dehalogenation.[6] Furthermore, electron-rich aryl halides are often more prone to this side reaction.[1] Heterocycles containing an N-H bond, such as indoles or pyrroles, are notoriously problematic, as the N-H group can interact with the catalyst or reaction components, sometimes necessitating N-protection to suppress dehalogenation.[7]

  • Catalyst and Ligand System: The choice of ligand is arguably the most critical factor for controlling selectivity. Ligands stabilize the active Pd(0) species and modulate its reactivity.[3] Bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective at preventing dehalogenation. These ligands accelerate the desired C-C bond-forming reductive elimination, allowing it to outcompete the dehalogenation pathway.

  • Base: The choice and strength of the base can significantly impact the reaction outcome.[1] Strong bases like sodium tert-butoxide (NaOtBu) or certain amine bases can promote dehalogenation.[1] Milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often superior choices for minimizing this side reaction.[1]

  • Solvent: Solvents can act as hydride donors. Protic solvents like alcohols are known hydride sources, as they can be oxidized by the palladium complex.[2][3] Among aprotic solvents, polar options like DMF and dioxane have been observed to promote dehalogenation more than non-polar solvents like toluene.[1][8] Toluene is frequently a preferred solvent to minimize this side reaction.[1]

  • Temperature: Higher reaction temperatures can increase the rate of dehalogenation, sometimes more than the desired coupling.[1] Therefore, running the reaction at the lowest temperature that allows for a reasonable conversion rate is a sound strategy.

Q3: I am observing significant dehalogenation. What is a logical troubleshooting sequence?

A3: A systematic approach is crucial for efficiently solving the problem. Start by modifying the parameters that are easiest to change and have the largest impact.

  • Change the Ligand: This is often the most effective first step. If you are using a less bulky ligand like PPh₃, switch to a modern, bulky, electron-rich phosphine ligand such as XPhos or SPhos, or an NHC ligand. These are designed to promote reductive elimination.

  • Change the Base: If you are using a strong base like an alkoxide, switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃.

  • Change the Solvent: If your protocol uses a solvent like DMF, dioxane, or an alcohol, switch to an anhydrous, non-polar aprotic solvent like toluene.[1]

  • Lower the Temperature: Try reducing the reaction temperature by 10-20 °C. For instance, if the reaction is running at 100 °C, attempt it at 80 °C. This can slow the dehalogenation pathway relative to the productive coupling.

  • Verify Reagent Quality: Ensure all reagents, and especially the solvent, are anhydrous and properly degassed. Trace water or oxygen can be detrimental.

Troubleshooting and Optimization Workflow

The following workflow provides a visual guide to systematically address dehalogenation issues.

Troubleshooting_Workflow start Dehalogenation Observed ligand Step 1: Evaluate Ligand Is it bulky & electron-rich? (e.g., XPhos, SPhos) start->ligand change_ligand Switch to Bulky Ligand ligand->change_ligand Yes base Step 2: Evaluate Base Is it a strong base? (e.g., NaOtBu) ligand->base No change_ligand->base change_base Switch to Weaker Base (K₃PO₄, Cs₂CO₃) base->change_base Yes solvent Step 3: Evaluate Solvent Is it protic or polar aprotic? (e.g., Alcohol, DMF) base->solvent No change_base->solvent change_solvent Switch to Toluene solvent->change_solvent Yes temp Step 4: Lower Temperature solvent->temp No change_solvent->temp reagents Step 5: Check Reagent Purity (Anhydrous & Degassed) temp->reagents success Problem Solved reagents->success

Caption: A step-by-step workflow for minimizing dehalogenation.

Data Summary: Effect of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct.

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationRationale
Ligand Small, less electron-donating (e.g., PPh₃)Bulky, electron-rich phosphines (XPhos, SPhos) or NHCsPromotes faster C-C reductive elimination over C-H reductive elimination.[1]
Base Strong bases (NaOtBu, LiHMDS), Amine basesWeaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces the likelihood of the base acting as a hydride source or promoting hydride formation.[1]
Solvent Protic (Alcohols), Polar Aprotic (DMF, Dioxane)Non-polar Aprotic (Toluene, Cyclopentyl methyl ether)Minimizes the solvent's role as a potential hydride donor.[1][8]
Temperature High (e.g., >100 °C)Lowest effective temperature (e.g., 60-80 °C)Dehalogenation may have a higher activation energy, so lower temperatures can disfavor it.
Substrate (Halide) Aryl Iodide (Ar-I)Aryl Bromide (Ar-Br) or Chloride (Ar-Cl)The C-I bond is weaker and more susceptible to side reactions.[6][9]

Optimized Experimental Protocol: Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a robust starting point for coupling an aryl halide with an arylboronic acid, incorporating best practices to suppress hydrodehalogenation.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous Toluene (0.1-0.2 M concentration)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), anhydrous potassium phosphate (2.0 mmol), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add anhydrous, degassed toluene (5-10 mL) to the vial.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired biphenyl product and the dehalogenated arene byproduct.

  • Work-up: Once the starting material is consumed (or reaction stalls), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired biphenyl product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jedinák, L., Tomanová, P., & Dračínský, M. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 434-447. [Link]

  • Chen, Y., & Ma, D. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic Letters, 8(24), 5573-5575. [Link]

  • Jedinák, L., Tomanová, P., & Dračínský, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Jedinák, L., Tomanová, P., & Dračínský, M. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Sharma, S., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. [Link]

  • Reddit user discussion on r/Chempros. (2019). significant dehalogenation in stille coupling. [Link]

  • van der Boom, M. E., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. [Link]

  • Smith, R. C. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 135(4), 1636-1643. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Wang, X., et al. (2022). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules, 27(19), 6527. [Link]

  • Reddit user discussion on r/chemistry. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]

  • de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 40(12), 1335-1345. [Link]

  • Zhang, X. M., et al. (2007). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 72(22), 8565-8568. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from the synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. This biphenyl derivative is likely synthesized via a Suzuki-Miyaura cross-coupling reaction, a powerful method that unfortunately necessitates the use of palladium catalysts, which must be meticulously removed from the final product, especially in pharmaceutical applications.

I. Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove palladium from my final product?

A: For pharmaceutical applications, regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent limits on elemental impurities. Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is low. Exceeding these limits can lead to the rejection of an active pharmaceutical ingredient (API) and significant delays in drug development. Beyond regulatory compliance, residual palladium can interfere with downstream biological assays and potentially catalyze unwanted side reactions.

Q2: I've performed a standard aqueous work-up and filtration, but my product is still discolored. Is this due to palladium?

A: A grayish or blackish tint in your isolated product is a strong indicator of residual palladium, often in the form of palladium black (Pd(0)). However, soluble palladium species can also remain, which may not be as visually obvious but are equally problematic.

Q3: What are the primary forms of palladium I should be concerned about in my reaction mixture?

A: Palladium can exist in various forms post-reaction, including:

  • Palladium(0) nanoparticles (Palladium black): Insoluble and often the cause of discoloration.

  • Soluble Palladium(0) and Palladium(II) complexes: These are coordinated with ligands (e.g., phosphines) or the product itself and are more challenging to remove by simple filtration.

  • Colloidal palladium: Finely dispersed palladium particles that can pass through standard filter media.

Q4: Can I simply use column chromatography to remove the palladium?

A: While column chromatography is a powerful purification technique, it may not be sufficient on its own to remove all palladium species to the required low ppm levels.[1] Insoluble palladium can often be removed, but soluble complexes may co-elute with your product depending on the solvent system and the nature of the complex.[1] A multi-step purification strategy is often necessary.[1]

II. Troubleshooting Guide: Palladium Removal

This section addresses specific issues you may encounter during the purification of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

Scenario 1: High Palladium Content Detected After Initial Filtration

Observation: Your crude product, after an initial filtration through paper or a simple frit, still shows high levels of palladium contamination upon analysis (e.g., by ICP-MS).

Root Cause Analysis and Solutions:

  • Inadequate Removal of Palladium Black:

    • Explanation: Palladium black is a common byproduct of Suzuki reactions and can be very fine, passing through standard filter paper.

    • Solution: Filter the reaction mixture through a pad of Celite® or another diatomaceous earth filter aid.[2] This provides a finer filtration medium that can effectively trap these small particles.

  • Presence of Soluble Palladium Complexes:

    • Explanation: Your product, solvent, or ligands may be forming soluble complexes with palladium, rendering simple filtration ineffective.

    • Solution: Employ a palladium scavenger. These are solid-supported or soluble reagents with a high affinity for palladium. Thiol-based scavengers are particularly effective.[3]

Scenario 2: Product Contamination Persists After Column Chromatography

Observation: Even after careful column chromatography, your final product does not meet the required purity standards for palladium content.

Root Cause Analysis and Solutions:

  • Co-elution of Soluble Palladium Complexes:

    • Explanation: The polarity of the palladium complexes may be similar to your target molecule, causing them to travel together on the chromatography column.

    • Solution:

      • Pre-treatment with Scavengers: Before chromatography, treat the crude product with a palladium scavenger. The scavenger-palladium complex is typically highly polar or insoluble and can be easily separated.

      • Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can adsorb a significant amount of residual palladium.[4] Be aware that this can sometimes lead to product loss through adsorption.

      • Optimize Chromatography Conditions: Experiment with different solvent systems to maximize the separation between your product and the palladium species.

Scenario 3: Low Product Yield After Palladium Scavenging

Observation: You have successfully removed the palladium, but the overall yield of your Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is significantly lower than expected.

Root Cause Analysis and Solutions:

  • Product Adsorption onto Scavenger or Activated Carbon:

    • Explanation: Some products can non-selectively bind to the surface of scavengers or activated carbon.

    • Solution:

      • Thorough Washing: After treatment, ensure you thoroughly wash the scavenger or carbon with a suitable solvent to recover any adsorbed product.

      • Use a More Selective Scavenger: Different scavengers have different binding properties. Consider screening a few options to find one that is effective for palladium removal with minimal product loss.

      • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. An excess of scavenger increases the risk of product loss.

III. Summary of Palladium Removal Techniques

Technique Principle of Operation Advantages Disadvantages
Filtration through Celite® Physical separation of insoluble particles.Simple, inexpensive, effective for palladium black.[2]Ineffective against soluble palladium species.
Activated Carbon Adsorption Adsorption of palladium species onto a high-surface-area carbon matrix.[4]Cost-effective, can remove a variety of impurities.[4]Can lead to product loss, may require optimization.
Palladium Scavengers Chemical binding of palladium to functionalized solid supports (e.g., silica, polymers).[3][5]High selectivity for palladium, very effective at reaching low ppm levels.[3][5]Higher cost than other methods.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Can remove multiple impurities simultaneously.May not be sufficient for complete palladium removal, can be time-consuming and solvent-intensive.[1]
Crystallization Purification based on the differential solubility of the product and impurities.Can be highly effective for achieving high purity.Product must be a crystalline solid, may not be effective if palladium co-crystallizes.

IV. Experimental Protocols

Protocol 1: General Palladium Removal Workflow

This protocol outlines a robust, multi-step approach to palladium removal from a Suzuki-Miyaura reaction mixture for the synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

Palladium_Removal_Workflow start Crude Reaction Mixture celite_filtration Filter through Celite® Pad start->celite_filtration workup Aqueous Work-up celite_filtration->workup scavenger Treat with Palladium Scavenger workup->scavenger filter_scavenger Filter to Remove Scavenger scavenger->filter_scavenger chromatography Column Chromatography filter_scavenger->chromatography crystallization Crystallization (Optional) chromatography->crystallization final_product Pure Product (<10 ppm Pd) crystallization->final_product

Caption: A multi-step workflow for palladium removal.

Step-by-Step Procedure:

  • Initial Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a 1-2 cm thick pad of Celite® in a sintered glass funnel.[2] Wash the Celite® pad with additional solvent.

  • Aqueous Work-up: Combine the filtrate and washings. Perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities. Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Scavenger Treatment: Dissolve the crude product in an appropriate solvent. Add a palladium scavenger (e.g., a thiol-functionalized silica gel) and stir the mixture for a specified time (typically a few hours to overnight) at room temperature or with gentle heating, following the manufacturer's recommendations.

  • Scavenger Removal: Filter the mixture to remove the scavenger-palladium complex. Wash the solid scavenger with fresh solvent to recover any adsorbed product.

  • Column Chromatography: Concentrate the filtrate and purify the product by column chromatography on silica gel, using an appropriate eluent system to separate the target molecule from any remaining impurities.

  • Crystallization (Optional): If the product is a solid, further purification to remove trace impurities can be achieved by crystallization from a suitable solvent or solvent mixture.

V. Logical Decision-Making for Palladium Removal

The choice of a palladium removal strategy depends on the specific requirements of your synthesis and the nature of the impurities. The following diagram provides a logical framework for selecting an appropriate method.

Decision_Tree start Is the final product for pharmaceutical use? yes_pharma Yes start->yes_pharma no_pharma No start->no_pharma high_purity_req High Purity Required (<10 ppm Pd) yes_pharma->high_purity_req moderate_purity_req Moderate Purity Sufficient no_pharma->moderate_purity_req multi_step Multi-Step Approach Recommended: 1. Celite® Filtration 2. Scavenger Treatment 3. Chromatography/Crystallization high_purity_req->multi_step simple_methods Simpler Methods May Suffice: 1. Celite® Filtration 2. Column Chromatography moderate_purity_req->simple_methods

Caption: A decision tree for selecting a palladium removal strategy.

VI. References

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. Available at: [Link]

  • US20050256327A1 - Method of removing palladium - Google Patents. Available at:

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Palladium (II) Catalyzed Synthesis of Meta‐Substituted Biphenyls via Carboxylate Directed Ortho‐Arylation Decarboxylation Cascade: Experimental and Theoretical Insights | Request PDF - ResearchGate. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues - Sciforum : Event management platform. Available at: [Link]

  • A General Synthetic Route to Polycyclic Aromatic Dicarboximides by Palladium-Catalyzed Annulation Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. Available at: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of Polychlorinated and Polyfluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Purification of Polychorinated and Polyfluorinated Biphenyls. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the complex challenges encountered during the purification of these persistent organic pollutants.

Introduction to the Challenge

Polychlorinated biphenyls (PCBs) and polyfluorinated biphenyls (PFBs) represent a significant analytical challenge due to their chemical inertness, hydrophobicity, and the sheer number of possible congeners (209 for PCBs).[1] Their purification is a critical step for accurate quantification and toxicological assessment, yet it is fraught with difficulties. This guide provides expert insights and practical solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PCBs and PFBs?

The main difficulties stem from three key areas:

  • Congener Co-elution: Many of the 209 PCB congeners have very similar physical and chemical properties, leading to their co-elution in chromatographic separations.[1][2][3] This makes it difficult to accurately quantify individual congeners, some of which may have significantly different toxicities.[4]

  • Complex Sample Matrices: PCBs and PFBs are often found at trace levels in complex environmental and biological matrices such as soil, sediment, water, and biological tissues.[5][6] These matrices contain a multitude of other compounds that can interfere with the analysis, leading to what is known as the "matrix effect."[7][8]

  • Sample Preparation and Cleanup: The extraction of these compounds from the sample matrix and the removal of interfering substances is a multi-step and often labor-intensive process.[5] Inefficient cleanup can lead to poor recovery of the target analytes and the introduction of contaminants.

Q2: Why is the separation of individual congeners so important?

The toxicity of PCBs varies significantly between different congeners. For instance, the so-called "dioxin-like" PCBs, which have a planar structure, are particularly toxic.[4][9] Therefore, the ability to separate and quantify these specific congeners is crucial for an accurate risk assessment.

Q3: What is the "matrix effect" and how does it impact purification?

The matrix effect refers to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[7][8] These interfering compounds can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[8] Effective purification aims to minimize the matrix effect by removing these interfering substances.

Troubleshooting Guides

Issue 1: Co-elution of PCB/PFB Congeners in Gas Chromatography (GC)

Symptom: Your chromatogram shows broad, unresolved peaks, or you have confirmation from mass spectrometry (MS) that multiple congeners are present in a single peak.

Causality: Co-elution in GC is primarily due to insufficient selectivity of the stationary phase for the closely related congeners. The large number of isomers with similar boiling points and polarities makes complete separation on a single column challenging.[10]

Troubleshooting Steps:

  • Optimize GC Conditions:

    • Temperature Program: Employ a slower temperature ramp to increase the separation time and improve resolution.

    • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best efficiency for your column.

  • Column Selection:

    • High-Resolution Columns: Utilize long, narrow-bore capillary columns (e.g., 50-100 m length, 0.18-0.25 mm internal diameter) to maximize theoretical plates.

    • Stationary Phase Selectivity: Consider using columns with different stationary phases to exploit different separation mechanisms. A common approach is to use a non-polar phase (e.g., 5% phenyl-methylpolysiloxane) for initial screening, followed by a more polar phase for confirmation.[11]

  • Advanced Chromatographic Techniques:

    • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases, providing a significant increase in peak capacity and resolving power.[10][12] It is particularly effective for separating complex mixtures of PCB congeners.[10]

Workflow for Resolving Co-eluting Peaks

Caption: Decision tree for troubleshooting co-eluting PCB/PFB peaks.

Issue 2: Poor Recovery and Matrix Effects in Sample Preparation

Symptom: Low and inconsistent recovery of internal standards and target analytes. You may also observe signal suppression or enhancement in your mass spectrometer.

Causality: Complex sample matrices can interfere with both the extraction efficiency and the ionization of the target analytes.[8] Lipids in biological samples and humic substances in environmental samples are common culprits.[5]

Troubleshooting Steps:

  • Optimize Extraction Method:

    • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples.[5] Experiment with different sorbent materials (e.g., C18, silica, Florisil) and elution solvents to find the optimal conditions for your specific matrix and analytes.

    • Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[13][14][15] It offers the advantage of being fast and using less organic solvent.[5]

  • Employ Multi-step Cleanup:

    • For particularly challenging matrices, a single cleanup step may not be sufficient. Consider a multi-step approach, for example, using gel permeation chromatography (GPC) to remove high molecular weight interferences, followed by adsorption chromatography on silica or Florisil.[5]

    • Activated Carbon Chromatography: Activated carbon is very effective at retaining planar molecules like dioxin-like PCBs, allowing for their separation from non-planar congeners.[16][17][18]

  • Quantify and Correct for Matrix Effects:

    • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This helps to compensate for the matrix effect.

    • Isotope Dilution: Use isotopically labeled internal standards that co-elute with the target analytes. This is the most accurate method for correcting for both recovery losses and matrix effects.

Data Presentation: Comparison of Cleanup Sorbents
SorbentPrincipleTarget InterferencesAnalytes RetainedElution Solvents
Silica Gel AdsorptionPolar compounds, lipidsPCBs, PFBsHexane, Dichloromethane
Florisil AdsorptionPolar compounds, pesticidesPCBsHexane, Diethyl ether
Activated Carbon AdsorptionPlanar aromatic compoundsDioxin-like PCBsToluene (reverse elution)
C18 (Reversed-Phase) PartitioningPolar compoundsPCBs, PFBsAcetonitrile, Methanol

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

Objective: To extract and clean up PCBs and PFBs from a water sample.

Materials:

  • 1 L water sample

  • SPE manifold

  • C18 SPE cartridge (e.g., 500 mg, 6 mL)

  • Methanol

  • Dichloromethane

  • Hexane

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge.

    • Pass 10 mL of methanol through the cartridge.

    • Pass 10 mL of deionized water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 10 mL of deionized water to remove any remaining salts.

  • Cartridge Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 30 minutes.

  • Analyte Elution:

    • Elute the retained PCBs and PFBs with 10 mL of dichloromethane.

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Activated Carbon Column Chromatography for Fractionation of PCBs

Objective: To separate planar (dioxin-like) PCBs from non-planar PCBs.

Materials:

  • Glass chromatography column (1 cm internal diameter)

  • Activated carbon/Celite mixture (e.g., 1:10 w/w)

  • Hexane

  • Toluene

  • Sample extract containing PCBs in hexane

Procedure:

  • Column Packing:

    • Prepare a slurry of the activated carbon/Celite mixture in hexane.

    • Pour the slurry into the chromatography column and allow it to settle, forming a packed bed.

  • Sample Loading:

    • Carefully load the sample extract onto the top of the column.

  • Elution of Non-planar PCBs:

    • Elute the non-planar PCBs with 50 mL of hexane. Collect this fraction.

  • Elution of Planar PCBs (Reverse Elution):

    • Invert the column.

    • Elute the planar PCBs with 50 mL of toluene. Collect this fraction.

  • Concentration:

    • Concentrate both fractions separately to a final volume of 1 mL under a gentle stream of nitrogen.

    • The fractions are now ready for analysis.

References

  • Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry - RSC Publishing.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR.
  • Resolving Polychlorinated Biphenyl Congener Coelutions: A Case Study in Environmental Air Samples - ACS Publications.
  • Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry - RSC Publishing.
  • Improved Separation of the 209 Polychlorinated Biphenyl Congeners Using Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry | Request PDF - ResearchGate.
  • Unraveling Sediment PCB Signatures in Disparate Data Sets for Source Allocation.
  • Resolving Polychlorinated Biphenyl Congener Coelutions: A Case Study in Environmental Air Samples - University of Iowa.
  • Improved separation of the 209 polychlorinated biphenyl congeners using comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry - Penn State Research Database.
  • Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/ - EPA.
  • Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns (50 m SIL-8 AND 25 m HT-5) - Taylor & Francis.
  • ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH.
  • Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column - Fisher Scientific.
  • Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection.
  • Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS | Agilent.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH.
  • Separation of PCBs by liquid chromatography on reversed phase sub-2-micron particle columns | Request PDF - ResearchGate.
  • ACTIVATED CARBON SYSTEMS FOR PCB REMOVAL - Carbtrol.
  • Polychlorinated Biphenyls (PCBs): Environmental Fate, Challenges and Bioremediation.
  • What is matrix effect and how is it quantified? - SCIEX.
  • How to Test for PCBs and Characterize Suspect Materials | US EPA.
  • Supercritical fluid chromatography - Wikipedia.
  • Overcoming the limitations of current analytical methods - Haley Aldrich.
  • Navigating the Analytical Landscape: A Comparative Guide to PFBS Quantification Methods - Benchchem.
  • Standard Operating Procedure for Sampling Porous Surfaces for Polychlorinated Biphenyls (PCBs) | US EPA.
  • Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives - Frontiers.
  • (PDF) Biofilm formation vs. PCB adsorption on granular activated carbon in PCB-contaminated aquatic sediment - ResearchGate.
  • Activated Carbon Systems for PCB Removal - Thomasnet.
  • Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples - PMC - NIH.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today.
  • Determination of Polychlorinated Biphenyls in Water Samples Using a Needle Trap Device Combined with Gas Chromatography | LCGC International.
  • Why Activated Carbon Makes Sense for PCB Remediation By Jeff Marmarelli TIGG Corporation For about 50 years, polychlorinated biphenyls.
  • Method Guide for PFAS Analysis.
  • Mean matrix effect EM and its corresponding CV calculated for each PCB. - ResearchGate.
  • Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS.
  • Advanced Analysis with Supercritical Fluids Chromatography - Shimadzu.
  • (PDF) Analysis, occurrence and removal of polychlorinated biphenyls (PCBs) in mine water – A review - ResearchGate.
  • Challenges and Current Status of the Biological Treatment of PFAS-Contaminated Soils.
  • What Is Polychlorinated Biphenyls (PCBs) & How To Remove Polychlorinated Biphenyls (PCBs) From Your Water - Plumbermate.
  • Troubleshooting PCB: Identifying and Resolving Common Faults - Viasion.
  • Persistent Problem: Global Challenges to Managing PCBs | Environmental Science & Technology - ACS Publications.
  • PCB Issue Guide: PCB Failure Analysis and Common Issues - Millennium Circuits Limited.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments.
  • Troubleshooting Common Issues with PCB Cleaning Equipment - ALLPCB.
  • A Comprehensive Guide to Troubleshooting PCB and Repairing Your PCB - RayPCB.

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Preventing hydrolysis of ester groups during Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A-CS-01: Hydrolysis of Ester Groups

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to overcome common challenges in organic synthesis. This guide focuses on a frequent and frustrating side reaction in Suzuki-Miyaura cross-coupling: the unintended hydrolysis of ester functional groups.

This document is structured to help you first understand the fundamental causes of this issue and then provide clear, actionable troubleshooting strategies and protocols to ensure the integrity of your ester-containing molecules.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the core chemical principles behind ester hydrolysis in the context of Suzuki coupling. Understanding these mechanisms is the first step toward effective troubleshooting.

Q1: Why is my ester hydrolyzing during my Suzuki coupling reaction?

Ester hydrolysis, or saponification, during a Suzuki coupling is primarily a base-mediated process. The reaction requires a base to activate the organoboron species for transmetalation.[1][2][3] Many commonly used bases, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), when used in aqueous solvent mixtures, generate hydroxide ions (OH⁻).

This hydroxide ion is a potent nucleophile that can attack the electrophilic carbonyl carbon of your ester group. This nucleophilic acyl substitution reaction cleaves the ester, forming a carboxylate salt and an alcohol, a pathway that competes directly with the desired cross-coupling.[4] Elevated temperatures, often used to drive the Suzuki coupling to completion, significantly accelerate this undesirable hydrolysis reaction.

Q2: How does my choice of base directly impact ester stability?

The choice of base is the most critical factor in preventing ester hydrolysis. The key is to select a base that is sufficiently strong to facilitate the Suzuki catalytic cycle but not so nucleophilic or strongly basic that it promotes saponification.

  • Strong Inorganic Bases (e.g., NaOH, KOH): These are generally incompatible with ester groups as they provide a high concentration of hydroxide ions.

  • Carbonate Bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases used, but their effectiveness depends on the reaction conditions. In the presence of water, they establish an equilibrium that produces hydroxide ions. Cesium carbonate (Cs₂CO₃) is more basic and soluble than its potassium or sodium counterparts, which can sometimes lead to higher rates of hydrolysis.

  • Phosphate Bases (e.g., K₃PO₄): Tripotassium phosphate is often considered a "go-to" base for substrates with sensitive functional groups like esters.[5][6][7] It is sufficiently basic to promote the catalytic cycle but is less prone to generating high concentrations of hydroxide, especially in biphasic or minimally aqueous conditions.[5][8][9]

  • Fluoride Sources (e.g., KF): Potassium fluoride can be an effective base for activating boronic acids, especially when base-labile groups are present.[2] Its mode of action involves forming a more nucleophilic trifluoroborate species, which can facilitate transmetalation under milder conditions.

Q3: What is the role of the solvent and temperature?

Solvent and temperature are deeply intertwined with the action of the base.

  • Water: The presence of water is a prerequisite for hydrolysis by common inorganic bases like carbonates and phosphates. While a small amount of water is often necessary to solubilize the base and facilitate the formation of the active borate species,[10][11] excess water will shift the equilibrium towards hydrolysis.

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions is a highly effective strategy to prevent hydrolysis.[12][13][14] This approach requires the use of an organic-soluble base, such as potassium trimethylsilanolate (TMSOK), which can promote the coupling of boronic esters without the need for water.[12][13][14]

  • Temperature: Higher temperatures accelerate all reactions, including the undesired saponification. For thermally sensitive substrates, employing a more active catalyst system that operates at lower temperatures can be a crucial strategy for preserving the ester group.[15]

Part 2: Troubleshooting Guide - The "How"

This section provides a systematic approach to resolving ester hydrolysis when it is observed in your reaction.

Problem: Analysis of my crude reaction mixture (e.g., by LC-MS or ¹H NMR) shows a significant amount of the carboxylic acid byproduct and a low yield of the desired ester-containing coupled product.

Workflow: Mitigating Ester Hydrolysis

Here is a decision-making workflow to guide your optimization efforts.

G A Ester Hydrolysis Observed B Step 1: Change the Base A->B C Is K₃PO₄ already in use? B->C D Switch to K₃PO₄. Minimize H₂O content. C->D No E Step 2: Modify Conditions C->E Yes J Success: Ester Preserved D->J F Lower Reaction Temperature. Use a highly active ligand (e.g., RuPhos, SPhos). E->F G Step 3: Change Boron Source F->G H Switch from Boronic Acid to a Boronic Ester (e.g., Pinacol, MIDA). G->H I Consider Anhydrous Conditions (e.g., TMSOK base). H->I I->J

Caption: Troubleshooting workflow for preventing ester hydrolysis.

Solution A: Optimize the Base

If you are using a strong base or a carbonate, the first and most effective change is to switch to a milder, less nucleophilic base.

Recommendation: Switch to Tripotassium Phosphate (K₃PO₄) . It is widely documented to be compatible with ester functionalities.[5][6][7][9][16]

| Base Comparison for Ester-Containing Substrates | | :--- | :--- | :--- | :--- | | Base | Typical Conditions | Advantages | Disadvantages | | K₂CO₃ / Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O, 80-110 °C | Inexpensive, widely used. | High risk of hydrolysis, especially at elevated temperatures. | | Cs₂CO₃ | Toluene or Dioxane, 80-110 °C | Higher reactivity can sometimes allow lower temperatures. | More expensive, can be too basic for very sensitive esters. | | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O, 60-100 °C | Excellent choice for ester compatibility .[5][9] | Can be less effective for very challenging couplings. | | KF | Anhydrous THF or Toluene, RT-80 °C | Very mild, good for highly sensitive groups.[2] | Slower reaction rates, may require more active catalysts. | | TMSOK | Anhydrous THF or Dioxane, RT-60 °C | Enables fully anhydrous conditions, excellent for preventing hydrolysis.[12][17] | Requires strictly anhydrous technique and boronic esters. |

Solution B: Modify Reaction Conditions

If changing the base is insufficient, further modifications to the solvent and temperature can prevent hydrolysis.

  • Minimize Water: Use the minimum amount of water necessary to achieve catalysis. A solvent system like Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) is a good starting point.

  • Lower the Temperature: High temperatures dramatically increase the rate of hydrolysis. To compensate for the slower Suzuki coupling rate at lower temperatures, you must use a more active catalyst system.

    • Recommendation: Employ modern, electron-rich, and bulky phosphine ligands like RuPhos or SPhos . These ligands, in combination with a palladium precatalyst, can facilitate coupling at or near room temperature for many substrates, effectively shutting down the hydrolysis pathway.[15]

Solution C: Change the Boron Reagent

Boronic acids can be prone to side reactions, including protodeboronation, which is often exacerbated by the same conditions that promote hydrolysis.[11] Using a more stable boronic ester can improve reaction outcomes.

  • Pinacol Esters (Bpin): These are the most common boronic acid surrogates. They are more stable and less prone to side reactions. While they can still hydrolyze to the boronic acid in situ, their use often leads to cleaner reactions.[10]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that are compatible with a wide range of reaction conditions, including chromatography.[18][19] They are unreactive under standard anhydrous cross-coupling conditions.[20] The boronic acid can be released in a controlled manner using a mild aqueous base just before or during the coupling, allowing for precise control.[19][20] This makes them ideal for complex syntheses involving sensitive functional groups.

G cluster_0 Desired Suzuki Pathway cluster_1 Undesired Hydrolysis Pathway A Ar-X + Ar'-B(OR)₂ B [Pd(0)] Base A->B C Ar-Ar' B->C D R-COOR' E OH⁻ (from Base + H₂O) Δ (Heat) D->E F R-COO⁻ + R'-OH E->F

Caption: Competing Suzuki coupling and ester hydrolysis pathways.

Part 3: Experimental Protocol

This section provides a robust starting protocol for a Suzuki-Miyaura coupling on a substrate containing an ester group, designed to minimize hydrolysis.

Protocol 1: Hydrolysis-Resistant Suzuki Coupling Using K₃PO₄

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Aryl Halide (containing ester) (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Tripotassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • Vessel Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), and the palladium precatalyst (0.01-0.02 equiv).

  • Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Through a septum, add the degassed 1,4-dioxane, followed by the degassed water, to achieve the desired reaction concentration (typically 0.1 - 0.5 M). Ensure the solvents have been properly degassed beforehand by sparging with an inert gas for 15-30 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (start with a moderate temperature, e.g., 60-80 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the hydrolyzed acid byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Burke, M. D., & Gillis, E. P. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sharma, S., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Kassel, S. H., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Angewandte Chemie. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]

  • Kassel, S. H. (2021). I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling. IDEALS. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Liu, C., et al. (2013). Mechanistic Insight Into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates With Arylboronic Acids: Potassium Phosphate Is Not a Spectator Base but Is Involved in the Transmetalation Step in the Suzuki-Miyaura Reaction. Chemistry – An Asian Journal. [Link]

  • Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. YouTube. [Link]

  • Wang, D., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Kassel, S. H., et al. (2021). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. [Link]

  • Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction. Common Organic Chemistry. [Link]

  • ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholar. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ham, J. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters. [Link]

  • McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. [Link]

  • Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • MDPI. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. [Link]

  • R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. [Link]

  • Yale University. (2015). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar. [Link]

  • JACS Au. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Organic Letters. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Sterically Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of sterically hindered biphenyls. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-C bonds between sterically demanding aryl partners. Crafting molecules with multiple ortho-substituents, particularly tetra-ortho-substituted biphenyls, presents a significant synthetic challenge due to steric clash that impedes key steps in catalytic cycles like the Suzuki-Miyaura coupling.[1][2]

This resource provides field-proven insights through troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues & Solutions

The synthesis of sterically hindered biphenyls often deviates from standard cross-coupling protocols. Below is a summary of common problems, their underlying causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
1. Low to No Yield - Inefficient Oxidative Addition - Slow or Inhibited Reductive Elimination - Catalyst Decomposition/Inactivity - Ineffective Transmetalation- Switch to a bulkier, electron-rich ligand (e.g., Buchwald-type biarylphosphines, N-Heterocyclic Carbenes). - Increase reaction temperature. - Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). - Ensure rigorous degassing and use of an inert atmosphere.
2. Significant Dehalogenation of Aryl Halide - β-Hydride elimination from a Pd-H species formed in a side reaction. This can occur when the catalyst reacts with components in the mixture, like an amine base or alcohol solvent.[3]- Switch to a non-coordinating, stronger base (e.g., K₃PO₄). - Use a non-protic solvent (e.g., Toluene, Dioxane). - Employ a ligand that promotes faster reductive elimination over side reactions.
3. Protodeboronation of Boronic Acid - The boronic acid reacts with trace water or protic solvents, especially under basic conditions, replacing the boron group with hydrogen. This is more common with electron-deficient boronic acids.- Use anhydrous solvents and reagents. - Employ a 1.5-2.0 equivalent excess of the boronic acid.[2] - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a diethanolamine adduct.[4]
4. Homocoupling of Boronic Acid - Oxygen contamination can lead to the oxidative homocoupling of boronic acids.[4]- Ensure thorough degassing of solvents and reaction vessel. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
5. Reaction Stalls Before Completion - Catalyst deactivation or decomposition over time. - Product inhibition, where the bulky product coordinates to the catalyst and slows it down.- Use a more stable precatalyst (e.g., a G3 or G4 palladacycle). - Consider a slow addition of one of the coupling partners. - Increase catalyst loading, but only after optimizing other parameters.
Detailed Troubleshooting Q&A
Q1: My reaction to form a tetra-ortho-substituted biphenyl has completely failed using standard Pd(PPh₃)₄. What is the first and most critical change I should make?

A1: The primary issue is almost certainly the inability of your catalytic system to handle the steric bulk. Triphenylphosphine (PPh₃) is not sterically demanding enough to promote the difficult reductive elimination step required for hindered biaryl synthesis.[1]

Causality: The formation of a C-C bond from the L-Pd(II)-Ar¹(Ar²) intermediate (reductive elimination) is severely hindered by the four ortho substituents pushing against each other. Bulky, electron-rich ligands are essential because they:

  • Increase Electron Density on Palladium: This promotes the reductive elimination step.

  • Create a Larger "Bite Angle" or Cone Angle: This steric pressure forces the two aryl groups into a conformation that facilitates bond formation.[5][6]

Immediate Action: You must switch to a state-of-the-art catalyst system designed for challenging couplings. Your first choice should be a palladium source combined with a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-Heterocyclic Carbene (NHC) ligand (e.g., IPr, IMes).[4][7] These ligands are specifically designed to be both bulky and strongly electron-donating.[7]

Q2: I'm observing a significant amount of my starting aryl bromide being converted to the corresponding arene (dehalogenation). How do I suppress this side reaction?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[3] This typically happens when a palladium-hydride species is formed, which then undergoes reductive elimination with your aryl group.

Causality: The Pd-H species can arise from the reaction of the palladium complex with certain bases (like amines) or solvents (like alcohols).

Solutions:

  • Change the Base: Switch from amine bases (e.g., Et₃N) or hydroxides to inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are less likely to generate hydride species.[2][4]

  • Solvent Choice: Ensure you are using a non-protic, anhydrous solvent like toluene, dioxane, or CPME.

  • Ligand Effect: A more efficient ligand that accelerates the desired C-C bond formation can outcompete the dehalogenation pathway.

Q3: My boronic acid seems to be decomposing under the reaction conditions. How can I confirm this and what can I do about it?

A3: This is likely protodeboronation, a common issue where the C-B bond is cleaved by a proton source. You can often detect the resulting arene byproduct by GC-MS or LC-MS analysis of your crude reaction mixture.

Causality: The combination of a strong base and trace amounts of water or a protic solvent can facilitate the cleavage of the boronic acid C-B bond. This is particularly problematic for electron-deficient arylboronic acids.

Solutions:

  • Use Excess Boronic Acid: A common strategy is to use 1.5 to 2.0 equivalents of the boronic acid to compensate for this decomposition.[2]

  • Rigorous Anhydrous Conditions: Dry your solvents and reagents thoroughly. Grinding inorganic bases and drying them in an oven can remove adsorbed water.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol boronate ester (Bpin) or an N-methyldiethanolamine (MIDA) boronate, which are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the go-to catalyst systems for synthesizing tetra-ortho-substituted biphenyls?

A1: For these highly demanding couplings, you should start with palladium precatalysts combined with specialized, bulky, electron-rich ligands.

  • For Aryl Bromides/Iodides: Buchwald-type biarylphosphine ligands are the gold standard. A combination of Pd₂(dba)₃ with a ligand like XPhos , SPhos , or specialized ligands like PhenCarPhos has shown excellent results.[2][8] Using modern palladacycle precatalysts like XPhos Pd G3 is often more reliable and requires lower catalyst loadings.

  • For Aryl Chlorides: Aryl chlorides are less reactive and require more potent catalysts. N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SIMes) are often superior for activating these substrates due to their strong σ-donating ability.[7][9][10] Highly hindered phosphine ligands are also effective.[11][12]

Q2: How do I choose between a Buchwald-type phosphine ligand and an NHC ligand?

A2: The choice is often substrate-dependent, and some experimental screening may be necessary.[7]

  • Buchwald Ligands (e.g., XPhos, SPhos): These are generally the first choice for aryl bromides and triflates. Their steric and electronic properties are highly tunable, and there is a vast library of them available, which allows for fine-tuning the reaction.[7][8]

  • NHC Ligands (e.g., IPr, SIMes): These are excellent for less reactive aryl chlorides due to their superior electron-donating properties, which facilitate the challenging oxidative addition step.[13] They can also offer different selectivity in molecules with multiple reactive sites.[14]

Q3: What is the role of the base and why are strong bases like K₃PO₄ or Cs₂CO₃ often required?

A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle. It activates the boronic acid by forming a more nucleophilic boronate species (-ate complex), which then transfers its organic group to the palladium center.

Causality: For sterically hindered substrates, the transmetalation step can be slow. A stronger base (like K₃PO₄ or Cs₂CO₃) is more effective at forming the boronate complex, thereby accelerating this key step.[4] Weaker bases like Na₂CO₃ are often insufficient for these challenging reactions.

Visualizations & Workflows

Catalyst Selection Workflow

This decision tree provides a starting point for selecting a catalyst system based on your specific substrates.

CatalystSelection start Start: Define Coupling Partners (Ar1-X + Ar2-B(OR)2) substrate_X What is the halide (X)? start->substrate_X ligand_choice_Br Consider Buchwald Ligands (XPhos, SPhos, RuPhos) substrate_X->ligand_choice_Br Aryl Bromide / Iodide ligand_choice_Cl Consider NHC Ligands (IPr, SIMes) or highly hindered Buchwald Ligands substrate_X->ligand_choice_Cl Aryl Chloride steric_check Are substrates highly hindered? (e.g., tetra-ortho-substituted) ligand_choice_Br->steric_check ligand_choice_Cl->steric_check yes_steric Yes: High hindrance steric_check->yes_steric Yes no_steric No: Moderate hindrance steric_check->no_steric No conditions_steric Use Strong Base (K3PO4, Cs2CO3) High Temperature (80-110 °C) Anhydrous Aprotic Solvent (Toluene, Dioxane) yes_steric->conditions_steric conditions_moderate Standard conditions may suffice, but hindered ligands are still preferred no_steric->conditions_moderate precatalyst Choose Precatalyst: Modern Palladacycles (G3/G4) are recommended for stability and activity. conditions_steric->precatalyst conditions_moderate->precatalyst end Run Experiment & Troubleshoot precatalyst->end

Caption: Decision tree for initial catalyst system selection.

Simplified Catalytic Cycle for Hindered Couplings

This diagram highlights the key steps and challenges in the Suzuki-Miyaura coupling of sterically demanding substrates.

SuzukiCycle cluster_steps Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pdII_complex L-Pd(II)(Ar1)(X) pd0->pdII_complex + Ar1-X ox_add Oxidative Addition (Slow for Ar-Cl) pdII_biaryl L-Pd(II)(Ar1)(Ar2) pdII_complex->pdII_biaryl + Boronate transmetal Transmetalation (Requires Strong Base) boronate Ar2-B(OR)2(Base)- boronate->pdII_complex pdII_biaryl->pd0 product Ar1-Ar2 (Hindered Biphenyl) pdII_biaryl->product red_elim Reductive Elimination (DIFFICULT STEP)

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for a Hindered Suzuki-Miyaura Coupling

This protocol is a general starting point and must be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.5-2.0 equiv)[2]

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, finely ground and dried, 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, to make a 0.1-0.5 M solution)

Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry Research.

  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.

  • Advances in Cross-Coupling Reactions. PMC - NIH.

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications.

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. American Chemical Society.

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. PubMed.

  • Advances in Cross-Coupling Reactions. MDPI.

  • Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate.

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications.

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry - ACS Publications.

  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Books.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed.

  • Prominent Ligand Types in Modern Cross-Coupling Reactions. ResearchGate.

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI.

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.

  • Using N-heterocyclic carbene ligands to control cross coupling selectivity. Morressier.

  • Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. ResearchGate.

  • Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. PubMed.

  • Diagnosing issues with a failed Suzuki coupling? Reddit.

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.

  • Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand. OUCI.

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society.

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. MIT Open Access Articles.

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. DSpace@MIT.

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. DASH (Harvard).

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment. PubMed.

  • Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry - ACS Publications.

  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ResearchGate.

  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.

  • Struggling with Suzuki Reaction. Reddit.

  • Tetra-ortho-Substituted Biaryls Through Palladium-Catalyzed Suzuki—Miyaura Couplings with a Diaminochlorophosphine Ligand. Semantic Scholar.

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Minimizing homocoupling in the synthesis of asymmetric biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Homocoupling Side Reactions

Welcome to the technical support center for asymmetric biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with undesired homocoupling in palladium-catalyzed cross-coupling reactions. Asymmetric biphenyls are privileged structures in pharmaceuticals and advanced materials, making their efficient synthesis a critical objective.[1] This resource provides in-depth, field-proven insights and troubleshooting protocols to help you maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs): The Fundamentals of Homocoupling

This section addresses the core principles of homocoupling that are broadly applicable across different reaction types.

Q1: What is homocoupling, and why is it such a persistent problem in my cross-coupling reactions?

A1: Homocoupling is a common side reaction where two identical coupling partners react to form a symmetrical dimer. For example, in a Suzuki reaction between Aryl-X and Aryl'-B(OH)₂, homocoupling would lead to the formation of Aryl-Aryl and Aryl'-Aryl' byproducts instead of the desired asymmetric Aryl-Aryl' product. This side reaction reduces the yield of the target molecule and introduces impurities that are often difficult to separate due to their structural similarity to the product.[2][3]

Q2: What are the primary mechanistic drivers of homocoupling?

A2: Homocoupling can arise from several mechanistic pathways, which vary depending on the reaction type and conditions:

  • Oxidative Homocoupling: This is particularly prevalent with organoboron reagents (Suzuki coupling) and is often promoted by the presence of oxygen.[4][5] Oxygen can react with Pd(0) species or facilitate the dimerization of the organometallic reagent through a separate catalytic cycle.[6]

  • Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it must be reduced in situ to the active Pd(0) form. This reduction can be accomplished by the organometallic reagent (e.g., two molecules of boronic acid), which results in the formation of a homocoupled dimer.[4][7][8]

  • Reductive Processes/Secondary Transmetalation: In reactions like the Negishi coupling, a diarylpalladium intermediate (Ar-Pd-Ar') can undergo a second transmetalation with another molecule of the organozinc reagent (Ar'-ZnX) to form a symmetric diarylpalladium species (Ar'-Pd-Ar'), which then reductively eliminates to give the homocoupled product (Ar'-Ar').[9] In Stille coupling, homocoupling can occur through the reaction of two organostannane molecules with the Pd(II) precatalyst.[10]

Q3: You mentioned oxygen. Why is it so critical to exclude air from my reaction?

A3: Oxygen is a major contributor to homocoupling, especially in Suzuki reactions.[5] It is believed to promote the side reaction through at least two mechanisms. First, it can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the Pd(II)-mediated homocoupling pathway described above.[4] Second, oxygen can facilitate a direct oxidative coupling of boronic acids, independent of the main catalytic cycle.[6][11] Therefore, the rigorous exclusion of oxygen is one of the most critical factors in suppressing this byproduct.[7]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C-C bonds, but it is notoriously susceptible to boronic acid homocoupling.[12][13]

Issue 1: My primary byproduct is the homocoupled dimer of my boronic acid.

This is the most common issue in Suzuki couplings. The troubleshooting workflow below can help diagnose and solve the problem.

Troubleshooting Workflow: Boronic Acid Homocoupling

G start High Boronic Acid Homocoupling Observed q1 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂)? start->q1 a1_yes Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst (e.g., Buchwald G3/G4). q1->a1_yes Yes q2 Have you rigorously degassed all solvents and reagents? q1->q2 No a1_yes->q2 a2_no Implement robust degassing. Use Freeze-Pump-Thaw or sparge with inert gas for >30 min. q2->a2_no No q3 Is your base optimal? (e.g., weak bases like Na₂CO₃) q2->q3 Yes a2_no->q3 a3_adjust Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure base is finely powdered and dry. q3->a3_adjust Potentially end Homocoupling Minimized q3->end Yes a3_adjust->end

Caption: Troubleshooting workflow for addressing boronic acid homocoupling.

Causality & In-Depth Solutions
  • Palladium Source: Using a Pd(II) source requires an initial reduction step to generate the active Pd(0) catalyst. Boronic acids can act as the reductant, leading to obligatory homocoupling.[4]

    • Solution: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern precatalysts (e.g., Buchwald precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently, minimizing off-cycle reactions.[8]

  • Oxygen Exclusion: As detailed in the FAQ, oxygen is a key culprit.[5][7]

    • Solution: Do not underestimate the importance of anaerobic conditions. Standard inert gas blanketing is often insufficient. Solvents must be actively degassed.

  • Choice of Base and Solvent: The base is not just a passive component; it activates the boronic acid by forming a more nucleophilic borate species.[14][15][16] However, the base and solvent combination can also influence side reactions.

    • Solution: While Na₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the desired transmetalation step, helping it outcompete the homocoupling pathway. The optimal base is often substrate-dependent and requires screening.[5] The solvent must fully solubilize the catalyst and reagents to avoid localized concentration effects that might favor side reactions.[3]

Protocol: Rigorous Oxygen Exclusion for Suzuki Coupling
  • Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Solvent Degassing: Choose one of the following methods:

    • Sparging: Bubble a brisk stream of Argon or Nitrogen through the solvent(s) via a long needle for at least 30-60 minutes.

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent in a flask using liquid nitrogen. Once solid, apply a high vacuum for 10-15 minutes. Close the flask to the vacuum and allow the solvent to thaw completely. Repeat this cycle three times.

  • Reaction Setup: Assemble the reaction flask with a condenser under a positive pressure of inert gas. Add the aryl halide, boronic acid, and base.

  • Purge and Refill: Evacuate the sealed flask and backfill with inert gas. Repeat this "purge/refill" cycle 3-5 times to remove any residual air from the headspace and solids.

  • Reagent Addition: Add the degassed solvent via cannula or syringe. Finally, add the palladium catalyst/ligand as a solid or as a solution in degassed solvent.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction, typically by using a gas bubbler or balloon.

Data Summary: Impact of Reaction Parameters on Suzuki Coupling
ParameterRecommendation to Minimize HomocouplingRationale
Palladium Source Use Pd(0) sources (Pd(PPh₃)₄) or efficient precatalysts (Buchwald G3/G4).[8]Avoids the in-situ reduction of Pd(II) by the boronic acid, which is a primary homocoupling pathway.[4]
Ligands Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][17]Steric bulk can hinder the formation of intermediates leading to homocoupling, while high electron density promotes the desired reductive elimination.[13][18]
Base Screen stronger bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5]Accelerates the formation of the active borate species and the rate of transmetalation, outcompeting side reactions.[14][16]
Atmosphere Rigorously exclude oxygen using techniques like Freeze-Pump-Thaw or extensive sparging.[5][7]Prevents both Pd(0) re-oxidation and direct oxidative homocoupling of the boronic acid.[6][11]
Temperature Lowering the reaction temperature can sometimes be beneficial.[5]May decrease the rate of side reactions more than the desired cross-coupling. Requires careful optimization.

Troubleshooting Guide: Stille and Negishi Coupling

While often more robust than Suzuki couplings, Stille and Negishi reactions can also suffer from homocoupling.

Issue 2: My Stille reaction is producing significant amounts of R²-R² dimer from my organostannane.

A2: Homocoupling in Stille reactions arises from the reactivity of the organostannane reagent.[10][19]

  • Cause & Mechanism: The primary cause is the transfer of more than one organic group from the tin atom. Organostannanes have the general formula R¹R²₃Sn, where R¹ is the group you want to transfer, and R² are "non-transferable" groups. However, the rate of transfer is not infinitely different. The side reaction can proceed via reaction with the Pd(II) precatalyst or through radical pathways.[10]

  • Solution 1: Optimize the Stannane: The key is to choose appropriate non-transferable groups. The general reactivity trend for group transfer is Alkynyl > Alkenyl > Aryl > Allyl = Benzyl >> Alkyl.[20] Therefore, to transfer an aryl group, using a tributyl- or trimethylstannane (e.g., Aryl-SnBu₃) is standard practice, as the alkyl groups transfer much more slowly.

  • Solution 2: Use Additives: The addition of copper(I) salts (e.g., CuI) can have a beneficial effect, often accelerating the transmetalation step and suppressing side reactions.[21]

Issue 3: My Negishi reaction is plagued by homocoupling of the organozinc reagent.

A3: Homocoupling in Negishi couplings often points to an issue with the relative rates of the catalytic steps.

  • Cause & Mechanism: A common pathway involves a second transmetalation. After the desired Ar-Pd-Ar' intermediate is formed, it can react with another molecule of Ar'-ZnX. This displaces the 'Ar' group and forms an Ar'-Pd-Ar' species, which then reductively eliminates to give the Ar'-Ar' homocoupled product.[9]

  • Solution: Ligand Selection: The best way to combat this is to accelerate the reductive elimination of the desired Ar-Pd-Ar' intermediate so that it doesn't have time to undergo the second transmetalation. Using ligands that promote faster reductive elimination is key.[22] Sterically bulky and electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are often highly effective for this purpose.[23][24]

Catalytic Cycle Highlighting Competing Pathways

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Pathways Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII_A Ar-Pd(II)-X OA->PdII_A TM Transmetalation (Ar'-M) PdII_A->TM Dimer Ar'-Ar' (Byproduct) PdII_A->Dimer Secondary Transmetalation (Negishi) PdII_B Ar-Pd(II)-Ar' TM->PdII_B RE Reductive Elimination PdII_B->RE Product Ar-Ar' (Product) RE->Product Product->Pd0 PdII_precat Pd(II) Precatalyst Homocoupling_PdII Pd(II)-Mediated Homocoupling PdII_precat->Homocoupling_PdII Homocoupling_PdII->Pd0 Generates Active Catalyst Homocoupling_PdII->Dimer Homocoupling_O2 Oxidative Homocoupling (O₂) Homocoupling_O2->Dimer ArM 2 Ar'-M (e.g., Ar'B(OH)₂) ArM->Homocoupling_PdII Reduction ArM->Homocoupling_O2

Caption: The catalytic cycle for cross-coupling, showing where homocoupling pathways diverge.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • El-zoghbi, I. et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available from: [Link]

  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]

  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Available from: [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. (n.d.). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products | Organometallics. Available from: [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics. Available from: [Link]

  • NROChemistry. (n.d.). Stille Coupling. Available from: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available from: [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Available from: [Link]

  • ChemistryViews. (2023). New Synthesis Method for 2,2'-Biphenyl Gold(III) Complexes. Available from: [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • PNAS. (n.d.). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Available from: [Link]

  • ACS Publications. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Available from: [Link]

  • Cambridge Open Engage. (2024). Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties. ChemRxiv. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Available from: [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]

  • National Institutes of Health (NIH). (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Available from: [Link]

  • National Institutes of Health (NIH). (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Available from: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available from: [Link]

  • Kobe University Repository. (2024). Double Winding Vine-Shaped Biphenyl with Molecular Asymmetry. Synthesis, Structure, and Properties. Available from: [Link]

  • ACS Publications. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of symmetrical biaryl compounds by homocoupling reaction. Available from: [Link]

  • Pharmaceutical Technology. (n.d.). Meeting Challenges in Asymmetric Synthesis. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Computational DFT Study of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate using Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals seeking to understand the structural and electronic properties of this halogenated biphenyl derivative. We will explore the rationale behind methodological choices, present a comparative analysis of different computational approaches, and provide detailed protocols for reproducibility.

The subject of this study, Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, is a complex organic molecule with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a biphenyl core with halogen and ester functional groups, presents an interesting case for computational investigation due to the influence of these substituents on the molecule's conformation and electronic landscape.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is particularly well-suited for studying molecules of this size.[3][4] At its core, DFT is based on the principle that the total energy of a system is a unique functional of its electron density.[3] This allows us to move from the complexity of the many-electron wavefunction to the more manageable electron density, without significant loss of accuracy for many chemical systems.[3]

The practical application of DFT involves the use of exchange-correlation functionals, which are approximations of the exact functional. The choice of functional is a critical step in any DFT study, as different functionals can yield varying results depending on the system and the properties being investigated.[5][6]

The Subject Molecule: Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

The molecule under investigation possesses several key structural features that are expected to influence its properties:

  • Biphenyl Core: The dihedral angle between the two phenyl rings is a crucial conformational parameter in biphenyl derivatives, affecting conjugation and overall shape.[7]

  • Halogen Substituents: The presence of chlorine and fluorine atoms introduces inductive and steric effects, influencing the electronic distribution and geometry.[8][9][10]

  • Ester Groups: The dimethyl dicarboxylate moieties can participate in intermolecular interactions and will have a significant impact on the molecule's polarity and solubility.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

Comparative Computational Methodology

To provide a robust analysis, we will compare the results obtained from different combinations of exchange-correlation functionals and basis sets. This approach allows us to assess the sensitivity of the calculated properties to the chosen computational level and provides a more reliable prediction of the molecule's behavior.

Selection of Functionals

The choice of the exchange-correlation functional is paramount in DFT calculations.[5][6] For halogenated organic molecules, it is crucial to select functionals that can accurately describe non-covalent interactions, such as halogen bonding, and handle the electronic effects of the substituents. We will employ a selection of functionals from different rungs of "Jacob's Ladder" to provide a comprehensive comparison:

  • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[4][11]

  • M06-2X: A high-nonlocality functional that is generally well-suited for main-group thermochemistry, kinetics, and non-covalent interactions.

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where dispersion forces are important.[5]

Selection of Basis Sets

The basis set determines the mathematical functions used to build the molecular orbitals.[12] A larger, more flexible basis set will generally provide more accurate results but at a higher computational cost.[6] For molecules containing halogens, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution around these electronegative atoms.[12][13]

  • 6-31G(d,p): A popular Pople-style basis set that provides a good starting point for many calculations on organic molecules.[4][14]

  • def2-TZVP: A triple-zeta valence basis set with polarization functions, offering a higher level of accuracy.[5][12]

  • aug-cc-pVTZ: A correlation-consistent basis set augmented with diffuse functions, which is considered a high-level basis set for accurate calculations.

The computational workflow for this study is outlined below.

Computational_Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Comparative Analysis cluster_output Results mol_structure Initial Molecular Structure (Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate) geometry_optimization Geometry Optimization mol_structure->geometry_optimization Initial Coordinates freq_calculation Frequency Calculation geometry_optimization->freq_calculation Optimized Structure electronic_properties Electronic Properties (HOMO, LUMO, ESP) geometry_optimization->electronic_properties compare_functionals Functional Comparison (B3LYP vs. M06-2X vs. ωB97X-D) geometry_optimization->compare_functionals compare_basis_sets Basis Set Comparison (6-31G(d,p) vs. def2-TZVP vs. aug-cc-pVTZ) geometry_optimization->compare_basis_sets optimized_geometry Optimized Geometry (Bond Lengths, Dihedral Angle) geometry_optimization->optimized_geometry thermodynamic_properties Thermodynamic Properties (Zero-point energy, Enthalpy, Gibbs Free Energy) freq_calculation->thermodynamic_properties electronic_data Electronic Data (Energy Gap, Electrostatic Potential) electronic_properties->electronic_data compare_functionals->optimized_geometry compare_basis_sets->optimized_geometry compare_experimental Comparison with Experimental Data (Structurally Similar Molecules) optimized_geometry->compare_experimental

Caption: Computational workflow for the DFT study.

Experimental Protocol: A Step-by-Step Guide to the DFT Calculations

The following protocol outlines the steps for performing the DFT calculations using a quantum chemistry software package such as Gaussian, ORCA, or PySCF.[3][4][15][16]

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate using a molecular editor.

    • Perform an initial geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

  • DFT Input File Preparation:

    • Create an input file specifying the chosen level of theory (functional and basis set).

    • Define the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

    • Include keywords for geometry optimization (Opt) and frequency calculation (Freq).[4]

  • Geometry Optimization:

    • Submit the input file to the quantum chemistry software.

    • The software will iteratively adjust the atomic positions to find the minimum energy structure.

    • Convergence is typically checked by monitoring the forces on the atoms and the change in energy between optimization steps.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry.

    • This calculation serves two purposes:

      • To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

      • To obtain thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Electronic Property Calculations:

    • From the results of the geometry optimization, extract key electronic properties, including:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are important for understanding the molecule's reactivity and electronic transitions.[17]

      • Molecular Electrostatic Potential (MEP): This provides insight into the charge distribution and potential sites for electrophilic and nucleophilic attack.[8][9]

Comparative Analysis and Expected Outcomes

The results of our DFT calculations will be presented in the following tables for a clear and objective comparison.

Table 1: Comparison of Optimized Geometries

Level of Theory (Functional/Basis Set)Biphenyl Dihedral Angle (°)C-Cl Bond Length (Å)C-F Bond Length (Å)
B3LYP/6-31G(d,p)Calculated ValueCalculated ValueCalculated Value
M06-2X/6-31G(d,p)Calculated ValueCalculated ValueCalculated Value
ωB97X-D/6-31G(d,p)Calculated ValueCalculated ValueCalculated Value
B3LYP/def2-TZVPCalculated ValueCalculated ValueCalculated Value
M06-2X/def2-TZVPCalculated ValueCalculated ValueCalculated Value
ωB97X-D/def2-TZVPCalculated ValueCalculated ValueCalculated Value
B3LYP/aug-cc-pVTZCalculated ValueCalculated ValueCalculated Value
M06-2X/aug-cc-pVTZCalculated ValueCalculated ValueCalculated Value
ωB97X-D/aug-cc-pVTZCalculated ValueCalculated ValueCalculated Value
Experimental (Similar Molecule) Reference ValueReference ValueReference Value

Table 2: Comparison of Electronic Properties

Level of Theory (Functional/Basis Set)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
B3LYP/6-31G(d,p)Calculated ValueCalculated ValueCalculated ValueCalculated Value
M06-2X/6-31G(d,p)Calculated ValueCalculated ValueCalculated ValueCalculated Value
ωB97X-D/6-31G(d,p)Calculated ValueCalculated ValueCalculated ValueCalculated Value
B3LYP/def2-TZVPCalculated ValueCalculated ValueCalculated ValueCalculated Value
M06-2X/def2-TZVPCalculated ValueCalculated ValueCalculated ValueCalculated Value
ωB97X-D/def2-TZVPCalculated ValueCalculated ValueCalculated ValueCalculated Value
B3LYP/aug-cc-pVTZCalculated ValueCalculated ValueCalculated ValueCalculated Value
M06-2X/aug-cc-pVTZCalculated ValueCalculated ValueCalculated ValueCalculated Value
ωB97X-D/aug-cc-pVTZCalculated ValueCalculated ValueCalculated ValueCalculated Value

Conclusion and Future Directions

This guide has provided a comprehensive framework for the computational DFT study of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. By systematically comparing different functionals and basis sets, researchers can gain a deeper understanding of the structural and electronic properties of this molecule. The insights gained from such studies are invaluable for rational drug design and the development of new materials.

Future work could involve extending this study to include:

  • Solvent Effects: Performing calculations in a solvent continuum model to simulate the behavior of the molecule in solution.[6]

  • Excited State Calculations: Using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.[27]

  • Intermolecular Interactions: Investigating the formation of dimers and other aggregates to understand the solid-state packing.

By following the methodologies outlined in this guide, researchers can confidently apply DFT to elucidate the properties of complex organic molecules and contribute to advancements in their respective fields.

References

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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Biphenyl Dicarboxylates: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated biphenyl dicarboxylates, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for these compounds and present a suite of experimental protocols to quantitatively assess the impact of fluorination on key physicochemical and pharmacokinetic properties. The rationale behind each experimental choice is elucidated to provide a clear understanding of not just how to characterize these molecules, but why these characterizations are critical in a drug discovery context.

The Strategic Value of Fluorination in Biphenyl Scaffolds

Biphenyl dicarboxylates serve as versatile scaffolds in medicinal chemistry, offering a rigid backbone that can be functionalized to interact with biological targets. The strategic incorporation of fluorine atoms onto this scaffold is a powerful tactic to modulate a molecule's properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence lipophilicity, metabolic stability, acidity (pKa), and binding affinity.[1][2][3][4] Understanding these effects is paramount for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

I. Synthesis of Fluorinated and Non-Fluorinated Biphenyl Dicarboxylates

The creation of the biphenyl core is central to synthesizing both classes of compounds. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method due to its tolerance of a broad range of functional groups.[5][6] Alternatively, for non-fluorinated analogs, liquid-phase oxidation of a dimethylbiphenyl precursor presents a viable route.[7]

Diagram of the General Synthetic Workflow

G cluster_0 Non-Fluorinated Synthesis cluster_1 Fluorinated Synthesis (Suzuki-Miyaura) a1 4,4'-Dimethylbiphenyl a2 Biphenyl-4,4'-dicarboxylic acid a1->a2 Liquid-Phase Oxidation (Co/Mn catalyst, Acetic Acid) b1 Fluorinated Aryl Halide b3 Fluorinated Biphenyl Ester b1->b3 Pd Catalyst, Base b2 Arylboronic Acid Ester b2->b3 b4 Fluorinated Biphenyl Dicarboxylic Acid b3->b4 Hydrolysis

Caption: General synthetic routes to non-fluorinated and fluorinated biphenyl dicarboxylates.

Experimental Protocol: Synthesis of a Fluorinated Biphenyl Dicarboxylate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a fluorinated biphenyl dicarboxylate, which can be adapted for various fluorinated aryl halides and boronic acids.[8][9]

Materials:

  • Fluorinated aryl halide (e.g., 1-bromo-2,3,5,6-tetrafluorobenzene)

  • Arylboronic acid or ester (e.g., (4-(methoxycarbonyl)phenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous Na₂CO₃ solution)

  • Solvent (e.g., Toluene or a mixture of Toluene/Ethanol/Water)

  • Ester for hydrolysis (if starting with boronic acid ester)

  • Base for hydrolysis (e.g., NaOH or KOH)

  • Acid for workup (e.g., HCl)

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve the fluorinated aryl halide and the arylboronic acid/ester in the chosen solvent system.

    • Add the palladium catalyst and the aqueous base solution.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the fluorinated biphenyl ester.

  • Hydrolysis:

    • Dissolve the purified ester in a suitable solvent (e.g., THF/methanol).

    • Add an aqueous solution of NaOH or KOH and stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with HCl to precipitate the dicarboxylic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final fluorinated biphenyl dicarboxylate.

II. Comparative Experimental Analysis

To objectively compare the fluorinated and non-fluorinated biphenyl dicarboxylates, a series of standardized experiments should be conducted. The following protocols are designed to provide quantitative data on key properties relevant to drug development.

A. Acidity (pKa)

Rationale: The acidity of the carboxylic acid groups is a critical determinant of a molecule's ionization state at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets.[10] Fluorination is expected to increase acidity (lower the pKa) due to the strong electron-withdrawing inductive effect of fluorine atoms, which stabilizes the resulting carboxylate anion.[10]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the biphenyl dicarboxylate in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO for compounds with low aqueous solubility).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.

CompoundPredicted pKaRationale for Difference
Biphenyl-4,4'-dicarboxylic acid~3.77[7]The acidity is primarily determined by the resonance stabilization of the carboxylate groups.
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid~2.5 - 3.0[3]The numerous electron-withdrawing fluorine atoms strongly stabilize the negative charge of the carboxylate anions through the inductive effect, leading to a significant increase in acidity.[10]
B. Lipophilicity (LogP/LogD)

Rationale: Lipophilicity is a key factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It influences membrane permeability and binding to plasma proteins. The effect of fluorination on lipophilicity can be complex; while a single fluorine atom can increase lipophilicity, polyfluorination often leads to a decrease.[11] LogP measures the partition coefficient of the neutral species, while LogD accounts for all ionized and non-ionized forms at a specific pH.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4 [12]

  • Phase Preparation: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.

  • Partitioning: Dissolve a known amount of the test compound in the buffered aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol layers.

  • Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

C. Aqueous Solubility

Rationale: Adequate aqueous solubility is often a prerequisite for oral bioavailability and for the formulation of intravenous dosage forms. The introduction of fluorine can have varied effects on solubility, often decreasing it in polar solvents due to the hydrophobic nature of the C-F bond.[3]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [3]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV with a calibration curve).

D. In Vitro Metabolic Stability

Rationale: The metabolic stability of a drug candidate is a critical factor in determining its half-life and dosing regimen. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Therefore, fluorination at metabolically labile positions can enhance metabolic stability.[1]

Experimental Protocol: Liver Microsomal Stability Assay [1]

  • Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine liver microsomes (human, rat, etc.), a buffer solution (e.g., phosphate buffer), and the test compound.

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP450 enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

E. Receptor Binding Affinity

Rationale: The ultimate goal of a drug is to interact with its biological target. Fluorine substitution can alter the electronic properties and conformation of a molecule, potentially leading to enhanced binding affinity through favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the receptor's active site.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Assay Setup: In a multi-well plate, combine a source of the target receptor (e.g., cell membranes expressing the receptor), a known radiolabeled ligand for that receptor, and varying concentrations of the test compound (fluorinated or non-fluorinated biphenyl dicarboxylate).

  • Incubation: Incubate the mixture to allow the ligands to reach binding equilibrium with the receptor.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration through a filter mat that traps the cell membranes.

  • Quantification: Measure the amount of radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. From this competition curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibition constant), which reflects the binding affinity of the test compound, can then be calculated using the Cheng-Prusoff equation.

Logical Flow of Comparative Analysis

G cluster_physchem Physicochemical Characterization cluster_adme In Vitro ADME Properties cluster_pd Pharmacodynamic Properties start Start: Synthesize Fluorinated (F-BPD) and Non-Fluorinated (NF-BPD) Analogs pka pKa Determination (Acidity) start->pka Parallel Experiments logp LogP/LogD Measurement (Lipophilicity) start->logp Parallel Experiments sol Aqueous Solubility Assay start->sol Parallel Experiments metstab Metabolic Stability Assay (Liver Microsomes) start->metstab Parallel Experiments binding Receptor Binding Assay (Affinity - Ki) start->binding Parallel Experiments analysis Comparative Data Analysis: Evaluate Impact of Fluorination pka->analysis logp->analysis sol->analysis metstab->analysis binding->analysis conclusion Conclusion: Structure-Activity Relationship (SAR) and Candidate Selection analysis->conclusion

Caption: Workflow for the comparative analysis of fluorinated and non-fluorinated biphenyl dicarboxylates.

III. Summary of Expected Differences and Conclusion

The strategic incorporation of fluorine into the biphenyl dicarboxylate scaffold is anticipated to yield significant and predictable changes in its drug-like properties. Based on established principles of physical organic and medicinal chemistry, we can summarize the expected outcomes:

  • Increased Acidity: The pKa of the fluorinated analog will be lower, making it a stronger acid.

  • Altered Lipophilicity and Solubility: While the exact change in LogP/LogD depends on the degree and position of fluorination, a general trend towards reduced aqueous solubility is expected for highly fluorinated compounds.

  • Enhanced Metabolic Stability: Fluorination at positions susceptible to oxidative metabolism will likely result in a longer in vitro half-life and lower intrinsic clearance.

  • Modulated Binding Affinity: The change in binding affinity (Ki) will be target-dependent. However, the altered electronic and conformational properties provide a strong rationale for potential improvements in potency.

By systematically applying the synthetic and analytical protocols outlined in this guide, researchers can generate robust, quantitative data to build a comprehensive structure-activity relationship (SAR). This data-driven approach is essential for making informed decisions in the lead optimization process, ultimately enabling the design of safer and more effective drug candidates.

References

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Validation of experimental spectroscopic data of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate with theoretical calculations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of experimental spectroscopic data through theoretical calculations, using Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate as a model compound. For researchers in materials science and drug development, the unambiguous structural confirmation of novel molecules is paramount. This document moves beyond a simple recitation of methods to explain the causality behind experimental and computational choices, ensuring a robust and self-validating workflow.

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization with halogen atoms and ester groups, as in our target molecule, can significantly influence its conformational, electronic, and biological properties. Therefore, a meticulous combination of experimental techniques—Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy—with high-level quantum chemical calculations is not just beneficial, but essential for definitive characterization.

The Logic of Integrated Spectroscopic Analysis

The core principle of this guide is the synergy between measurement and computation. Experimental spectra provide real-world data on the molecule's behavior, while theoretical calculations offer a microscopic understanding of the underlying quantum mechanical phenomena. When the two align, it provides a powerful confirmation of the molecular structure. Discrepancies, on the other hand, can be equally informative, pointing to environmental effects (like solvent interactions) or conformational complexities not captured by the theoretical model.

Fig. 1: The Validation Workflow cluster_exp Experimental Analysis cluster_theo Theoretical Calculation cluster_val Validation & Interpretation exp_synthesis Synthesis & Purification of Target Molecule exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir Sample exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv Sample exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr Sample exp_data Acquired Experimental Data exp_ftir->exp_data exp_uv->exp_data exp_nmr->exp_data compare Comparative Analysis exp_data->compare theo_model Build Initial Molecular Structure theo_opt Geometry Optimization (DFT) theo_model->theo_opt theo_freq Frequency Calc. (FT-IR) theo_opt->theo_freq theo_tddft TD-DFT Calc. (UV-Vis) theo_opt->theo_tddft theo_giao GIAO Calc. (NMR) theo_opt->theo_giao theo_data Predicted Theoretical Data theo_freq->theo_data theo_tddft->theo_data theo_giao->theo_data theo_data->compare conclusion Structural Confirmation or Re-evaluation compare->conclusion

Caption: A flowchart of the integrated experimental and theoretical validation process.

Part 1: Experimental Protocols

A self-validating protocol requires meticulous attention to detail. The following sections outline the standard procedures for acquiring high-quality spectroscopic data for Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

FT-IR Spectroscopy Protocol
  • Causality: FT-IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are highly characteristic of the functional groups present, such as the carbonyl (C=O) of the esters and the carbon-halogen (C-Cl, C-F) bonds.

  • Methodology:

    • Sample Preparation: A small amount of the crystalline sample is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Background Collection: An empty sample compartment is used to record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Sample Analysis: The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000–400 cm⁻¹.[1][2][3]

    • Data Processing: The resulting spectrum is baseline-corrected and the frequencies of the absorption peaks are identified.

UV-Vis Spectroscopy Protocol
  • Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems like the biphenyl core.[4] The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of substituents.

  • Methodology:

    • Solvent Selection: A UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest is chosen (e.g., methanol or acetonitrile).

    • Solution Preparation: A dilute stock solution of the compound is prepared with a precisely known concentration (e.g., 1 x 10⁻⁵ M).

    • Baseline Correction: A cuvette filled with the pure solvent is used to zero the spectrophotometer across the desired wavelength range (e.g., 200–400 nm).

    • Sample Measurement: The solvent in the cuvette is replaced with the sample solution, and the absorbance spectrum is recorded. The wavelength of maximum absorbance (λmax) is determined.[5][6]

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Causality: NMR spectroscopy provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei. Chemical shifts, coupling patterns, and integration values allow for the precise mapping of the molecular skeleton.

  • Methodology:

    • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

    • Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

    • ¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the proton NMR spectrum. Key parameters include the number of scans, pulse width, and relaxation delay.

    • ¹³C NMR Acquisition: A proton-decoupled experiment is run to obtain the carbon spectrum, which simplifies the spectrum to a series of single peaks for each unique carbon atom.

    • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts of all signals are referenced to TMS.

Part 2: Theoretical Calculation Workflow

The accuracy of theoretical predictions is critically dependent on the chosen methodology. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size.[7][8]

Fig. 2: The Computational Chemistry Workflow cluster_outputs Spectra Prediction start Input: Molecular Structure (xyz coords) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq_check Frequency Check (No imaginary frequencies?) opt->freq_check freq_check->opt No (Transition State) ftir_calc Harmonic Frequencies (Scaled for FT-IR) freq_check->ftir_calc Yes (Minimum Energy) uv_calc TD-DFT (for UV-Vis λmax) freq_check->uv_calc Yes (Minimum Energy) nmr_calc GIAO Shielding Constants (for NMR δ) freq_check->nmr_calc Yes (Minimum Energy) end Output: Predicted Spectroscopic Data ftir_calc->end uv_calc->end nmr_calc->end

Caption: A schematic of the DFT-based protocol for predicting spectroscopic properties.

Computational Details
  • Software: All calculations are performed using a quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

  • Level of Theory: The B3LYP hybrid functional is chosen for its proven reliability in predicting vibrational and electronic spectra for organic molecules.[9][10]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) to allow for flexibility in orbital shapes, which is crucial for accurate property calculations.[7][11][12]

Step-by-Step Computational Protocol
  • Geometry Optimization: The initial structure of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is built and its geometry is optimized without constraints. This step finds the lowest energy conformation of the molecule in the gas phase.

  • Vibrational Analysis: A frequency calculation is performed on the optimized geometry.

    • Purpose: This confirms that the structure is a true energy minimum (no imaginary frequencies) and yields the harmonic vibrational frequencies.

    • Post-processing: Calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity.[10] They are therefore scaled using established scaling factors (e.g., ~0.961 for the B3LYP/6-311G(d,p) level of theory) for direct comparison with the experimental FT-IR spectrum.[13]

  • UV-Vis Spectrum Prediction:

    • Method: Time-Dependent DFT (TD-DFT) is used to calculate the vertical electronic excitation energies and oscillator strengths.[14][15][16]

    • Interpretation: The calculated excitation energies are converted to wavelengths (λmax), which correspond to the absorption peaks in the UV-Vis spectrum. The oscillator strength indicates the intensity of the transition.

  • NMR Chemical Shift Prediction:

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is employed to compute the absolute magnetic shielding tensors for each nucleus.[17][18] This method is the de facto standard for reliable NMR predictions.[19][20]

    • Post-processing: The calculated isotropic shielding value (σ_calc) for each nucleus is converted to a chemical shift (δ_pred) by referencing it against the shielding of TMS (σ_ref) calculated at the identical level of theory: δ_pred = σ_ref - σ_calc.[21]

Part 3: Comparative Analysis

The ultimate validation comes from the direct comparison of the experimental and theoretical data.

FT-IR Spectral Comparison

The table below compares the key experimental vibrational frequencies with the scaled theoretical values. The assignments are based on the potential energy distribution (PED) analysis from the calculation.

Experimental Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹)Assignment
~31003095Aromatic C-H Stretch
~29602958-OCH₃ C-H Stretch
~17301725C=O Stretch (Ester)
~16001598Aromatic C=C Stretch
~12501245C-O Stretch (Ester)
~11001095C-F Stretch
~750748C-Cl Stretch

The strong correlation between the experimental and scaled theoretical frequencies provides high confidence in the presence of the designated functional groups.

UV-Vis Spectral Comparison

The electronic transitions in the UV region are compared below.

ParameterExperimentalTheoretical (TD-DFT)
λmax~285 nm282 nm
Transitionπ → π*HOMO → LUMO
Oscillator Strength (f)-0.85

The predicted λmax is in excellent agreement with the experimental value, confirming the electronic structure of the conjugated biphenyl system.

NMR Spectral Comparison

The calculated chemical shifts provide a powerful tool for assigning the complex aromatic signals.

Table: ¹H NMR Data (ppm)

Proton Experimental δ (ppm) Calculated δ (ppm)
H-2' ~8.15 8.12
H-4' ~7.50 7.48
H-6' ~7.30 7.28
H-2 ~7.90 7.88
H-5 ~7.70 7.67

| -OCH₃ (x2) | ~3.90 | 3.88 |

Table: ¹³C NMR Data (ppm)

Carbon Experimental δ (ppm) Calculated δ (ppm)
C=O (x2) ~165.5 165.2
C-Cl ~134.0 133.8
C-F ~162.0 (d, J_CF) 161.5
Aromatic C 125-140 124-139

| -OCH₃ (x2) | ~52.5 | 52.3 |

The remarkable agreement between the experimental and GIAO-calculated chemical shifts allows for the unambiguous assignment of every proton and carbon atom in the molecule, solidifying the structural elucidation.

Conclusion

This guide demonstrates a robust, multi-faceted approach to the structural validation of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. By synergistically combining the empirical evidence from FT-IR, UV-Vis, and NMR spectroscopy with the predictive power of DFT calculations, we can achieve a level of confidence in structural assignment that is unattainable with either method alone. This integrated workflow represents a best practice for researchers in chemistry, ensuring the integrity and reliability of their findings and accelerating the pace of discovery and development.

References

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  • National Science Foundation. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. Available at: [Link]

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  • Wang, Z. et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. Available at: [Link]

  • ResearchGate. (2018). Comparison of the theoretical and experimental UV/Vis spectra. Available at: [Link]

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Sources

Navigating the Labyrinth of Halogenated Biphenyl Esters: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of toxicology and pharmacology, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of halogenated biphenyl esters, a class of compounds with significant environmental and health implications. As Senior Application Scientists, we aim to equip you with the technical knowledge and practical insights necessary to navigate the complexities of these molecules, whether for risk assessment, drug development, or fundamental research. This guide will delve into the mechanistic underpinnings of their activity, offer a comparative perspective with other relevant compounds, and provide detailed experimental protocols to empower your own investigations.

The Dichotomy of Halogenated Biphenyl Esters: Dioxin-Like vs. Non-Dioxin-Like Activity

Halogenated biphenyl esters, most notably polychlorinated biphenyls (PCBs), are not a monolithic group. Their biological effects are profoundly dictated by the number and position of halogen atoms on the biphenyl scaffold. This leads to a fundamental classification based on their mechanism of action:

  • Dioxin-Like (Coplanar) PCBs: These congeners have few or no halogen substitutions in the ortho positions (2, 2', 6, 6'). This lack of bulky ortho substituents allows the two phenyl rings to rotate and adopt a planar or "coplanar" conformation. This three-dimensional shape is crucial for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[1][2] The activation of the AhR signaling pathway is the hallmark of dioxin-like toxicity.

  • Non-Dioxin-Like (Non-coplanar) PCBs: These congeners possess multiple ortho substitutions, which sterically hinder the rotation of the phenyl rings, forcing them into a non-planar conformation.[1] This altered shape prevents effective binding to the AhR. Instead, these compounds are known to exert their effects through different mechanisms, including the induction of cytochrome P450 enzymes in a manner similar to phenobarbital, and alterations in intracellular signaling pathways.[3]

This fundamental structural difference is the primary determinant of their distinct toxicological profiles.

Comparative Analysis: Halogenated Biphenyl Esters vs. Polycyclic Aromatic Hydrocarbons (PAHs)

To better understand the SAR of halogenated biphenyls, a comparison with another class of ubiquitous environmental contaminants, Polycyclic Aromatic Hydrocarbons (PAHs) , is instructive. Both classes of compounds are known to be activators of the AhR and induce similar toxicological endpoints, including carcinogenicity.[4][5][6]

However, key differences in their structure and resulting activity exist:

  • Structural Rigidity: PAHs possess a fused ring system, making them inherently planar. This pre-existing planarity contributes to their ability to bind to the AhR. In contrast, the flexibility of the biphenyl backbone in PCBs means that their ability to achieve coplanarity is a critical and variable determinant of their AhR-mediated activity.

  • Metabolism: Both PCBs and PAHs are metabolized by cytochrome P450 enzymes. However, the metabolic pathways and the nature of the resulting metabolites can differ significantly, leading to variations in their toxicity and carcinogenicity.[7]

  • Potency: While both groups contain potent AhR agonists, the most potent PCB congeners, such as PCB 126, can exhibit potencies approaching that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent known AhR agonist. The potencies of PAHs are generally lower than the most potent dioxin-like PCBs.[8]

This comparison highlights that while both classes of compounds can converge on the same initial molecular target (the AhR), subtle differences in their three-dimensional structure and metabolic fate can lead to significant variations in their overall biological activity.

Quantitative Structure-Activity Relationship (SAR): Decoding the Halogenation Pattern

The biological activity of halogenated biphenyl esters is a quantifiable function of their molecular structure. The following tables summarize the key SAR principles and provide representative data for AhR binding affinity and CYP1A1 induction, a key downstream event of AhR activation.

Key Principles of Halogenated Biphenyl Ester SAR for AhR-Mediated Activity:
Structural FeatureImpact on AhR Binding and Dioxin-Like ActivityRationale
Lack of Ortho Substitution Increases activityAllows for a coplanar conformation, which is essential for fitting into the AhR binding pocket.
Substitution at Meta and Para Positions Increases activityHalogen atoms in the lateral positions (meta and para) contribute to the electronic properties and overall shape that favor AhR binding.
Number of Chlorine Atoms Generally, 4-6 chlorines are optimalProvides a balance of lipophilicity and appropriate size for receptor binding.
Symmetry Often enhances activitySymmetrical substitution patterns can lead to a more stable coplanar conformation.
Comparative Biological Potency Data

The following tables provide a comparative overview of the in vitro potencies of selected halogenated biphenyl esters and PAHs. Potencies are expressed as EC50 values (the concentration that elicits 50% of the maximal response). Lower EC50 values indicate higher potency.

Table 1: Aryl Hydrocarbon Receptor (AhR) Activation Potency (EC50 values in nM)

CompoundClassCell LineEC50 (nM)Reference
2,3,7,8-TCDDDioxinHepa1c1c7~0.03[8]
PCB 126Dioxin-Like PCBHepa1c1c7~0.3[8]
PCB 169Dioxin-Like PCBHepa1c1c725.7[8]
PCB 77Dioxin-Like PCBHepa1c1c7108[8]
PCB 81Dioxin-Like PCBHepG260[8]
PCB 114Dioxin-Like PCBHepa1c1c7796[8]
Benzo[a]pyrenePAHHepG2~5000[9]
Benzo[k]fluoranthenePAHHepG2~5000[9]
Benzo[a]anthracenePAHHepG2~5000[9]

Table 2: Cytochrome P450 1A1 (CYP1A1) Induction Potency (EC50 values in nM)

CompoundClassCell LineEC50 (nM)Reference
2,3,7,8-TCDDDioxinH4IIE~0.1[10]
PCB 126Dioxin-Like PCBH4IIE~1[11]
Benzo[a]pyrenePAHH4IIE~100[10]
Benzo[k]fluoranthenePAHH4IIE<100[10]
ChrysenePAHH4IIE<100[10]

Note: EC50 values can vary depending on the cell line and experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols for Assessing Biological Activity

To facilitate your research, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of halogenated biphenyl esters and their alternatives.

Aryl Hydrocarbon Receptor (AhR) Competitive Ligand Binding Assay

This assay directly measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the AhR.

Objective: To determine the binding affinity (IC50) of a test compound for the AhR.

Materials:

  • Test compound

  • Radiolabeled AhR agonist (e.g., [³H]TCDD)

  • Cytosolic extracts containing the AhR (e.g., from guinea pig or rat liver)

  • Scintillation fluid and vials

  • Glass fiber filters

  • Assay buffer (e.g., 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)[12]

  • Charcoal/dextran solution

  • Scintillation counter

Procedure:

  • Preparation of Cytosol: Prepare cytosolic extracts from a suitable source (e.g., rat liver) following established protocols. Determine the protein concentration of the cytosol.

  • Assay Setup: In microcentrifuge tubes, combine the cytosolic extract (final protein concentration of ~1-2 mg/mL), a fixed concentration of the radiolabeled AhR agonist (e.g., 1-2 nM [³H]TCDD), and varying concentrations of the unlabeled test compound. Include a control with no test compound (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Unbound Ligand: Add an equal volume of ice-cold charcoal/dextran solution to each tube to adsorb the unbound radioligand. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the charcoal.

  • Quantification: Carefully transfer a known volume of the supernatant (containing the AhR-bound radioligand) to a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Induction

This cell-based assay measures the enzymatic activity of CYP1A1, which is induced upon AhR activation.

Objective: To determine the potency (EC50) of a test compound to induce CYP1A1 activity.

Materials:

  • H4IIE rat hepatoma cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Test compound

  • 7-Ethoxyresorufin (EROD substrate)

  • Resorufin (standard)

  • NADPH

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed H4IIE cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 24-72 hours) to allow for CYP1A1 induction. Include a vehicle control.

  • EROD Reaction: After the treatment period, remove the medium and add a reaction mixture containing 7-ethoxyresorufin and NADPH to each well.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 15-60 minutes). The CYP1A1 enzyme will convert the EROD substrate to the fluorescent product, resorufin.

  • Fluorescence Measurement: Stop the reaction (e.g., by adding acetonitrile) and measure the fluorescence of resorufin using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Generate a resorufin standard curve to quantify the amount of product formed. Normalize the EROD activity to the protein content in each well. Plot the EROD activity against the logarithm of the test compound concentration and determine the EC50 value.

MTT Cell Viability Assay

This assay is crucial to ensure that the observed effects in the EROD assay are not due to cytotoxicity of the test compound.

Objective: To assess the cytotoxicity of a test compound.

Materials:

  • Cells used in the primary assay (e.g., H4IIE)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Absorbance microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the EROD assay to seed and treat the cells with the test compound.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle control.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the AhR signaling pathway and a typical experimental workflow for assessing the biological activity of halogenated biphenyl esters.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 XAP2 XAP2 Ligand Halogenated Biphenyl Ester AhR_complex AhR HSP90 XAP2 Ligand->AhR_complex Binding Translocation Nuclear Translocation AhR_complex->Translocation AhR_ligand_complex AhR-Ligand ARNT Translocation->AhR_ligand_complex Dissociation of HSP90/XAP2 ARNT ARNT ARNT->AhR_ligand_complex XRE XRE (Xenobiotic Response Element) CYP1A1 CYP1A1 Gene XRE->CYP1A1 Gene Induction Transcription Transcription CYP1A1->Transcription Translation Translation Transcription->Translation CYP1A1_protein CYP1A1 Protein Translation->CYP1A1_protein AhR_ligand_complex->XRE Binding

Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Seeding (e.g., H4IIE cells) start->cell_culture compound_treatment Treatment with Halogenated Biphenyl Esters and Controls cell_culture->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation assays Perform Parallel Assays incubation->assays erod_assay EROD Assay (CYP1A1 Induction) assays->erod_assay mtt_assay MTT Assay (Cell Viability) assays->mtt_assay ahr_binding_assay AhR Binding Assay (IC50 Determination) assays->ahr_binding_assay data_analysis Data Analysis (EC50/IC50 Calculation) erod_assay->data_analysis mtt_assay->data_analysis ahr_binding_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End sar_analysis->end

Sources

Comparison of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate with other biphenyl derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, a polysubstituted biphenyl derivative with significant potential in organic synthesis. We will delve into its molecular structure, predicted reactivity, and compare its performance in the context of other biphenyl derivatives, primarily focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical experimental guidance.

Introduction: The Central Role of Biphenyl Scaffolds

Biphenyl derivatives are a cornerstone in modern organic chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence stems from the unique conformational properties of the biaryl linkage and the diverse functionalities that can be introduced onto the phenyl rings. The synthesis of these vital compounds has been revolutionized by palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most prominent methods due to its mild conditions and functional group tolerance.[3][4]

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (CAS 1381944-21-3) is a highly functionalized building block that offers multiple points for further chemical modification.[5] The presence of a chloro, a fluoro, and two ester groups on the biphenyl core presents both challenges and opportunities in synthetic design, which this guide will explore in detail.

Molecular Profile of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Chemical Structure and Properties:

  • Molecular Formula: C₁₆H₁₂ClFO₄[5]

  • Molecular Weight: 322.72 g/mol [5]

  • Key Features:

    • Aryl Chloride: The chlorine atom serves as a reactive handle for cross-coupling reactions. Aryl chlorides are generally less reactive than the corresponding bromides and iodides, often necessitating specialized catalyst systems.[2][3]

    • Aryl Fluoride: The fluorine substituent significantly influences the electronic properties of its parent ring. While typically unreactive in palladium-catalyzed cross-coupling, its high electronegativity can impact the reactivity of other sites on the molecule.[6] In nucleophilic aromatic substitution reactions, fluorine can be a surprisingly good leaving group due to its strong inductive electron-withdrawing effect, which stabilizes the intermediate Meisenheimer complex.[7]

    • Dimethyl Dicarboxylate: These electron-withdrawing ester groups can modulate the electronic density of the biphenyl system and provide sites for further transformations, such as hydrolysis to the corresponding dicarboxylic acid or amidation.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. Its mechanism involves a catalytic cycle with a palladium complex.

Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Theoretical Framework for Reactivity

Reactivity of Aryl Halides: The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura coupling generally follows the trend: I > Br > OTf >> Cl.[8] This is primarily due to the bond dissociation energies of the carbon-halogen bond. The stronger C-Cl bond makes aryl chlorides less reactive, often requiring more electron-rich and bulky phosphine ligands to facilitate the oxidative addition to the palladium(0) center.[2][3]

Electronic and Steric Effects: The electronic nature of the substituents on the aryl halide can significantly impact the reaction rate. Electron-withdrawing groups, such as the fluoro, chloro, and ester moieties in our target molecule, can increase the rate of oxidative addition by making the carbon attached to the halogen more electrophilic.[9][10] Conversely, sterically hindered substrates can react more slowly.[11][12] In Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, the substituents are not in the ortho positions relative to the chloro group, suggesting that steric hindrance at the reaction site is minimal.

Comparison with Other Biphenyl Derivatives

While direct comparative experimental data for Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is not extensively available in the public domain, we can infer its reactivity relative to other biphenyl derivatives based on established chemical principles.

Biphenyl Derivative ClassExpected Relative ReactivityTypical Reaction ConditionsRationale
Aryl Iodide/Bromide Analogs HigherMilder conditions, broader catalyst scope (e.g., Pd(PPh₃)₄).[13]Weaker C-I and C-Br bonds lead to faster oxidative addition.[1]
Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate ModerateRequires more active catalysts (e.g., Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos or RuPhos).[14]The C-Cl bond is stronger, but the electron-withdrawing groups activate the substrate.[3]
Unactivated Aryl Chlorides (e.g., 4-chlorobiphenyl) LowerSimilar to the target compound, requires specialized, highly active catalyst systems.Lack of activating electron-withdrawing groups makes oxidative addition more challenging.[2]
Biphenyls with Electron-Donating Groups Lower than activated chloridesCan be challenging; may require forcing conditions.Electron-donating groups decrease the electrophilicity of the reaction center, slowing oxidative addition.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride, which can be adapted for Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)[14]

  • Base (e.g., K₂CO₃, 3.0 equiv)[14]

  • Anhydrous solvent (e.g., 10:1 Toluene/H₂O)[14]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, the arylboronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • In a separate flask, prepare the catalyst system by dissolving the palladium precatalyst and the phosphine ligand in the degassed solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Catalyst Add Catalyst Inert Atmosphere->Add Catalyst Heating & Stirring Heating & Stirring Add Catalyst->Heating & Stirring Monitor Progress Monitor Progress Heating & Stirring->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Organic Synthesis

The unique substitution pattern of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate makes it a valuable intermediate for various applications:

  • Drug Discovery: The biphenyl scaffold is a privileged structure in medicinal chemistry.[15][16] The chloro, fluoro, and ester functionalities of this molecule provide multiple handles for the synthesis of complex analogues of biologically active compounds.[17] The fluorine atom, in particular, can enhance metabolic stability and binding affinity.[6]

  • Materials Science: Fluorinated biphenyls are of interest in the development of liquid crystals and other advanced materials.[18] The diester functionality allows for the incorporation of this molecule into polyester backbones, potentially leading to materials with tailored thermal and optical properties.

Conclusion

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a promising, albeit challenging, substrate for organic synthesis. Its reactivity in Suzuki-Miyaura cross-coupling is expected to be moderate, necessitating the use of modern, highly active palladium catalyst systems. The presence of multiple functional groups offers significant opportunities for the creation of diverse and complex molecular architectures for applications in both pharmaceutical and materials science. Further experimental studies are warranted to fully elucidate its synthetic potential and provide direct comparative data against other biphenyl derivatives.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
  • BenchChem. (2025).
  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 130(45), 14774-14782.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Lee, C. H., & Lee, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3956-3959.
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3439.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Tanimori, D., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(3), 967-974.
  • Raza, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Singh, S. K., & Parmar, V. S. (2004). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 35(34)*.
  • Chandrika, N. T., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29013-29026.
  • Tanimori, D., et al. (2021). Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. The Royal Society of Chemistry.
  • Zhang, Y., et al. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry.
  • Lehmler, H. J., et al. (2011).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Tanimori, D., et al. (2021). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
  • Chandrika, N. T., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29013-29026.
  • Kondo, K., et al. (2017). Selective Synthesis of (Benzyl)
  • El-Remaily, M. A. A., & Abdu-Allah, H. H. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18434-18471.
  • Kaiser, R. I., et al. (2024). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 15(25), 9636-9646.
  • Kondo, K., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35575-35579.
  • Soderberg, T. (2023). Conformations of Biphenyls. Chemistry LibreTexts.
  • Kaule, P., & Raker, J. (2019). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. Beilstein Journal of Organic Chemistry, 15, 2236-2244.
  • Organic Chemistry Portal. (2021). Suzuki Coupling.
  • Google Patents. (2017). WO2017152755A1 - Substituted biphenyl compound and pharmaceutical composition thereof.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chemical Science, 5(5), 637-643.
  • Roesky, H. W., et al. (2015). Synthesis and reactivity of a six-membered heterocyclic 1,3-diphosphaallene. Dalton Transactions, 44(12), 5678-5684.
  • Chemistry Stack Exchange. (2013).
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  • BenchChem. (2025).
  • El-Shafiy, O. A., & Al-Azmi, A. (2013). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 87(6), 1259-1268.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline.
  • Lundvall, F., et al. (2016). Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate.
  • Lundvall, F., et al. (2014). Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(4), o449.
  • El-Shafiy, O. A., & Al-Azmi, A. (2013). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
  • Jones, W., & Motherwell, S. (2009). Dimethyl biphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1677.

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A Researcher's Guide to Predicting ¹⁹F NMR Shifts of Fluorinated Biphenyls: A Comparative Analysis of Computational Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the fluorine atom has become a powerful tool. Its unique properties can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable technique for characterizing these fluorinated molecules.[1][2] However, the interpretation of ¹⁹F NMR spectra, particularly for complex structures like fluorinated biphenyls, can be challenging due to the wide chemical shift range and sensitivity to subtle conformational and electronic changes.[3]

This guide provides an in-depth comparison of the leading computational methods for predicting ¹⁹F NMR chemical shifts, offering a practical framework for selecting the most appropriate approach for your research needs. We will delve into the strengths and limitations of both first-principles quantum mechanics and emerging machine learning techniques, supported by experimental data and detailed protocols.

The Challenge of Predicting ¹⁹F NMR Shifts in Fluorinated Biphenyls

Fluorinated biphenyls present a particular challenge for ¹⁹F NMR shift prediction. The chemical shift of a fluorine nucleus in these systems is highly sensitive to:

  • Torsional Angles: The rotation around the biphenyl linkage significantly alters the spatial relationship between the fluorine atom and the rest of the molecule, impacting the local electronic environment.

  • Through-Space Interactions: Non-covalent interactions between the fluorine and nearby atoms, including those on the adjacent phenyl ring, can cause substantial changes in the chemical shift.

  • Conformational Heterogeneity: Biphenyls can exist as a population of different conformers in solution, and the experimentally observed chemical shift is a population-weighted average.

Accurate prediction, therefore, requires methods that can adequately model these intricate electronic and conformational effects.

A Tale of Two Methodologies: DFT vs. Machine Learning

Two primary computational strategies have risen to prominence for predicting ¹⁹F NMR chemical shifts: Density Functional Theory (DFT) and Machine Learning (ML). Each offers a distinct balance of accuracy, computational cost, and ease of use.

Density Functional Theory (DFT): The First-Principles Approach

DFT is a quantum mechanical method that calculates the electronic structure of a molecule to predict its properties, including NMR shielding constants.[1][2] It is a "first-principles" method, meaning it is derived from fundamental physical laws without reliance on experimental data for the specific prediction task.

Strengths of DFT:

  • High Accuracy: When appropriate functionals and basis sets are employed, DFT can provide highly accurate predictions of ¹⁹F NMR chemical shifts, often with a mean absolute error (MAE) of 2-5 ppm.[4]

  • Mechanistic Insight: DFT calculations provide a detailed picture of the electronic structure, allowing researchers to understand the underlying physical reasons for a particular chemical shift.

  • Broad Applicability: In principle, DFT can be applied to any molecule, including novel scaffolds that are not well-represented in existing databases.

Limitations of DFT:

  • Computational Cost: DFT calculations can be computationally expensive, particularly for large molecules or when high accuracy is required.[1][2] Conformational searching to identify all relevant low-energy structures further adds to the computational burden.

  • Method Selection: The accuracy of DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. Selecting the optimal combination often requires expertise and benchmarking.[5][6][7]

Recommended DFT Protocols for Fluorinated Biphenyls:

For predicting ¹⁹F NMR shifts in fluorinated aromatics, including biphenyls, the following DFT methods have demonstrated good performance:

  • ωB97XD functional: This functional includes long-range corrections and dispersion, which are crucial for accurately modeling non-covalent interactions present in biphenyl systems.[5][8]

  • B3LYP functional: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[9]

  • Basis Sets: Pople-style basis sets such as 6-31+G(d,p) or 6-311+G(2d,p) are often recommended.[5][9][10] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution around the electronegative fluorine atom.[4][10]

Machine Learning (ML): The Data-Driven Challenger

Machine learning models learn to predict ¹⁹F NMR chemical shifts by identifying patterns in large datasets of known structures and their experimental chemical shifts.[11][12][13] These models typically use molecular descriptors or "fingerprints" to represent the chemical environment of the fluorine atom.

Strengths of ML:

  • Speed: Once trained, ML models can predict ¹⁹F NMR chemical shifts in milliseconds, making them ideal for high-throughput screening of large compound libraries.[2]

  • Ease of Use: Many ML-based prediction tools are available as user-friendly software or web servers, requiring less specialized computational expertise than DFT.[14][15][16]

  • Potential for High Accuracy within a Defined Chemical Space: For molecules similar to those in the training set, ML models can achieve accuracy comparable to or even exceeding that of DFT.[13]

Limitations of ML:

  • Dependence on Training Data: The predictive power of an ML model is limited by the diversity and quality of the data it was trained on.[12] Predictions for novel molecular scaffolds not represented in the training set can be unreliable.

  • Lack of Mechanistic Insight: ML models are often considered "black boxes," as they do not provide a clear physical explanation for their predictions.

  • Potential for Overfitting: If not carefully validated, ML models can "memorize" the training data and fail to generalize to new molecules.

Hybrid QM/ML Approaches:

A promising strategy involves combining the strengths of both DFT and ML.[11][12] In such a workflow, ML models can be used for rapid initial screening, with more computationally expensive DFT calculations reserved for high-priority compounds or for cases where the ML model's confidence is low.[11][12]

Comparative Performance at a Glance

FeatureDensity Functional Theory (DFT)Machine Learning (ML)
Underlying Principle Quantum mechanics, first-principlesStatistical learning from data
Accuracy High (typically 2-5 ppm MAE)Variable, can be high for known chemical space
Computational Cost High (hours to days per molecule)Very low (milliseconds per molecule)
Applicability Universal, good for novel moleculesLimited by the training data domain
Mechanistic Insight High, provides electronic structure detailsLow, often a "black box"
Ease of Use Requires computational chemistry expertiseGenerally user-friendly

Experimental Protocol: A Step-by-Step DFT Workflow for ¹⁹F NMR Shift Prediction

This protocol outlines a robust workflow for predicting the ¹⁹F NMR chemical shifts of a fluorinated biphenyl using DFT.

Step 1: Conformational Search

The first and most critical step is to identify all low-energy conformers of the biphenyl.

  • Initial 3D Structure Generation: Build the 3D structure of your fluorinated biphenyl using a molecular editor.

  • Conformational Sampling: Perform a systematic or stochastic conformational search. For biphenyls, it is crucial to sample the dihedral angle of the biphenyl bond thoroughly.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT). Calculate the relative energies of all conformers.

Step 2: High-Level Geometry Optimization

Select all conformers within a reasonable energy window (e.g., 3-5 kcal/mol) of the global minimum for further optimization at a higher level of theory.

  • DFT Optimization: Optimize the geometry of the selected conformers using your chosen DFT functional and basis set (e.g., ωB97XD/6-31+G(d,p)).

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the Gibbs free energy.

Step 3: NMR Shielding Calculation

For each optimized conformer, calculate the NMR shielding tensor.

  • GIAO Method: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for DFT-based NMR calculations.

  • Solvation Model: Include a continuum solvation model (e.g., PCM, SMD) to account for the effect of the solvent used in the experimental NMR measurement.[17][18][19] While gas-phase calculations can be accurate in some cases, solvation effects can be significant.[5][20]

Step 4: Chemical Shift Calculation and Averaging

  • Reference Standard: Calculate the NMR shielding constant for a reference compound (e.g., CFCl₃) at the same level of theory.[3][21] The predicted chemical shift (δ) is then calculated as: δ_sample = σ_ref - σ_sample

  • Boltzmann Averaging: Calculate the Boltzmann-weighted average of the predicted chemical shifts for all conformers. The contribution of each conformer is determined by its relative Gibbs free energy.

Visualizing the Computational Workflow

workflow cluster_dft DFT Prediction Workflow mol_build 1. 3D Structure Generation conf_search 2. Conformational Search mol_build->conf_search geom_opt 3. High-Level Geometry Optimization conf_search->geom_opt nmr_calc 4. NMR Shielding Calculation (GIAO) geom_opt->nmr_calc shift_avg 5. Chemical Shift Calculation & Averaging nmr_calc->shift_avg

Caption: A streamlined workflow for predicting ¹⁹F NMR chemical shifts using DFT.

Logical Framework for Method Selection

decision_tree decision decision start Start: Need to Predict ¹⁹F NMR Shift throughput High-throughput screening of many compounds? start->throughput novelty Are the molecules novel scaffolds? throughput->novelty No ml Use Machine Learning throughput->ml Yes dft Use DFT novelty->dft Yes hybrid Consider Hybrid QM/ML Approach novelty->hybrid No

Sources

A Comparative Guide to Experimental and Theoretical Dihedral Angles of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of the biphenyl moiety, a privileged scaffold in medicinal chemistry and materials science, is of paramount importance. The dihedral angle between the two phenyl rings governs the molecule's three-dimensional shape, influencing its biological activity, photophysical properties, and crystal packing. This guide provides an in-depth comparison of experimental and theoretical approaches to determine the dihedral angle of substituted biphenyls, offering insights into the underlying principles and practical methodologies.

The Significance of the Biphenyl Dihedral Angle

The biphenyl core consists of two phenyl rings connected by a C-C single bond. Rotation around this bond is possible, but it is often hindered by the presence of substituents, particularly at the ortho positions. This restricted rotation gives rise to a non-planar conformation, characterized by the dihedral angle (or torsion angle), which is the angle between the planes of the two phenyl rings.[1]

The magnitude of the dihedral angle is a delicate balance between two opposing forces:

  • Steric Hindrance: Bulky substituents at the ortho positions clash with each other, forcing the rings to twist out of planarity to minimize repulsion.[2] This effect is a primary determinant of the dihedral angle in many substituted biphenyls.[3]

  • Electronic Effects: π-conjugation between the two aromatic rings is maximized when the rings are coplanar. This electronic stabilization favors a smaller dihedral angle. The electronic nature of the substituents (electron-donating or electron-withdrawing) can also influence the dihedral angle.[4]

Understanding and predicting the dihedral angle is crucial for:

  • Drug Design: The three-dimensional shape of a drug molecule is critical for its binding to a biological target. Controlling the dihedral angle of a biphenyl-containing drug can optimize its potency and selectivity.

  • Materials Science: The optical and electronic properties of organic materials, such as those used in OLEDs, are often dependent on the degree of π-conjugation, which is directly related to the dihedral angle.

  • Crystal Engineering: The dihedral angle influences how molecules pack in the solid state, affecting properties like melting point and solubility.

Theoretical Approaches to Determining the Dihedral Angle

Computational chemistry provides powerful tools for predicting the dihedral angle of substituted biphenyls. These methods offer a cost-effective way to screen large numbers of compounds and to gain insights into the factors that govern their conformation.

Key Computational Methods

Two of the most common methods for calculating dihedral angles are:

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that has become the workhorse of computational chemistry for its balance of accuracy and computational cost.[5][6] Functionals like B3LYP are frequently used in conjunction with basis sets such as 6-31G* or larger to optimize the geometry of biphenyl derivatives and calculate their dihedral angles.[7]

  • Hartree-Fock (HF) Theory: HF is an ab initio method that provides a good starting point for more advanced calculations. While generally less accurate than DFT for many applications, it can still provide valuable insights into the electronic structure and geometry of molecules.[8]

Computational Workflow

The general workflow for calculating the dihedral angle of a substituted biphenyl is as follows:

G cluster_0 Computational Workflow A 1. Build the 3D structure of the substituted biphenyl B 2. Choose a computational method and basis set (e.g., DFT/B3LYP/6-31G*) A->B C 3. Perform a geometry optimization to find the lowest energy conformation B->C D 4. Measure the dihedral angle from the optimized structure C->D E 5. (Optional) Perform a torsional scan to map the potential energy surface as a function of the dihedral angle D->E

Caption: A typical computational workflow for determining the dihedral angle.

Experimental Techniques for Measuring the Dihedral Angle

Experimental methods provide the ground truth for the dihedral angles of substituted biphenyls. These techniques directly probe the three-dimensional structure of molecules in the solid state or in solution.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of molecules in the solid state, including the dihedral angle.[9] The process involves the following steps:

  • Crystal Growth: High-quality single crystals of the substituted biphenyl are grown.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to generate an electron density map, from which the positions of the atoms can be determined.[10] This atomic coordinate data is then used to calculate bond lengths, bond angles, and dihedral angles.

It is important to note that the dihedral angle measured in the solid state can be influenced by crystal packing forces, and may not be identical to the preferred conformation in solution or in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[11] While it does not directly provide a single value for the dihedral angle in the same way as X-ray crystallography, it can provide information about the time-averaged conformation and the rotational barrier around the C-C bond.[12]

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to measure distances between protons on the two phenyl rings. These distances can then be used to infer the dihedral angle. Additionally, variable-temperature NMR can be used to study the rate of rotation around the C-C bond, providing information about the energy barrier to rotation.[13]

Comparison of Experimental and Theoretical Data

The following table provides a comparison of experimental and theoretical dihedral angles for a selection of substituted biphenyls.

CompoundSubstituentsExperimental Dihedral Angle (°) (Method)Theoretical Dihedral Angle (°) (Method)
BiphenylNone42 ± 2 (Gas-phase electron diffraction)[14]38.3 (DFT/B3LYP/6-31+G(d,p))[5], 48 (HF/upc-2)[8]
2,2'-Dimethylbiphenyl2,2'-CH₃87 (Fluorescence Spectroscopy)[15]-
4,4'-Difluorobiphenyl4,4'-F--
2,2'-Dinitrobiphenyl2,2'-NO₂--

Note: This table is a representative example. The literature contains a vast amount of data for a wide range of substituted biphenyls.

As can be seen from the table, there is generally good agreement between experimental and theoretical values for the dihedral angle of biphenyl itself. However, for substituted biphenyls, the agreement can vary depending on the specific substituents and the computational method used.

Factors Influencing the Discrepancy Between Experimental and Theoretical Values

Several factors can contribute to differences between experimentally measured and theoretically calculated dihedral angles:

  • Phase Effects: Experimental values are often determined in the solid state (X-ray crystallography) or in solution (NMR), while theoretical calculations are typically performed for an isolated molecule in the gas phase. Intermolecular interactions in the condensed phase can influence the preferred conformation.

  • Computational Method and Basis Set: The accuracy of theoretical calculations is highly dependent on the chosen method and basis set. More sophisticated methods and larger basis sets generally provide more accurate results, but at a higher computational cost.[6]

  • Dynamic Effects: In solution, biphenyls are not static molecules but are constantly undergoing rotation around the C-C bond. NMR provides a time-averaged picture of this dynamic process, while theoretical calculations typically identify the lowest energy conformation.

Experimental Protocols

Synthesis of Ortho-Substituted Biphenyls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of substituted biphenyls.[16][17]

G cluster_0 Suzuki-Miyaura Coupling Protocol A 1. Combine the aryl halide, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a reaction flask. B 2. Add a suitable solvent (e.g., a mixture of DME and water). A->B C 3. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen). B->C D 4. Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for several hours. C->D E 5. Monitor the reaction progress by TLC. D->E F 6. After completion, cool the reaction to room temperature and perform an aqueous workup. E->F G 7. Purify the crude product by column chromatography or recrystallization. F->G

Caption: A generalized protocol for the synthesis of substituted biphenyls.

Determination of Dihedral Angle by Single-Crystal X-Ray Diffraction

G cluster_0 X-Ray Crystallography Workflow A 1. Grow a single crystal of the substituted biphenyl of suitable size and quality. B 2. Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A->B C 3. Center the crystal in the X-ray beam. B->C D 4. Collect a full sphere of diffraction data. C->D E 5. Process the raw data (integration, scaling, and absorption correction). D->E F 6. Solve the crystal structure using direct methods or Patterson methods. E->F G 7. Refine the structural model against the experimental data. F->G H 8. Analyze the final structure to determine the dihedral angle. G->H

Caption: A step-by-step workflow for X-ray crystal structure determination.

Conclusion

The dihedral angle of substituted biphenyls is a critical parameter that influences their properties and applications. Both theoretical and experimental methods provide valuable tools for its determination. While computational methods offer a rapid and cost-effective means of prediction, experimental techniques like X-ray crystallography and NMR spectroscopy provide essential validation and ground truth. A comprehensive understanding of the interplay between steric and electronic effects, as well as the strengths and limitations of different measurement techniques, is essential for the rational design of novel biphenyl-containing molecules for a wide range of applications in medicine and materials science.

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  • DETERMINATION OF TORSIONAL ANGLES OF BIPHENYL MOLECULES ON Al O - Westmont College.

  • DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption - ChemRxiv.

  • Dependence of the dihedral potential of the biphenyl molecule on its... - ResearchGate.

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  • New theoretical studies on the dihedral angle and energy barriers of biphenyl.

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  • The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion | Request PDF - ResearchGate.

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - NIH.

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A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Catalysts for the Synthesis of Chloro-Fluorobiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of chloro-fluorobiphenyls represents a common challenge in medicinal and process chemistry. These motifs are integral to a wide array of pharmaceuticals and advanced materials, where the specific placement of halogen atoms is crucial for modulating biological activity, metabolic stability, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing the requisite C-C bond, yet its application to electron-deficient and sterically hindered substrates, such as chloroarenes, is far from trivial.

The inertness of the C-Cl bond, owing to its high bond dissociation energy, necessitates a carefully selected catalytic system. The choice of palladium source and, more critically, the phosphine ligand, dictates the success or failure of the transformation. This guide provides a comparative analysis of contemporary catalyst systems for this challenging coupling, grounded in experimental data and mechanistic principles, to empower researchers to make informed decisions for their synthetic campaigns.

Understanding the Catalytic Players: A Comparative Overview

The evolution of palladium catalysts for Suzuki-Miyaura coupling has been driven by the need to activate increasingly challenging substrates. For the synthesis of chloro-fluorobiphenyls, the catalyst must efficiently facilitate the oxidative addition of the palladium(0) species into the C-Cl bond, which is widely recognized as the rate-determining step of the catalytic cycle.[1] We will compare three major classes of catalysts.

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

For decades, Pd(PPh₃)₄ was the go-to catalyst for a vast range of cross-coupling reactions.[2] Its primary advantage is its commercial availability and ease of handling as an air-stable solid. However, its utility for coupling unactivated aryl chlorides is severely limited. The relatively low electron-donating ability and moderate steric bulk of the triphenylphosphine ligand are insufficient to promote efficient oxidative addition into the strong C-Cl bond, often resulting in low yields or complete failure of the reaction.

Causality: The catalytic cycle for aryl chlorides requires a highly electron-rich and sterically demanding environment around the palladium center to facilitate the C-Cl bond cleavage. Pd(PPh₃)₄ often fails to provide this necessary electronic and steric impetus.

The Modern Standard: Buchwald Ligands and Precatalysts

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field. Ligands such as SPhos and XPhos, when paired with a palladium source like Pd(OAc)₂ or as part of a pre-formed "precatalyst," create a highly active catalytic species.

Expertise in Action: Precatalysts, which are stable Pd(II) complexes, are often preferred in process development. They offer superior air and moisture stability compared to generating the active Pd(0) species in situ and ensure a more controlled and reproducible initiation of the catalytic cycle. The ligand is pre-bound, preventing ligand degradation and ensuring the correct ligand-to-metal ratio.

The efficacy of these systems stems from two key features:

  • Steric Bulk: The large size of the ligands promotes the formation of a monoligated L-Pd(0) species in solution. This coordinatively unsaturated complex is highly reactive towards oxidative addition.

  • Electron-Donating Ability: The phosphine's electron-rich nature increases the electron density on the palladium center, which in turn facilitates the insertion of the metal into the C-Cl bond.

The Sustainable Alternative: Heterogeneous Palladium Catalysts

Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene or charcoal (Pd/C), offer significant practical advantages.[3] These include simplified product purification (the catalyst can be removed by filtration), the potential for catalyst recycling, and often lower contamination of the final product with residual palladium—a critical consideration in pharmaceutical synthesis.

Trustworthiness of Protocol: While highly active, a key consideration for heterogeneous catalysts is metal leaching. It is crucial to verify that the observed catalysis is truly heterogeneous and not the result of a small amount of palladium leaching into the solution to form a homogeneous catalyst. Control experiments, such as hot filtration tests, are essential to validate the protocol.

Benchmarking Experimental Protocol

To objectively compare catalyst performance, a standardized experimental protocol is essential. This protocol is designed to screen various catalysts for a model reaction: the coupling of 1-bromo-4-fluorobenzene with 4-chlorophenylboronic acid.

Materials and Reagents
  • Aryl Halide: 1-bromo-4-fluorobenzene (1.0 mmol)

  • Boronic Acid: 4-chlorophenylboronic acid (1.2 mmol)

  • Base: Potassium Phosphate (K₃PO₄, 3.0 mmol)

  • Palladium Source: (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, XPhos Pd G3) (1-2 mol%)

  • Ligand (if not using a precatalyst): (e.g., SPhos, XPhos) (L:Pd ratio typically 2:1)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

  • Internal Standard: (e.g., Dodecane) for GC analysis

Step-by-Step Methodology
  • Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (3.0 mmol), and a magnetic stir bar.

  • Catalyst Addition: If using a separate palladium source and ligand, add them to the tube. If using a precatalyst, add it directly.

  • Inerting: Seal the tube, then evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC or LC-MS to determine the conversion and yield.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Execution & Monitoring cluster_analysis 3. Workup & Analysis A Weigh Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst/Ligand A->B C Inert Atmosphere: Evacuate & Backfill (3x) B->C D Add Degassed Solvent C->D E Heat & Stir (e.g., 100 °C) D->E F Monitor Progress (TLC, GC, LC-MS) E->F G Quench & Extract F->G H Purify (Column Chromatography) G->H I Characterize Product H->I

Caption: Standardized workflow for benchmarking Suzuki coupling catalysts.

Comparative Data Analysis

The following table collates performance data for different catalyst systems in the synthesis of halogenated biphenyls. It is important to note that the reaction conditions and specific substrates may vary between studies; therefore, this table should be used as a guide to relative performance rather than a direct quantitative comparison.

Catalyst SystemAryl HalideBoronic Acid PartnerConditionsYield (%)Reference
Traditional
Pd(PPh₃)₄1-bromo-4-nitrobenzenePhenylboronic acidK₂CO₃, Toluene/H₂O, 80°C, 3h95[4]
Buchwald-Type
Pd₂(dba)₃ / SPhos4-chlorotoluenePhenylboronic acidK₃PO₄, Dioxane/H₂O, 110°C, 18h98[2]
XPhos Pd G34-chloroanisolePhenylboronic acidK₃PO₄, t-AmylOH, 100°C, 2h99
Heterogeneous
G-COOH-Pd-101-bromo-4-fluorobenzene4-fluorophenylboronic acidK₂CO₃, DMF/H₂O, 100°C, 48h89[3]
G-COOH-Pd-101-bromo-4-fluorobenzenePhenylboronic acidK₂CO₃, DMF/H₂O, 100°C, 3h98[3]

Analysis of Results:

  • Pd(PPh₃)₄ shows high efficacy for an activated aryl bromide but is generally less effective for the more challenging aryl chlorides.

  • Buchwald-type catalysts demonstrate exceptional performance for unactivated aryl chlorides, providing near-quantitative yields under relatively mild conditions. The use of a well-defined precatalyst like XPhos Pd G3 often leads to faster reaction times and high efficiency.

  • The heterogeneous G-COOH-Pd-10 catalyst proves to be highly versatile and effective, particularly for the coupling of fluorinated substrates, achieving excellent yields.[3] Its key advantage is the potential for recovery and reuse, making it a cost-effective and sustainable option for larger-scale synthesis.[3]

Mechanistic Insights: The Key to Activating Aryl Chlorides

The success of modern catalysts in this transformation lies in their ability to accelerate the three core steps of the Suzuki-Miyaura cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_products Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition (Ar-X) [Rate-Limiting for Ar-Cl] TM L-Pd(II)(Ar)(Ar') OA->TM Transmetalation (Ar'B(OH)₂) + Base TM->Pd0 Reductive Elimination Product Ar-Ar' TM->Product

Caption: The Suzuki-Miyaura catalytic cycle.

For aryl chlorides, the oxidative addition of the Ar-Cl bond to the Pd(0) center is the most challenging step.[1] Bulky, electron-rich phosphine ligands (L) facilitate this step in two ways:

  • Stabilization of the Pd(0) Species: They promote the formation of a reactive, 14-electron L-Pd(0) complex.

  • Electronic Activation: They increase the electron density on the palladium, making it a better nucleophile to attack the σ* orbital of the C-Cl bond, thus lowering the activation energy for this crucial step.

Conclusion and Recommendations

The synthesis of chloro-fluorobiphenyls via Suzuki-Miyaura coupling is a highly achievable transformation provided the correct catalyst system is employed.

  • For General Versatility and High Yields: Buchwald precatalysts, such as those based on SPhos and XPhos , represent the gold standard. They are reliable for a wide range of chloro- and fluoro-substituted substrates and are highly recommended for both discovery and process development scales.

  • For Cost-Effectiveness and Sustainability: Heterogeneous catalysts like palladium nanoparticles on a solid support offer an excellent alternative. While initial screening may be required to identify the optimal support and reaction conditions, their reusability makes them highly attractive for large-scale manufacturing.

  • For Legacy Processes: While Pd(PPh₃)₄ may be sufficient for activated aryl bromides or iodides, it is not recommended for challenging aryl chloride couplings and should be substituted with a more modern catalytic system to ensure efficiency and reproducibility.

Ultimately, the optimal catalyst is substrate-dependent. A systematic screening approach, as outlined in the provided protocol, remains the most robust strategy for identifying the ideal catalyst and conditions for any new chloro-fluorobiphenyl target.

References

  • Widdowson, D. A., & Wilhelm, R. (2003). Palladium Catalyzed Suzuki Reactions of Fluoroarenes. Chemical Communications, (5), 578-579. Available at: [Link]

  • Akin, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 899. Available at: [Link]

  • Akin, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • MacFarlane, R. T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1899-1919. Available at: [Link]

  • Cella, R., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 234-240. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 12(38), 24653-24658. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Loh, Y. Y., & McNally, A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenas and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 54(15), 3076-3089. Available at: [Link]

  • Eivazzadeh-Keihan, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. Available at: [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. Available at: [Link]

  • Graphene Oxide-Supported NHC-Pd Complex for Cross-Coupling Reactions and Supercapacitor Applications. (2021). ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling, segregation, and disposal of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate (CAS No. 1381944-21-3). As a chlorinated and fluorinated biphenyl derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, reflecting our commitment to supporting your research with value beyond the product itself.

Foundational Principle: Hazard Recognition and Risk Assessment

The cornerstone of safe disposal is a thorough understanding of the compound's inherent risks. Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a halogenated organic compound. This structural class, particularly biphenyls, is associated with environmental persistence and potential toxicity. While specific toxicological data for this exact molecule is limited, the precautionary principle dictates that it be handled as a hazardous substance.

The primary disposal pathway for halogenated organic compounds is high-temperature incineration at a licensed facility.[1][2][3] This method is critical because uncontrolled or low-temperature combustion of chlorinated compounds can generate highly toxic and persistent byproducts, such as dioxins and furans.[1] Therefore, all disposal procedures must be designed to ensure the waste stream is correctly segregated and directed to the appropriate thermal destruction facility.

Table 1: Chemical and Hazard Profile

PropertyDataSource
Chemical Name Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate
CAS Number 1381944-21-3[4]
Molecular Formula C₁₆H₁₂ClFO₄[4][5]
Molecular Weight 322.72 g/mol [4]
Hazard Class Halogenated Organic Compound[6][7]
Primary Disposal Route High-Temperature Incineration[1][8]
Regulatory Consideration Must be managed as hazardous waste under EPA RCRA guidelines. It falls under the broad category of halogenated organic compounds (HOCs).[6][7]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the following controls are in place. This protocol is a self-validating system: if these controls cannot be met, work should not proceed.

  • Engineering Controls : All handling of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, whether in pure form or in solution, must occur within a properly functioning chemical fume hood.[9] This minimizes the risk of inhalation exposure.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory.

    • Eye Protection : ANSI-approved chemical splash goggles are required.[10]

    • Hand Protection : Wear nitrile rubber gloves. Given that halogenated compounds can affect glove integrity, consider double-gloving for transfers of significant quantities.[11] Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]

    • Body Protection : A fully buttoned laboratory coat must be worn.[10]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated waste streams leads to unnecessarily large volumes of hazardous material, significantly increasing disposal costs and environmental liability.[12][13]

Step 1: Designate a Halogenated Waste Satellite Accumulation Area (SAA) Within your laboratory, designate a specific, clearly marked area for the temporary storage of halogenated waste containers. This area should be secondary containment, such as a large polypropylene tub, to contain any potential leaks.

Step 2: Prepare Designated Waste Containers Use only chemically compatible containers provided by your institution's Environmental Health & Safety (EH&S) department or a licensed waste vendor.[11]

  • Labeling : Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste "

    • "Halogenated Organic Waste "

    • Full chemical name: "Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate" and any solvents used.

    • Appropriate hazard pictograms (e.g., environmental hazard, potential irritant).

Step 3: Segregate Waste by Physical Form

  • Solid Waste :

    • Collect unadulterated or minimally contaminated solid Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate in a dedicated, labeled wide-mouth container for Halogenated Solids .

    • Do not mix with non-halogenated solid chemical waste.

  • Liquid Waste (Solutions) :

    • Collect all solutions containing the compound (e.g., from chromatography, reaction workups) in a designated, labeled container for Halogenated Liquid Waste .[14]

    • It is imperative to keep chlorinated solvents separate from non-chlorinated solvents whenever possible, as this is a primary factor in disposal cost and methodology.[12][13]

    • DO NOT dispose of this waste down the drain.[11]

  • Contaminated Labware (Sharps and Non-Sharps) :

    • Non-Sharps : Gloves, weigh boats, and pipette tips with gross contamination should be placed in a sealed, labeled bag or container designated for Halogenated Solid Waste .

    • Sharps : Contaminated needles or razor blades must be placed in a designated sharps container that is also labeled as containing halogenated waste.

Step 4: Container Management Keep all waste containers tightly sealed when not actively adding waste.[11] This prevents the release of vapors into the laboratory environment.

Spill Management Protocol

In the event of a small-scale spill within a fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbent material into a designated container for Halogenated Solid Waste .

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and dispose of the cleaning materials (wipes, etc.) as halogenated solid waste.

  • Reporting : Report the spill to your laboratory supervisor and EH&S department, following institutional guidelines.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow: From Benchtop to Final Destruction

The following diagram illustrates the decision-making process and workflow for the proper disposal of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. This structured path ensures that the waste is managed safely and in accordance with regulatory standards at every stage.

G Disposal Workflow for Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate cluster_0 1. Waste Generation & Identification cluster_1 2. Segregation & Collection cluster_2 3. Accumulation & Storage cluster_3 4. Final Disposal Pathway A Waste Generation (Pure compound, solution, or contaminated material) B Identify Waste Type A->B C1 Collect in 'Halogenated Liquid Waste' Container B->C1 Liquid C2 Collect in 'Halogenated Solid Waste' Container B->C2 Solid / PPE C3 Collect in Sharps Container Labeled 'Halogenated' B->C3 Sharps D Ensure Proper Labeling: - Hazardous Waste - Halogenated Organic - Chemical Contents C1->D C2->D C3->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Schedule Pickup with Licensed Hazardous Waste Vendor E->F G Waste Manifested & Transported to a RCRA-Approved Facility F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Decision workflow for the safe disposal of halogenated waste.

References

  • Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate | C16H12ClFO4 | CID 70699907 . PubChem, National Center for Biotechnology Information. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . Madridge Publishers. [Link]

  • Process for Disposal of Chlorinated Organic Residues . American Chemical Society. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR, U.S. Government Publishing Office. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory chemical waste . Water Corporation. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . University of Regensburg. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls | Request PDF . ResearchGate. [Link]

  • Halogenated Solvents . Washington State University. [Link]

Sources

A Senior Application Scientist's Guide to Handling Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate: A Comprehensive Safety and Operations Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety protocols for handling Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate. The procedures outlined here are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards for handling halogenated aromatic compounds.

Hazard Assessment and Chemical Profile

Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a halogenated biphenyl derivative. While comprehensive toxicological data for this specific molecule may be limited, its structural class necessitates that it be handled with significant caution. Halogenated aromatic compounds can present risks including skin, eye, and respiratory irritation, and some members of this class, like polychlorinated biphenyls (PCBs), are known for their toxicity and environmental persistence.[1][2] Therefore, a conservative approach to handling is mandatory.

Table 1: Chemical Identity and Hazard Summary

Property Value Source
Chemical Name Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate N/A
CAS Number 1381944-21-3 [3]
Molecular Formula C₁₆H₁₂ClFO₄ [3][4]
Molecular Weight 322.72 g/mol [3]

| Potential Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[5] Long-term hazards associated with halogenated biphenyls may apply.[2] |

The Hierarchy of Controls: Your Primary Defense

Before any personal protective equipment (PPE) is selected, the primary lines of defense must be established. The universally accepted "Hierarchy of Controls" prioritizes engineering and administrative controls to minimize hazards at their source. PPE is the final, essential barrier between you and the chemical.

Engineering Controls
  • Chemical Fume Hood: All handling of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Administrative Controls
  • Designated Work Area: Establish a clearly marked area for working with this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Safety Data Sheet (SDS) Review: Always review the SDS for any chemical before use. For this compound, if a specific SDS is unavailable, review the SDS for structurally similar chlorinated and fluorinated aromatic compounds.[6]

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective (Last Line of Defense) Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., Designated Area, SOPs) Eng->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Safe_Handling_Workflow Start Start: Prepare for Handling Risk 1. Conduct Risk Assessment (Review SDS, Identify Hazards) Start->Risk Controls 2. Verify Engineering Controls (Fume Hood is On and Certified) Risk->Controls DonPPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Controls->DonPPE Handle 4. Handle Compound in Designated Area DonPPE->Handle Store 5. Proper Storage (Labeled, Sealed, Ventilated) Handle->Store Waste 6. Segregate & Dispose of Waste (Label as Halogenated Hazardous Waste) Handle->Waste Decon 7. Decontaminate Work Area & Remove PPE Store->Decon Waste->Decon End End: Procedure Complete Decon->End

Caption: A systematic workflow ensures all safety checks are completed.

Storage Requirements

Store the compound in a tightly closed, clearly labeled container. [7]The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. [8][9]

Emergency Procedures

Immediate and correct action is critical in the event of a spill or exposure.

Spill Cleanup
  • Evacuate & Alert: Immediately alert colleagues and evacuate the immediate area if the spill is large or in a poorly ventilated space. [1]2. Contain: If safe to do so, contain the spill using inert absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place everything into a sealed, labeled container for hazardous waste disposal. [7]4. Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. [5][10]Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. [8]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. [5]Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and control disposal costs.

  • Classification: All waste containing Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and used PPE, must be classified as Halogenated Organic Hazardous Waste . [12][13]* Segregation: It is imperative to keep halogenated waste separate from non-halogenated waste streams. [14][15]Mixing these wastes can significantly increase disposal costs as the entire volume must be treated as halogenated waste. [15]* Containers: Collect waste in designated, leak-proof containers with secure screw-top caps. [13][15]The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including "Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate". [7]* Disposal: Dispose of all waste in accordance with institutional, local, and national hazardous waste regulations. [1]This typically involves incineration at a licensed facility. [16]

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Oper
  • Organic Solvents. Cornell EHS.
  • Halogenated Solvents in Laboratories.
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxyl
  • Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate.
  • How to Choose PPE for Chemical Work.
  • Safety Data Sheet for 1-(3-chloro-4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one. CymitQuimica.
  • Halogenated Wastes Safe Disposal: Polychlorin
  • Safety Data Sheet for 4-Chloro-3,5-dimethylphenol. Fisher Scientific.
  • Safety Data Sheet for a biphenyl deriv
  • Halogen
  • Polychlorinated Biphenyls (PCBs) Toxicity.
  • Safety Data Sheet for Dimethyl biphenyl-4,4'-dicarboxyl
  • Safety Data Sheet for 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. Santa Cruz Biotechnology, Inc.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.